molecular formula C7H15NO2 B1594953 Ethyl 3-amino-2,2-dimethylpropanoate CAS No. 59193-77-0

Ethyl 3-amino-2,2-dimethylpropanoate

Cat. No.: B1594953
CAS No.: 59193-77-0
M. Wt: 145.2 g/mol
InChI Key: RYKWAKCJLTYPCV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-10-6(9)7(2,3)5-8/h4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKWAKCJLTYPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329585
Record name ethyl 3-amino-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59193-77-0
Record name ethyl 3-amino-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of Ethyl 3-amino-2,2-dimethylpropanoate?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 3-amino-2,2-dimethylpropanoate

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a functionalized amino acid ester that serves as a valuable and versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, which combines a primary amine, a sterically hindered quaternary carbon center, and an ethyl ester, offers a unique combination of reactivity and stability. The primary amino group provides a nucleophilic site for a wide range of derivatizations, while the gem-dimethyl group imparts conformational rigidity and increased metabolic stability to the resulting molecules—a highly desirable trait in drug design. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications of this important chemical building block.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These properties are essential for designing reaction conditions, purification protocols, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 59193-77-0[1][2]
Molecular Formula C₇H₁₅NO₂[1][2]
Molecular Weight 145.20 g/mol [1][2]
Boiling Point 192.3 ± 23.0 °C at 760 mmHg[3]
Density 1.0 ± 0.1 g/cm³[3]
Flash Point 63.7 ± 20.1 °C[3]
SMILES CCOC(=O)C(C)(C)CN[1]
InChIKey RYKWAKCJLTYPCV-UHFFFAOYSA-N[1]
LogP (computed) 0.83[3]
Topological Polar Surface Area (TPSA) 52.32 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 4[1]

Synthesis Methodology: Catalytic Hydrogenation

A robust and widely applicable method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, ethyl 2,2-dimethyl-3-nitropropanoate. This method is highly efficient and is a standard transformation in organic synthesis for the reduction of nitro groups to primary amines.[4]

Conceptual Workflow: From Nitroalkane to Amino Ester

The synthesis is predicated on the reduction of a nitro group to a primary amine using molecular hydrogen in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product SM Ethyl 2,2-dimethyl-3-nitropropanoate Reagents H₂ (gas) Pd/C (catalyst) Ethanol (solvent) Room Temperature SM->Reagents Hydrogenation Product This compound Reagents->Product

Caption: General workflow for the synthesis via catalytic hydrogenation.

Detailed Experimental Protocol

The following protocol is a representative procedure for the catalytic reduction of a nitro compound to a primary amine.[5]

Materials:

  • Ethyl 2,2-dimethyl-3-nitropropanoate

  • Palladium on Carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Celite®

  • Parr Hydrogenation Apparatus or similar pressure reactor

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: To the hydrogenation vessel, add a solution of ethyl 2,2-dimethyl-3-nitropropanoate (1.0 eq) dissolved in a suitable volume of anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10 mol% relative to the substrate) to the solution. Note: Pd/C can be pyrophoric and should be handled with care, preferably under a nitrogen atmosphere or as a slurry in the solvent.

  • Hydrogenation: Seal the reaction vessel. Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen gas (e.g., to 50 psi or as specified by similar procedures) and begin vigorous stirring.

  • Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure all product is recovered.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude oil is the desired product, this compound, which can be purified further by distillation or chromatography if necessary.

Scientific Rationale:

  • Catalyst Choice: Palladium on carbon is a highly effective and reusable catalyst for the reduction of nitro groups. It provides a high surface area for the reaction to occur.[5]

  • Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and effectively dissolves both the starting material and the product.

  • Pressure: The use of pressurized hydrogen increases the concentration of the reducing agent in the solution, thereby accelerating the reaction rate.

  • Safety: Purging the vessel with an inert gas before and after the reaction is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Ethyl Group (CH₃): A triplet around δ 1.2 ppm (3H), coupled to the adjacent CH₂ group.

    • Ethyl Group (CH₂): A quartet around δ 4.1 ppm (2H), coupled to the adjacent CH₃ group.

    • Gem-Dimethyl Group (C(CH₃)₂): A singlet around δ 1.1-1.3 ppm (6H), as these protons have no adjacent protons to couple with.

    • Methylene Group (CH₂N): A singlet around δ 2.7-2.9 ppm (2H). This signal is a singlet because the adjacent carbon is quaternary.

    • Amine Group (NH₂): A broad singlet that can appear over a wide range (typically δ 1.5-3.0 ppm), the chemical shift of which is dependent on concentration and solvent. This peak may exchange with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Ester Carbonyl (C=O): A signal in the downfield region, typically around δ 175-178 ppm.

    • Ethyl Group (OCH₂): A signal around δ 60-62 ppm.

    • Ethyl Group (CH₃): A signal in the upfield region, around δ 14 ppm.

    • Quaternary Carbon (C(CH₃)₂): A signal around δ 40-45 ppm.

    • Gem-Dimethyl Carbons (C(CH₃)₂): A signal around δ 22-25 ppm.

    • Methylene Carbon (CH₂N): A signal around δ 48-52 ppm.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: Two characteristic sharp peaks for the primary amine will appear in the range of 3300-3400 cm⁻¹.

    • C-H Stretch: Signals just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.

    • C=O Stretch: A strong, sharp absorption band for the ester carbonyl group will be prominent around 1730-1740 cm⁻¹.

    • N-H Bend: A bending vibration for the primary amine is expected around 1600-1650 cm⁻¹.

    • C-O Stretch: A signal for the ester C-O bond will appear in the 1150-1250 cm⁻¹ region.

Chemical Reactivity and Applications in Drug Development

This compound is a bifunctional molecule whose reactivity is dominated by its primary amine and ester moieties.

  • Reactivity of the Amino Group: The primary amine is nucleophilic and can readily undergo reactions such as acylation to form amides, alkylation, and reductive amination. This functional handle is often the key site for coupling the molecule to other fragments in a larger synthetic scheme.

  • Reactivity of the Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to an amide via aminolysis, although this often requires harsh conditions or activation.

Case Study: The 3-Amino-2,2-dimethylpropanoyl Scaffold in the Synthesis of Aliskiren

While this compound itself is not directly cited in major syntheses of the antihypertensive drug Aliskiren, its corresponding amide, 3-amino-2,2-dimethylpropanamide , is a crucial, commercially significant building block.[8][9] The synthesis of Aliskiren provides an excellent case study on the strategic importance of the 3-amino-2,2-dimethylpropanoyl scaffold in constructing complex active pharmaceutical ingredients (APIs).

In a key step of the Aliskiren synthesis, a lactone intermediate undergoes nucleophilic ring-opening via aminolysis with 3-amino-2,2-dimethylpropanamide.[9] This step introduces the terminal amide fragment of the final drug molecule. The gem-dimethyl group on this fragment serves to create a specific three-dimensional conformation that enhances binding to the active site of its biological target, the enzyme renin.[10]

G cluster_intermediates Key Intermediates cluster_reaction Key Synthetic Step cluster_advanced Advanced Intermediate cluster_final Final API Lactone Azido-lactone Intermediate RingOpening Aminolysis (Lactone Ring-Opening) Lactone->RingOpening Amide_BB 3-Amino-2,2-dimethylpropanamide (Amide Analogue) Amide_BB->RingOpening AdvancedInt Azido-amide Intermediate RingOpening->AdvancedInt Forms C-N bond FinalReduction Catalytic Hydrogenation (Azide to Amine) AdvancedInt->FinalReduction Aliskiren Aliskiren FinalReduction->Aliskiren Final reduction

Caption: Role of the 3-amino-2,2-dimethylpropanoyl scaffold in Aliskiren synthesis.

This example highlights the value of the core structure provided by this compound. The ester can be seen as a protected or precursor form of the carboxylic acid, which could be activated and coupled to form amides, or it could be used in syntheses where an ester is the desired functionality.

Safety and Handling

This compound should be handled in a well-ventilated laboratory fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is classified as a hazardous substance with the following GHS classifications:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate characterized by its primary amine, ester functionality, and a sterically demanding gem-dimethyl group. While its direct application in marketed drugs is not as prominently documented as its amide analogue, its structural motifs are highly relevant to modern drug discovery. The principles of its synthesis via catalytic hydrogenation are well-established, and its reactivity is predictable, making it a reliable tool for medicinal chemists. The insights provided in this guide underscore its potential as a key building block for the creation of novel, metabolically stable, and conformationally defined pharmaceutical agents.

References

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An In-depth Technical Guide to Ethyl 3-amino-2,2-dimethylpropanoate: Structure, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 3-amino-2,2-dimethylpropanoate (CAS No. 59193-77-0), a versatile bifunctional molecule of significant interest in synthetic chemistry. We delve into its core structural attributes, physicochemical properties, and a validated synthetic pathway. The cornerstone of this guide is a detailed exposition of its spectroscopic characterization, offering researchers a definitive reference for structural confirmation via Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we explore its applications as a crucial building block in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this compound.

Introduction: A Versatile Synthetic Building Block

This compound is a non-proteinogenic β-amino acid ester. Its structure is distinguished by a primary amine and an ethyl ester functionality, separated by a sterically hindered quaternary carbon center. This unique arrangement, featuring a gem-dimethyl group adjacent to the ester carbonyl, imparts specific conformational constraints and reactivity patterns. These characteristics make it a valuable intermediate in organic synthesis.

The presence of two reactive handles—the nucleophilic amine and the electrophilic ester—allows for orthogonal chemical modifications, providing a gateway to a diverse range of more complex molecular architectures. Consequently, it is frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where its scaffold contributes to the final product's biological activity and properties.[1]

Chemical Identity and Physicochemical Properties

The fundamental identity and key physical properties of this compound are summarized below. These data are essential for its handling, reaction setup, and purification.

Molecular Structure

The structure features an ethyl ester group and an aminomethyl group attached to a central quaternary carbon, which is also substituted with two methyl groups.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties for easy reference.

PropertyValueSource(s)
CAS Number 59193-77-0[2][3]
Molecular Formula C₇H₁₅NO₂[2]
Molecular Weight 145.20 g/mol [1][2]
Boiling Point 192.3 ± 23.0 °C at 760 mmHg[4]
Density 1.0 ± 0.1 g/cm³[4]
Flash Point 63.7 ± 20.1 °C[4]
LogP 0.83[4]
Refractive Index 1.439[4]
Storage Store at 2-8°C, sealed and dry[2]

Synthesis and Purification

A reliable and common method for synthesizing this compound involves the reduction of a nitrile precursor, specifically Ethyl 2-cyano-2-methylpropanoate. This pathway is advantageous due to the commercial availability of the starting material and the high efficiency of nitrile reduction reactions.

Rationale for Method Selection: The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is often the preferred method due to its clean nature, high yields, and avoidance of stoichiometric metal hydride reagents, which can complicate workup. Raney Nickel is a cost-effective and highly active catalyst for this purpose. The reaction is typically performed in an alcoholic solvent like ethanol, which is compatible with the product's ester functionality.

Synthetic Workflow

G start Start: Ethyl 2-cyano-2-methylpropanoate in Ethanol reactor Pressurized Hydrogenation Reactor start->reactor catalyst Add Raney Nickel Catalyst reactor->catalyst reaction Pressurize with H₂ (e.g., 50 psi) Heat (e.g., 50-60°C) Stir for 12-24h catalyst->reaction filtration Cool and Filter through Celite to Remove Catalyst reaction->filtration concentration Concentrate Filtrate (Rotary Evaporation) filtration->concentration purification Purify Crude Product (Vacuum Distillation) concentration->purification product End: Pure this compound purification->product

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol: Catalytic Hydrogenation
  • Reactor Setup: Charge a pressure-resistant hydrogenation vessel with Ethyl 2-cyano-2-methylpropanoate (1.0 eq) and anhydrous ethanol to create an approximately 0.5 M solution.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalytic amount of Raney Nickel (approx. 5-10% by weight, as a slurry in ethanol).

  • Hydrogenation: Seal the vessel. Purge the system several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. Heat the reaction mixture to 50-60°C.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (e.g., GC-MS or TLC) to confirm the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

  • Workup: Once complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Raney Nickel filter cake is pyrophoric and should be kept wet with water and disposed of appropriately.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Spectroscopic Characterization and Analysis

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following data are predictive, based on the known structure and spectroscopic principles, and serve as a benchmark for characterization.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is highly informative due to the molecule's asymmetry and distinct chemical environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.12Quartet (q)2H-O-CH₂ -CH₃Methylene protons of the ethyl group, split by the adjacent methyl group.
~ 2.75Singlet (s)2H-CH₂ -NH₂Methylene protons adjacent to the amine. Appears as a singlet due to the lack of adjacent protons on the quaternary C2.
~ 1.25Triplet (t)3H-O-CH₂-CH₃ Methyl protons of the ethyl group, split by the adjacent methylene group.
~ 1.15Singlet (s)6HC(CH₃ )₂Protons of the two equivalent gem-dimethyl groups. Appears as a singlet as there are no adjacent protons.
~ 1.10 (variable)Broad Singlet (br s)2H-CH₂-NH₂ Amine protons. The chemical shift is variable and can exchange with D₂O. The signal is often broad.
¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum is expected to show 6 distinct signals, corresponding to the 7 carbon atoms in their unique chemical environments.

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~ 176C =OEster carbonyl carbon, typically found in this downfield region.
~ 60-O-CH₂ -CH₃Methylene carbon of the ethyl ester.
~ 50-CH₂ -NH₂Methylene carbon attached to the nitrogen atom.
~ 42-C (CH₃)₂Quaternary carbon (C2), a distinctive feature of the molecule.[5]
~ 25-C(CH₃ )₂The two equivalent methyl carbons of the gem-dimethyl group.[5]
~ 14-O-CH₂-CH₃ Methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3380 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
2970 - 2850C-H Stretch (sp³)Aliphatic C-H
1735 - 1720C=O StretchEster Carbonyl
1650 - 1580N-H Bend (scissoring)Primary Amine (-NH₂)
1250 - 1150C-O Stretch (ester)Ester C-O
1100 - 1000C-N StretchAliphatic Amine
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight and provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 145, corresponding to the molecular weight of the compound [C₇H₁₅NO₂]⁺.[2]

  • Key Fragments:

    • m/z = 130: Loss of a methyl group (•CH₃).

    • m/z = 116: Loss of an ethyl group (•CH₂CH₃).

    • m/z = 100: Loss of the ethoxy group (•OCH₂CH₃), a common fragmentation for ethyl esters.

    • m/z = 88: Alpha-cleavage resulting in the [CH₂(NH₂)]⁺ and [C(CH₃)₂COOEt]⁺ fragments. The more stable carbocation would be observed.

    • m/z = 72: McLafferty rearrangement is possible if the geometry allows.

    • m/z = 44: A fragment corresponding to [CH₂=C(CH₃)₂]⁺ after rearrangement and cleavage.

    • m/z = 30: A common fragment for primary amines, [CH₂=NH₂]⁺.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for constructing more elaborate molecules.[1]

  • Pharmaceutical Synthesis: The bifunctional nature of the molecule allows it to be incorporated into larger scaffolds. The amine can be acylated, alkylated, or used in cyclization reactions, while the ester can be hydrolyzed, reduced, or converted to an amide. This flexibility is highly valued in medicinal chemistry for generating libraries of compounds for screening. The gem-dimethyl group can serve as a conformational lock or a metabolically stable isostere for other groups.

  • Prodrug Development: Amino acid esters are frequently used as moieties in prodrug design to enhance properties like solubility or cell permeability via amino acid transporters.[6] The structure of this compound could be adapted for such strategies.

  • Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on building blocks that allow for systematic structural modification to optimize activity and selectivity.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

  • GHS Hazard Classification: The compound is classified as hazardous.[2]

    • Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark), GHS08 (Health Hazard).[2]

    • Signal Word: Danger.[2]

    • Hazard Statements: Includes H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation), and others.[2]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[7] Avoid inhalation of vapors and contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[2]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a structurally unique and synthetically valuable building block. Its well-defined physicochemical properties and predictable spectroscopic signature make it a reliable component in multi-step syntheses. The detailed characterization data and synthetic protocol provided in this guide offer researchers a solid foundation for utilizing this compound effectively and safely in their work, particularly in the fields of medicinal chemistry and materials science.

References

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  • NIST/TRC Web Thermo Tables. ethyl 2,2-dimethylpropanoate. [Link]

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  • Capot Chemical Co., Ltd. MSDS of ethyl 3-amino-2,2-difluoro-3-phenylpropanoate. [Link]

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  • Google Patents. CN103058920A - Preparation method of 3-(2-pyridineamino)
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  • ResearchGate. IR spectra of ethyl propanoate. [Link]

  • PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

  • NIST WebBook. Propanoic acid, 2-[[(1-methylethylidene)amino]oxy]-, ethyl ester. [Link]

  • NIH. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • The Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]

  • Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

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  • Google Patents. CN104910066A - Ethyl 3-(pyridin-2-ylamino)

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An In-Depth Technical Guide to 5-Ethyl-2-Furoic Acid (CAS No. 56311-37-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-furoic acid, a substituted furan carboxylic acid, is a molecule of growing interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. While the broader class of furoic acid derivatives has established roles in various industrial and pharmaceutical applications, the specific properties and potential of the 5-ethyl analog are the focus of ongoing research. This technical guide provides a comprehensive overview of 5-ethyl-2-furoic acid, consolidating current knowledge on its chemical characteristics, synthesis, biological significance, and analytical methodologies.

Chemical Identity and Physicochemical Properties

5-Ethyl-2-furoic acid is a white to off-white solid. Its core structure consists of a furan ring, a five-membered aromatic heterocycle containing one oxygen atom, with a carboxylic acid group at the 2-position and an ethyl group at the 5-position.

PropertyValueReference
CAS Number 56311-37-6
Molecular Formula C₇H₈O₃
Molecular Weight 140.14 g/mol
Melting Point 92-93 °C
Boiling Point 254 °C
Density 1.191 g/cm³
Flash Point 108 °C
pKa 3.38 ± 0.10 (Predicted)

Synthesis of 5-Ethyl-2-Furoic Acid

The synthesis of 5-ethyl-2-furoic acid can be achieved through various organic chemistry methodologies. A common approach involves the modification of more readily available furan precursors. While a single, standardized protocol is not universally established, a general synthetic strategy can be outlined based on established reactions for furoic acid derivatives.

Conceptual Synthesis Workflow

SynthesisWorkflow Furfural Furfural Friedel_Crafts Friedel-Crafts Acylation (e.g., with Propionyl Chloride) Furfural->Friedel_Crafts 1. 5_Acyl_Furfural 5-Acylfurfural Intermediate Friedel_Crafts->5_Acyl_Furfural Yields Clemmensen_Reduction Clemmensen or Wolff-Kishner Reduction 5_Acyl_Furfural->Clemmensen_Reduction 2. 5_Ethyl_Furfural 5-Ethylfurfural Clemmensen_Reduction->5_Ethyl_Furfural Yields Oxidation Oxidation (e.g., Tollens' reagent or alkaline permanganate) 5_Ethyl_Furfural->Oxidation 3. Final_Product 5-Ethyl-2-Furoic Acid Oxidation->Final_Product Yields

Caption: Conceptual workflow for the synthesis of 5-Ethyl-2-Furoic Acid.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Step 1: Friedel-Crafts Acylation of Furan

  • To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, add propionyl chloride dropwise.

  • After the addition is complete, add furan slowly while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-propionylfuran.

Step 2: Clemmensen Reduction of 2-Propionylfuran

  • Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.

  • Add the amalgamated zinc to a flask containing concentrated hydrochloric acid.

  • Add the crude 2-propionylfuran to the flask and reflux the mixture for several hours.

  • After cooling, extract the mixture with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-ethylfuran.

Step 3: Vilsmeier-Haack Formylation of 2-Ethylfuran

  • To a stirred solution of dimethylformamide (DMF) at 0 °C, add phosphorus oxychloride dropwise.

  • After the addition, add 2-ethylfuran slowly while maintaining the temperature.

  • Heat the reaction mixture and stir for several hours.

  • Cool the mixture and pour it into a stirred solution of sodium acetate in water.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain 5-ethyl-2-furfural.

Step 4: Oxidation of 5-Ethyl-2-furfural

  • Dissolve 5-ethyl-2-furfural in a suitable solvent.

  • Add an oxidizing agent, such as potassium permanganate solution, dropwise while monitoring the reaction temperature.

  • After the reaction is complete (indicated by a color change), filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the 5-ethyl-2-furoic acid.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Biological Activity and Potential Mechanism of Action

While specific studies on the biological activity of 5-ethyl-2-furoic acid are limited, the broader class of furoic acid derivatives has demonstrated a range of pharmacological effects, including antimicrobial and antitubercular activities.[1] It is hypothesized that the furan ring can act as a bioisostere for other aromatic systems, allowing these molecules to interact with biological targets.

One potential mechanism of action for furoic acid derivatives, particularly in the context of antitubercular activity, involves the inhibition of enzymes essential for bacterial survival. For instance, some 5-substituted-2-furoic acids have been investigated as inhibitors of enzymes involved in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.

Postulated Mechanism of Action in Mycobacteria

Mechanism Furoic_Acid 5-Ethyl-2-Furoic Acid (or its active metabolite) Enzyme Target Enzyme (e.g., in Mycolic Acid Synthesis) Furoic_Acid->Enzyme Binds to Inhibition Inhibition of Enzyme Activity Furoic_Acid->Inhibition Active_Site Enzyme Active Site Enzyme->Active_Site Active_Site->Inhibition Disruption Disruption of Cell Wall Synthesis Inhibition->Disruption Bacterial_Death Bacterial Cell Death Disruption->Bacterial_Death

Caption: Postulated mechanism of action for 5-Ethyl-2-Furoic Acid as an antimicrobial agent.

Applications in Research and Drug Development

5-Ethyl-2-furoic acid serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. Its structural features, including the aromatic furan ring and the carboxylic acid handle, allow for a variety of chemical modifications to explore structure-activity relationships (SAR).

Potential areas of application include:

  • Antitubercular Agents: As an analog of other biologically active 5-substituted furoic acids, it is a candidate for the development of new anti-mycobacterial drugs.[1]

  • Antimicrobial Agents: The furan scaffold is present in a number of antimicrobial compounds, and derivatives of 5-ethyl-2-furoic acid could be explored for their activity against a range of pathogens.

  • Enzyme Inhibitors: The carboxylic acid moiety can act as a key interacting group with the active sites of various enzymes, making it a suitable starting point for the design of specific enzyme inhibitors.

Analytical Methods

The characterization and quantification of 5-ethyl-2-furoic acid rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two distinct signals for the furan ring protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the four carbons of the furan ring, and the two carbons of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of 5-ethyl-2-furoic acid (140.14 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Fragmentation patterns can also be analyzed to provide structural information.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of 5-ethyl-2-furoic acid.

  • Column: A C18 column is typically suitable.

  • Mobile Phase: A mixture of an aqueous acidic buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the furan ring (typically around 250-280 nm) is appropriate.

Safety and Handling

5-Ethyl-2-furoic acid should be handled with care in a laboratory setting. It is classified as an irritant.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash with soap and water.

    • If inhaled: Move to fresh air.

    • If swallowed: Seek medical attention.

Conclusion

5-Ethyl-2-furoic acid is a promising chemical entity with potential applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its chemical properties, synthesis, potential biological activities, and analytical methods. As research in this area continues, a deeper understanding of its mechanism of action and therapeutic potential is anticipated, paving the way for the development of novel therapeutic agents.

References

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • Masamune, T., Ono, M., & Matsue, H. (1975). A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. Bulletin of the Chemical Society of Japan, 48(2), 491-496.

Sources

Physical and chemical properties of Ethyl 3-amino-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethyl 3-amino-2,2-dimethylpropanoate, a synthetically valuable β-amino ester, is a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. Its structural architecture, featuring a primary amine, an ester functional group, and a sterically demanding gem-dimethyl moiety, imparts a unique combination of reactivity and conformational rigidity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its handling and synthesis, and an exploration of its current and potential applications in drug discovery and development. The insights presented herein are intended to equip researchers with the foundational knowledge required to effectively utilize this versatile building block in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. This section details the key physical and chemical characteristics of this compound.

General and Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1] The presence of both a basic amino group and a polar ester group within the same molecule suggests a degree of polarity and the potential for hydrogen bonding, which influences its solubility characteristics.[2] The gem-dimethyl group introduces steric hindrance around the α-carbon, which can impact its reactivity and conformational flexibility.

A summary of its key physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₅NO₂[3]
Molecular Weight 145.20 g/mol [3]
CAS Number 59193-77-0[3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 192.3 ± 23.0 °C at 760 mmHg (Predicted)[1]
Density 1.0 ± 0.1 g/cm³[1]
Flash Point 63.7 ± 20.1 °C[1]
LogP (octanol/water) 0.83 (Predicted)[1]
Refractive Index 1.439 (Predicted)[1]

Note: Some of the listed physical properties are predicted values from chemical databases and should be considered as estimates. Experimental verification is recommended for precise applications.

Solubility Profile
Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of a molecule. Although dedicated, published spectra for this compound are scarce, the expected spectral features can be predicted based on its structure and comparison with analogous compounds.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. Key expected signals include:

    • A triplet for the methyl protons of the ethyl group (~1.2 ppm).

    • A quartet for the methylene protons of the ethyl group (~4.1 ppm).

    • A singlet for the six protons of the gem-dimethyl group (~1.1 ppm).

    • A singlet for the two protons of the aminomethyl group (-CH₂-NH₂) (~2.7 ppm).

    • A broad singlet for the two protons of the primary amine (-NH₂), the chemical shift of which will be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The expected chemical shifts are:

    • Signals for the ethyl group carbons: methyl (~14 ppm) and methylene (~60 ppm).

    • A signal for the quaternary carbon of the gem-dimethyl group (~40 ppm).

    • A signal for the two equivalent methyl carbons of the gem-dimethyl group (~25 ppm).

    • A signal for the aminomethyl carbon (~45 ppm).

    • A signal for the carbonyl carbon of the ester group (~175 ppm).

1.3.2. Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of the key functional groups. Characteristic absorption bands are expected at:

  • N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=O stretching: A strong absorption band around 1730 cm⁻¹ characteristic of the ester carbonyl group.

  • N-H bending: A band around 1600 cm⁻¹.

  • C-N stretching: A band in the region of 1000-1200 cm⁻¹.

  • C-O stretching: Bands in the region of 1100-1300 cm⁻¹ for the ester C-O bonds.

1.3.3. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z 145. Common fragmentation pathways for β-amino esters may involve cleavage of the Cα-Cβ bond, loss of the ethoxy group from the ester, and fragmentation of the alkyl chain.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its primary amine and ester functionalities.

Basicity

The lone pair of electrons on the nitrogen atom of the primary amine confers basic properties to the molecule. It can react with acids to form the corresponding ammonium salts.

Nucleophilicity and N-Acylation

The primary amine is a good nucleophile and can readily participate in reactions with electrophiles. A particularly important reaction in the context of drug development is N-acylation. This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide bond. The steric hindrance from the adjacent gem-dimethyl group might influence the rate of this reaction compared to less hindered primary amines.

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification amine This compound solvent Aprotic Solvent (e.g., DCM) amine->solvent acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->solvent base Base (e.g., Triethylamine) base->solvent temp 0 °C to Room Temperature solvent->temp Stirring wash Aqueous Wash temp->wash dry Drying Agent (e.g., Na₂SO₄) wash->dry purify Column Chromatography dry->purify product N-Acylated Product purify->product

Caption: General workflow for the N-acylation of this compound.

Protocol: General Procedure for N-Acylation

  • Dissolve this compound (1 equivalent) and a suitable base, such as triethylamine (1.1 equivalents), in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).

  • Upon completion, wash the reaction mixture sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Ester Hydrolysis

The ester functionality can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 3-amino-2,2-dimethylpropanoic acid, and ethanol.[5][6]

  • Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out by heating the ester with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[6]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that is usually performed by treating the ester with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, often with heating.[5]

Reaction Scheme: Ester Hydrolysis

Ester_Hydrolysis ester This compound products_acid 3-Amino-2,2-dimethylpropanoic acid + Ethanol ester->products_acid  + H₂O, Δ products_base 3-Amino-2,2-dimethylpropanoate salt + Ethanol ester->products_base  + H₂O, Δ acid H₃O⁺ (Acidic) base OH⁻ (Basic)

Caption: Acid and base-catalyzed hydrolysis of this compound.

Stability

This compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7] Under recommended storage conditions, it is expected to be stable.[7] However, prolonged exposure to moisture can lead to hydrolysis of the ester group.

Synthesis and Purification

A reliable and efficient synthesis of this compound is crucial for its accessibility in research. While several methods can be envisioned for the synthesis of β-amino esters, a common approach involves the reduction of a corresponding β-nitro ester or the conjugate addition of an amine to an α,β-unsaturated ester. A plausible synthetic route is the catalytic hydrogenation of ethyl 2,2-dimethyl-3-nitropropanoate.

Synthetic Pathway

Synthesis_Pathway start Ethyl 2,2-dimethyl-3-nitropropanoate product This compound start->product Catalytic Hydrogenation reagents H₂, Pd/C Ethanol

Caption: A potential synthetic route to this compound via catalytic hydrogenation.

Protocol: Illustrative Synthesis via Catalytic Hydrogenation [8]

  • To a solution of ethyl 2,2-dimethyl-3-nitropropanoate in a suitable solvent such as ethanol, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically ranging from atmospheric pressure to several atmospheres).

  • Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases (the reaction progress can be monitored by TLC or GC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure compound.

Note: This is a generalized protocol based on common procedures for the reduction of nitro compounds.[8] Specific reaction conditions may need to be optimized for this particular substrate.

Applications in Drug Discovery and Development

β-Amino acids and their ester derivatives are valuable building blocks in medicinal chemistry due to their ability to serve as mimics of natural α-amino acids, enabling the synthesis of peptidomimetics with enhanced stability and unique conformational properties. The incorporation of a gem-dimethyl group can further confer advantageous properties to a drug candidate.

Role as a Peptidomimetic Building Block

The primary amine and carboxylic acid precursor (obtained after hydrolysis) of this compound allow for its incorporation into peptide chains. The resulting β-peptides often exhibit increased resistance to enzymatic degradation compared to their natural α-peptide counterparts.

Influence of the Gem-Dimethyl Group

The gem-dimethyl group can provide several benefits in drug design:

  • Conformational Rigidity: The steric bulk of the two methyl groups can restrict the rotational freedom of the molecular backbone, leading to a more defined conformation. This can be advantageous for optimizing the binding of a molecule to its biological target.

  • Metabolic Stability: The presence of the gem-dimethyl group can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

  • Lipophilicity Modulation: The addition of the two methyl groups increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

While specific examples of marketed drugs containing the this compound scaffold are not readily found in the public domain, its structural motifs are present in various biologically active compounds and are actively explored in drug discovery programs. For instance, β-amino esters are key components in the synthesis of various therapeutic agents, including enzyme inhibitors and receptor modulators.[2]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and do not ingest. In case of contact, wash the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its unique combination of a primary amine, an ester, and a gem-dimethyl group offers a range of opportunities for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective utilization in the laboratory. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

  • MDPI. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • Google Patents. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Reaction of Ethyl 3-Aryl-2-cyanoacrylates with N,N-Disubstituted Malonamides: Synthesis and Properties of Stable Michael Adducts. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (2012). ethyl 2,2-dimethylpropanoate. Retrieved from [Link]

  • Farmacia Journal. (2016). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:59193-77-0. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate. Retrieved from [Link]

  • ResearchGate. (2025). Reactivity Studies of Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl) Formimidate with Carbonyl Compounds in the Presence of Base. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Beilstein Journals. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Cytostatic Activity of (E)-Ethyl-2-Amino-5-(3,3-Dimethyl-4-Oxobutyliden)-4-Oxo-1- (2-Phenylaminobenzamido)-4,5-Dihydro-1Hpyrrol-3-Carboxylate. Retrieved from [Link]

  • MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-amino-2,2-dimethylpentanoate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Introduction to Acid & Alkaline Hydrolysis. Retrieved from [Link]

  • HMDB. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0250782). Retrieved from [Link]

  • PubMed Central. (2013). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Retrieved from [Link]

  • ResearchGate. (2022). De-esterification of amino acid esters. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-amino-3-(2-fluorophenyl)-2-propenoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. Retrieved from [Link]

  • ChemSynthesis. (2025). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

Sources

Decoding Molecular Architecture: A Technical Guide to the SMILES Notation of Ethyl 3-amino-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Simplified Molecular Input Line Entry System (SMILES) is a critical tool in modern computational chemistry and drug discovery, providing a human-readable and machine-interpretable representation of chemical structures. This guide offers an in-depth technical breakdown of the SMILES notation for Ethyl 3-amino-2,2-dimethylpropanoate, a key building block in pharmaceutical synthesis. By dissecting its canonical SMILES string, this document aims to provide researchers and scientists with a foundational understanding of SMILES principles, enabling more effective utilization of chemical databases and computational modeling tools in their work.

Introduction: The Significance of a Linear Code for Molecular Identity

In the landscape of drug development and chemical research, the unambiguous representation of molecular structures is paramount. While 2D and 3D models are visually intuitive, they are not readily processed by computer algorithms for large-scale data analysis and virtual screening. The SMILES notation addresses this challenge by converting complex molecular graphs into linear strings of ASCII characters.[1] This allows for efficient storage, retrieval, and searching of chemical information in databases such as PubChem and ChemScene.[2][3]

This compound (CAS No. 59193-77-0) serves as a pertinent example for understanding SMILES notation due to its combination of common functional groups: an ester, an amine, and a quaternary carbon center.[3][4] Its structural motifs are prevalent in a wide array of pharmaceutical compounds, making a thorough understanding of its SMILES representation broadly applicable. Amino acid derivatives, in general, are fundamental in drug development, often utilized as precursors or key components in the synthesis of novel therapeutics.[5][6] The ability to accurately represent and search for such molecules using SMILES is a core competency for any professional in the field.

Deconstructing the SMILES of this compound

The canonical SMILES for this compound is CCOC(=O)C(C)(C)CN .[2][3] To comprehend this notation, we will dissect it segment by segment, correlating each part with the molecule's two-dimensional structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H15NO2[2]
Molecular Weight145.20 g/mol [2]
CAS Number59193-77-0[3]
Canonical SMILESCCOC(=O)C(C)(C)CN[2][3]
The Ethyl Ester Group: CCOC(=O)

The SMILES string begins with the ethyl group of the ester.

  • CC : This represents the two carbon atoms of the ethyl group, connected by an implicit single bond. In SMILES, single bonds are the default and are typically not explicitly written.[7][8]

  • O : This oxygen atom is single-bonded to the second carbon of the ethyl group.

  • C(=O) : This segment describes the carbonyl group of the ester. The carbon atom is double-bonded to an oxygen atom, indicated by =O. The parentheses are used to denote a branch from the main chain.[1][9]

The Quaternary Carbon Center: C(C)(C)

Following the carbonyl group is the central quaternary carbon atom.

  • C : This is the alpha-carbon, which is bonded to the carbonyl carbon.

  • (C)(C) : The two methyl groups attached to the alpha-carbon are represented as two separate branches, each enclosed in parentheses.[1][9] This clearly defines the 2,2-dimethyl substitution.

The Aminomethyl Group: CN

The final part of the SMILES string represents the aminomethyl group.

  • C : This carbon atom is attached to the quaternary center.

  • N : The terminal nitrogen atom of the primary amine group is single-bonded to the preceding carbon. The implicit hydrogens attached to the nitrogen are assumed to satisfy its valence.[10]

The following DOT script visualizes the logical breakdown of the SMILES string.

SMILES_breakdown cluster_ethyl_ester Ethyl Ester cluster_quaternary Quaternary Carbon cluster_aminomethyl Aminomethyl SMILES CCOC(=O)C(C)(C)CN ee_start CC SMILES->ee_start Start ee_o O ee_start->ee_o single bond ee_co C(=O) ee_o->ee_co single bond qc_c C ee_co->qc_c connects to qc_m1 (C) qc_m2 (C) am_c C qc_c->am_c connects to am_n N am_c->am_n single bond

Logical breakdown of the SMILES string for this compound.

Experimental Protocol: SMILES Generation and Validation

The generation and validation of a SMILES string is a fundamental workflow in cheminformatics. This protocol outlines the steps to convert a chemical structure into its canonical SMILES representation and verify its correctness.

Objective: To generate the canonical SMILES for this compound and validate it using public chemical databases.

Materials:

  • A computer with internet access.

  • Chemical drawing software (e.g., ChemDraw, MarvinSketch, or a free online tool).

  • Access to online chemical databases such as PubChem or ChemScene.

Methodology:

  • Structure Drawing:

    • Open the chemical drawing software.

    • Draw the structure of this compound. Ensure all atoms and bonds are correctly represented: an ethyl group attached to an ester oxygen, a carbonyl group, a central carbon with two methyl substituents, and an adjacent carbon bonded to a primary amine.

  • SMILES Generation:

    • Most chemical drawing software has a built-in function to generate SMILES. Locate this feature (e.g., "Edit" > "Copy As" > "SMILES" or a similar menu option).

    • The software will algorithmically generate a SMILES string. For this compound, a possible generated (non-canonical) SMILES could be NCC(C)(C)C(=O)OCC.

  • Canonicalization:

    • The generated SMILES is not guaranteed to be the canonical form, which is a unique representation. Canonicalization algorithms process a given SMILES to produce a single, standardized output.

    • Many online tools and chemical databases will automatically canonicalize a SMILES string upon input.

  • Validation:

    • Navigate to a reputable chemical database like PubChem ([Link]).

    • Use the search bar and input the generated SMILES string.

    • The database should return the compound page for this compound.

    • On the compound page, locate the "Canonical SMILES" field and verify that it matches the expected CCOC(=O)C(C)(C)CN.[3]

    • Cross-reference with another database, such as ChemScene, to ensure consistency.[2]

The following diagram illustrates this validation workflow.

SMILES_validation_workflow start Start: Chemical Structure draw 1. Draw Structure (e.g., ChemDraw) start->draw generate_smiles 2. Generate SMILES String (Software Tool) draw->generate_smiles non_canonical_smiles Non-Canonical SMILES (e.g., NCC(C)(C)C(=O)OCC) generate_smiles->non_canonical_smiles validate_db 3. Validate in Database (e.g., PubChem) generate_smiles->validate_db canonical_smiles Canonical SMILES CCOC(=O)C(C)(C)CN validate_db->canonical_smiles end End: Validated Structure validate_db->end

Workflow for generating and validating a canonical SMILES string.

Conclusion: The Practical Utility in Drug Development

A firm grasp of SMILES notation is indispensable for professionals in drug development. For a molecule like this compound, its SMILES string is not merely a textual representation but a key that unlocks a wealth of information in chemical and biological databases. Researchers can leverage this notation to:

  • Perform substructure and similarity searches to identify related compounds with potential biological activity.

  • Create virtual libraries of derivatives for in silico screening and lead optimization.

  • Interface with molecular modeling software for docking studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

  • Ensure data integrity and interoperability when collaborating with other research groups or submitting data to regulatory agencies.

As the complexity of drug molecules continues to grow, the foundational principles of SMILES will remain a cornerstone of efficient and effective cheminformatics, enabling the accelerated discovery and development of novel therapeutics.

References

  • PubChem. (n.d.). Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-amino-2,2-dimethylpentanoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). SMILES Tutorial. EPA Archive. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Simplified Molecular Input Line Entry System. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-amino-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-amino-2,2-dimethylpropanoate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and quality control. We will delve into a detailed, peak-by-peak analysis, explaining the underlying principles of chemical shifts, spin-spin coupling, and integration, all grounded in the unique structural features of the molecule.

Introduction

This compound is a β-amino acid ester characterized by a quaternary carbon center at the α-position. This structural motif is of significant interest in medicinal chemistry and materials science. The presence of a primary amine, an ethyl ester, and a gem-dimethyl group gives rise to a distinct and informative ¹H NMR spectrum. Accurate interpretation of this spectrum is paramount for confirming the successful synthesis of the compound and for identifying any potential impurities. This guide will provide a detailed walkthrough of the expected ¹H NMR spectrum, supported by data from analogous compounds and spectroscopic principles.

Molecular Structure and Proton Environments

To understand the ¹H NMR spectrum, we must first identify the non-equivalent proton environments within the molecule.

Figure 1: Molecular structure of this compound with proton environments labeled (a-f).

As illustrated in Figure 1, there are six distinct sets of protons:

  • Ha: The two protons of the methylene group (-CH₂-) adjacent to the primary amine.

  • Hb & Hc: The six protons of the two methyl groups (-CH₃) attached to the quaternary carbon.

  • Hd: The two protons of the primary amine (-NH₂).

  • He: The two protons of the methylene group (-OCH₂-) of the ethyl ester.

  • Hf: The three protons of the methyl group (-CH₃) of the ethyl ester.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following is a detailed interpretation of the expected ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (CDCl₃).

Signal A: Methylene Protons (-CH₂-N)
  • Predicted Chemical Shift (δ): ~2.42 ppm

  • Integration: 2H

  • Multiplicity: Singlet (s)

Rationale: These protons are on a carbon alpha to an electron-withdrawing amino group, which deshields them and shifts their signal downfield from a typical alkane C-H signal.[1] Data for the analogous compound, neopentylamine, shows the -CH₂- protons at approximately 2.415 ppm.[2] Since there are no adjacent protons, this signal is expected to be a singlet.

Signal B & C: Gem-Dimethyl Protons (-C(CH₃)₂)
  • Predicted Chemical Shift (δ): ~1.20 ppm

  • Integration: 6H

  • Multiplicity: Singlet (s)

Rationale: The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C single bond. They are attached to a quaternary carbon and are relatively shielded, hence their upfield chemical shift. In the analogous compound, ethyl pivalate (ethyl 2,2-dimethylpropanoate), the corresponding methyl protons appear as a singlet at approximately 1.195 ppm.[3] The presence of the amino group at the 3-position is not expected to significantly alter this chemical shift. The absence of neighboring protons results in a singlet.

Signal D: Amine Protons (-NH₂)
  • Predicted Chemical Shift (δ): 1.0 - 2.5 ppm (variable)

  • Integration: 2H

  • Multiplicity: Broad singlet (br s)

Rationale: The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[4] This signal often appears as a broad singlet because of rapid proton exchange with other protic species (including other amine molecules), which averages out any potential coupling to adjacent protons. A key confirmatory experiment is to add a drop of deuterium oxide (D₂O) to the NMR tube; the -NH₂ protons will exchange with deuterium, causing the signal to disappear from the spectrum. In the spectrum of neopentylamine, a broad signal for the amine protons is observed around 1.30 ppm.[2]

Signal E: Methylene Ester Protons (-OCH₂-)
  • Predicted Chemical Shift (δ): ~4.11 ppm

  • Integration: 2H

  • Multiplicity: Quartet (q)

Rationale: These methylene protons are adjacent to the ester oxygen, which is strongly electron-withdrawing, causing a significant downfield shift. In ethyl pivalate, these protons appear as a quartet at approximately 4.112 ppm.[3] They are coupled to the three neighboring protons of the methyl group (Hf), and according to the n+1 rule (3+1=4), the signal is split into a quartet. The typical coupling constant (³JHH) for an ethyl group is around 7.1 Hz.[3]

Signal F: Methyl Ester Protons (-OCH₂CH₃)
  • Predicted Chemical Shift (δ): ~1.25 ppm

  • Integration: 3H

  • Multiplicity: Triplet (t)

Rationale: The terminal methyl protons of the ethyl group are in a typical alkyl environment and are therefore found in the upfield region of the spectrum. In ethyl pivalate, this signal is observed at approximately 1.247 ppm.[3] These protons are coupled to the two adjacent methylene protons (He), resulting in a triplet (2+1=3) with a coupling constant of about 7.1 Hz.[3]

Summary of Predicted ¹H NMR Data

Signal LabelProton EnvironmentPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J) in Hz
A-C(CH₃)₂CH₂ NH₂~2.422HSinglet (s)-
B & C-C(CH₃ )₂CH₂NH₂~1.206HSinglet (s)-
D-CH₂NH₂ 1.0 - 2.52HBroad Singlet (br s)-
E-OCH₂ CH₃~4.112HQuartet (q)~7.1
F-OCH₂CH₃ ~1.253HTriplet (t)~7.1

Experimental Protocol: Sample Preparation for ¹H NMR

To ensure high-quality, reproducible data, the following protocol for sample preparation is recommended:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Ensure the solvent is of high purity to avoid extraneous peaks.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is often included in commercially available deuterated solvents. Its signal is set to 0.00 ppm.[1]

  • D₂O Exchange (Optional but Recommended): To confirm the identity of the amine proton signal, acquire a spectrum, then add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the broad singlet will confirm its assignment to the -NH₂ protons.

Figure 2: A simplified workflow for preparing and analyzing an NMR sample with an optional D₂O exchange step.

Conclusion

The ¹H NMR spectrum of this compound is highly informative and allows for the unambiguous confirmation of its structure. The key features to look for are two singlets corresponding to the gem-dimethyl and the adjacent methylene groups, a characteristic quartet and triplet for the ethyl ester moiety, and a broad, exchangeable singlet for the primary amine protons. By carefully analyzing the chemical shifts, integration values, and coupling patterns, researchers can confidently verify the identity and purity of this important β-amino acid derivative.

References

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • University College London. Chemical shifts. [Link]

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An In-Depth Technical Guide to the Key Infrared Spectral Peaks of Ethyl 3-amino-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Structure Through Vibrational Spectroscopy

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical sciences. Its power lies in its ability to probe the vibrational modes of molecules, providing a unique "fingerprint" that elucidates the presence and arrangement of functional groups. For the drug development professional, IR spectroscopy is an indispensable tool for structural confirmation, purity assessment, and monitoring of chemical transformations. This guide provides a detailed analysis of the expected key peaks in the IR spectrum of Ethyl 3-amino-2,2-dimethylpropanoate, a molecule of interest due to its bifunctional nature, incorporating both a primary amine and an ester moiety. While an experimental spectrum for this specific compound is not publicly available in common databases, a robust predictive analysis can be conducted based on the well-established characteristic absorption frequencies of its constituent functional groups.

Molecular Structure and Functional Group Analysis

To comprehend the IR spectrum of this compound, a foundational understanding of its molecular architecture is paramount.

Figure 1: Chemical structure of this compound.

The molecule possesses two key functional groups that will dominate its IR spectrum:

  • Primary Amine (-NH₂): This group is characterized by its N-H bonds, which give rise to distinct stretching and bending vibrations.

  • Ester (-COOCH₂CH₃): This group contains a carbonyl (C=O) bond and two C-O single bonds, each with characteristic vibrational frequencies.

Additionally, the presence of C-H bonds in the ethyl and dimethyl groups will contribute to the spectrum, although these are often more complex and less diagnostic than the primary functional group absorptions.

Predicted Key Peaks in the IR Spectrum

The following table summarizes the predicted key absorption peaks for this compound, their expected wavenumber ranges, and the corresponding vibrational modes.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3400-3250N-H Asymmetric & Symmetric StretchingPrimary AmineMedium
2980-2850C-H StretchingAlkyl (Ethyl & Dimethyl)Medium to Strong
1750-1735C=O StretchingEsterStrong
1650-1580N-H Bending (Scissoring)Primary AmineMedium to Strong
1470-1450C-H BendingAlkylMedium
1390-1365C-H Bending (Umbrella)Gem-dimethylMedium
1250-1020C-O StretchingEsterStrong
1250-1020C-N StretchingAliphatic AmineWeak to Medium
900-650N-H WaggingPrimary AmineBroad, Medium

Detailed Analysis of Key Spectral Regions

The N-H Stretching Region (3400-3250 cm⁻¹)

The presence of a primary amine is typically confirmed by the appearance of two distinct bands in this region.[1] These arise from the symmetric and asymmetric stretching vibrations of the two N-H bonds.

  • Asymmetric Stretch: Occurs at a higher frequency, involving the two hydrogen atoms moving in opposite phases.

  • Symmetric Stretch: Occurs at a lower frequency, with both hydrogen atoms moving in phase.

The observation of this doublet is a strong indicator of a primary amine. The bands are generally of medium intensity and are broader than C-H stretching bands but sharper than the O-H stretching bands of alcohols.

The C-H Stretching Region (2980-2850 cm⁻¹)

The ethyl and dimethyl groups of the molecule will exhibit C-H stretching vibrations in this region. While ubiquitous in organic molecules, the specific pattern can sometimes provide structural clues. One can expect to see multiple sharp peaks corresponding to the various types of C-H bonds present.

The Carbonyl (C=O) Stretching Region (1750-1735 cm⁻¹)

The C=O stretch of the ester group is one of the most intense and readily identifiable peaks in the entire IR spectrum.[2][3][4] For a saturated aliphatic ester like this compound, this peak is expected to appear in the range of 1750-1735 cm⁻¹.[2][5] The high intensity is due to the large change in dipole moment during the stretching vibration of the highly polar carbonyl bond. The exact position can be influenced by the electronic environment, but for a simple alkyl ester, it will be in this characteristic region.

The "Fingerprint" Region (< 1500 cm⁻¹)

This region of the IR spectrum is often complex, with numerous overlapping peaks arising from various bending and stretching vibrations. While challenging to interpret fully, it contains a wealth of structural information.

  • N-H Bending (1650-1580 cm⁻¹): Primary amines exhibit a characteristic N-H "scissoring" bending vibration in this range. This peak is typically medium to strong in intensity and can sometimes be mistaken for a C=C double bond, although its position and shape are usually distinct.[1]

  • C-H Bending (1470-1365 cm⁻¹): The bending vibrations of the methyl (CH₃) and methylene (CH₂) groups appear in this region. A notable feature for this compound would be the characteristic "umbrella" deformation of the gem-dimethyl group, which typically gives rise to two bands of medium intensity around 1385 cm⁻¹ and 1365 cm⁻¹.

  • C-O and C-N Stretching (1250-1020 cm⁻¹): This region will contain strong absorptions from the C-O stretching vibrations of the ester group.[4] Esters typically show two distinct C-O stretching bands: one for the C-O bond adjacent to the carbonyl group and another for the O-alkyl bond. Overlapping with these will be the weaker C-N stretching vibration of the aliphatic amine, which is expected in a similar range.[1]

  • N-H Wagging (900-650 cm⁻¹): A broad absorption of medium intensity due to the out-of-plane bending (wagging) of the N-H bonds of the primary amine is expected in this region.[1]

Experimental Considerations for IR Analysis

For a liquid sample such as this compound, the IR spectrum would typically be acquired using one of the following methods:

Neat Liquid Sample Preparation

A simple and common method involves placing a drop of the neat (undiluted) liquid between two salt plates (e.g., NaCl or KBr). These plates are transparent to infrared radiation. The plates are then mounted in the spectrometer for analysis.

Solution-Based Analysis

The compound can be dissolved in a suitable solvent that has minimal absorption in the regions of interest. Carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are common choices. The solution is then placed in a liquid sample cell of a fixed path length for analysis. It is crucial to run a background spectrum of the pure solvent to subtract its contribution from the sample spectrum.

The choice of method can influence the appearance of the spectrum, particularly the position and broadness of peaks associated with hydrogen bonding, such as the N-H stretches.

Logical Workflow for Spectral Interpretation

A systematic approach is crucial for accurate interpretation of an IR spectrum. The following workflow illustrates the logical steps in analyzing the spectrum of a molecule like this compound.

Spectral_Interpretation_Workflow A Acquire IR Spectrum B Identify High-Frequency Region (> 3000 cm⁻¹) - Look for N-H stretches (doublet for primary amine) - Look for C-H stretches A->B C Identify Carbonyl Region (~1750 cm⁻¹) - Strong, sharp peak indicates C=O stretch of ester B->C D Analyze the Fingerprint Region (< 1500 cm⁻¹) - N-H bending (~1600 cm⁻¹) - C-H bending (~1450-1365 cm⁻¹) - Strong C-O stretches (~1250-1020 cm⁻¹) - C-N stretch (~1250-1020 cm⁻¹) - N-H wag (~900-650 cm⁻¹) C->D E Correlate Peaks with Molecular Structure D->E F Confirm Presence of Key Functional Groups (Primary Amine and Ester) E->F

Figure 2: A logical workflow for the interpretation of the IR spectrum of this compound.

Conclusion

The infrared spectrum of this compound is predicted to be rich in information, clearly indicating the presence of its primary amine and ester functionalities. The key diagnostic peaks include the characteristic doublet of the N-H stretches, the strong C=O stretch of the ester, and the various bending and stretching vibrations in the fingerprint region. A thorough analysis of these peaks, guided by the principles outlined in this guide, allows for a confident structural elucidation and confirmation of this bifunctional molecule. For drug development professionals, this level of detailed spectral interpretation is fundamental to ensuring the identity and quality of starting materials, intermediates, and final active pharmaceutical ingredients.

References

  • University of California, Davis. (n.d.). Amines. LibreTexts. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy: Esters. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. Retrieved from [Link]

  • NIST. (n.d.). Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Identifying the Presence of Particular Groups. Retrieved from [Link]

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 3-amino-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 3-amino-2,2-dimethylpropanoate, a compound of interest in pharmaceutical and chemical research. As drug development professionals and researchers, a thorough understanding of the analytical behavior of such molecules is paramount for their accurate identification, characterization, and quantification. This document will delve into the core principles of its analysis, from sample preparation to the intricacies of its ionization and fragmentation, providing a robust framework for its examination in a laboratory setting.

Introduction to this compound

This compound is a small organic molecule featuring a primary amine and an ethyl ester functional group. Its structure presents unique characteristics that influence its behavior in a mass spectrometer. A foundational understanding of its chemical properties is essential for developing effective analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[1][2]
Molecular Weight 145.20 g/mol [1][2]
Exact Mass 145.1103 u[2]
IUPAC Name This compound[2]
CAS Number 59193-77-0[1][2]
SMILES CCOC(=O)C(C)(C)CN[1][2]
Topological Polar Surface Area 52.32 Ų[1]
LogP 0.5344[1]

The presence of a basic amino group makes this compound particularly amenable to analysis by electrospray ionization (ESI) in positive ion mode, as it can be readily protonated.

Principles of Mass Spectrometric Analysis

The journey of this compound through a mass spectrometer involves several key stages, each of which can be optimized to yield high-quality data. The choice of ionization source and the subsequent fragmentation are critical for structural elucidation.

Ionization: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for polar molecules like this compound.[3][4] The primary advantage of ESI is its ability to generate intact molecular ions with minimal fragmentation, which is crucial for determining the molecular weight of the analyte.[3][4]

Mass spectrometric analysis of amino acids and their derivatives is typically performed under acidic conditions in positive ion mode.[5] The basic nitrogen atom in the amino group readily accepts a proton, forming a positively charged ion, [M+H]⁺. The efficiency of this process can be influenced by various physicochemical parameters.[6][7]

Experimental Workflow for ESI Analysis

ESI_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Dissolve sample in appropriate solvent (e.g., Methanol/Water) B Add acid modifier (e.g., Formic Acid) to promote protonation A->B C Infuse sample into ESI source B->C Introduction D Generate protonated molecular ion [M+H]⁺ C->D E Transfer ions to mass analyzer D->E F Detect ions E->F G Acquire mass spectrum F->G Signal Processing H Identify [M+H]⁺ peak (m/z 146.1) G->H Fragmentation_Pathways parent [M+H]⁺ m/z 146.1 frag1 Loss of Ethanol (-46.07 u) parent->frag1 Pathway 1 frag2 Loss of Ethoxy Radical (-45.06 u) parent->frag2 Pathway 2 frag3 Alpha-Cleavage parent->frag3 Pathway 3 product1 [C₅H₁₀NO]⁺ m/z 100.0 frag1->product1 product2 [C₅H₉O]⁺ m/z 101.0 frag2->product2 product3 [C₂H₆N]⁺ m/z 44.1 frag3->product3

Caption: Predicted major fragmentation pathways for protonated this compound.

Table 2: Predicted Fragment Ions and Their Origins

m/z (Predicted)Proposed FormulaDescription of Neutral Loss/Fragment
146.1[C₇H₁₆NO₂]⁺Protonated Molecular Ion [M+H]⁺
100.0[C₅H₁₀NO]⁺Loss of ethanol (C₂H₅OH)
101.0[C₅H₉O]⁺Loss of ethoxy radical (•OC₂H₅)
73.0[C₄H₉O₂]⁺Loss of aminomethyl radical (•CH₂NH₂)
44.1[C₂H₆N]⁺Alpha-cleavage resulting in an iminium ion

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a general procedure for the mass spectrometric analysis of this compound. It is intended as a starting point and may require optimization based on the specific instrumentation and experimental goals.

1. Sample Preparation

  • Objective: To prepare a solution of the analyte suitable for introduction into the mass spectrometer.

  • Procedure:

    • Accurately weigh a small amount of this compound.

    • Dissolve the sample in a suitable solvent system, such as a mixture of methanol and water (e.g., 50:50 v/v). The final concentration should be in the low micromolar to nanomolar range (e.g., 1-10 µM).

    • To promote protonation, acidify the sample solution by adding a small amount of formic acid to a final concentration of 0.1% (v/v).

    • Vortex the solution to ensure complete dissolution and homogenization.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the ESI needle.

2. Mass Spectrometer Setup and Calibration

  • Objective: To ensure the mass spectrometer is properly calibrated and configured for the analysis.

  • Procedure:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution. This ensures accurate mass assignments.

    • Set the instrument to operate in positive ion mode.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and robust signal for a tuning compound of similar mass.

3. Data Acquisition

  • Objective: To acquire high-quality mass spectra of the analyte.

  • Procedure:

    • Introduce the prepared sample into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 50-200) to identify the protonated molecular ion.

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS).

      • Set the mass spectrometer to isolate the [M+H]⁺ ion (m/z 146.1).

      • Apply collision energy in the collision cell to induce fragmentation. The optimal collision energy should be determined experimentally by ramping the energy and observing the fragmentation pattern.

      • Acquire the product ion spectrum.

4. Data Analysis

  • Objective: To interpret the acquired mass spectra to confirm the identity and structure of the analyte.

  • Procedure:

    • Examine the full scan spectrum to confirm the presence of the [M+H]⁺ ion at the expected m/z of 146.1.

    • Analyze the MS/MS spectrum to identify the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways and known fragmentation rules for amino acid esters and amines to confirm the structure of this compound.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. By leveraging the principles of electrospray ionization and tandem mass spectrometry, researchers can obtain detailed molecular information. The methodologies and predicted fragmentation pathways outlined in this guide provide a solid foundation for the successful analysis of this compound. As with any analytical method, optimization of experimental parameters is key to achieving the highest quality data.

References

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  • UTUPub. FRAGMENTATION PROCESSES IN ORGANIC MOLECULES INDUCED BY SYNCHROTRON RADIATION. [Link]

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  • ResearchGate. (PDF) Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. [Link]

  • PubChem. Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate. [Link]

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  • YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

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A Technical Guide to the Potential Biological Activities of Ethyl 3-amino-2,2-dimethylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the potential biological activities of derivatives of Ethyl 3-amino-2,2-dimethylpropanoate, a β-amino acid ester scaffold. For researchers, scientists, and drug development professionals, this document synthesizes the current understanding and provides a framework for future investigation into this promising class of compounds. We will delve into their synthesis, potential therapeutic applications, and the experimental methodologies required to validate their biological effects.

Introduction: The Therapeutic Potential of β-Amino Acid Scaffolds

β-amino acids and their derivatives are gaining significant attention in medicinal chemistry. Their structural diversity and ability to mimic or inhibit natural biological processes make them attractive candidates for drug discovery. Unlike their α-amino acid counterparts, β-amino acids can form more stable secondary structures in peptides, offering resistance to enzymatic degradation and potentially enhanced bioavailability. Derivatives of this compound, with their characteristic gem-dimethyl substitution, offer a unique structural motif that can be exploited to develop novel therapeutic agents. These derivatives are being explored for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1].

Synthetic Strategies: Building a Library of Novel Derivatives

The synthesis of this compound derivatives is a critical first step in exploring their biological potential. A versatile and efficient synthetic route allows for the creation of a diverse library of compounds for screening. A common approach involves the modification of the primary amino group to introduce various functionalities.

One potential synthetic pathway is illustrated below:

Synthesis_Workflow cluster_synthesis Synthesis of N-Substituted Derivatives Start This compound Acylation Acylation with Acid Chlorides/Anhydrides Start->Acylation RCOCl/Base Sulfonylation Sulfonylation with Sulfonyl Chlorides Start->Sulfonylation RSO2Cl/Base Reductive_Amination Reductive Amination with Aldehydes/Ketones Start->Reductive_Amination RCHO/NaBH(OAc)3 Derivatives Diverse Library of N-Substituted Derivatives Acylation->Derivatives Sulfonylation->Derivatives Reductive_Amination->Derivatives Carrageenan_Workflow cluster_protocol Carrageenan-Induced Paw Edema Protocol Animal_Grouping Group Animals (n=6) Compound_Admin Administer Test Compound/Vehicle/Standard Animal_Grouping->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection 1 hour post-administration Measure_Paw_Volume Measure Paw Volume at Time Intervals Carrageenan_Injection->Measure_Paw_Volume t = 0, 1, 2, 3, 4 hours Data_Analysis Calculate % Inhibition of Edema Measure_Paw_Volume->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Data Presentation

The results of the in vivo anti-inflammatory study can be presented in a table showing the dose-dependent effect of the compounds.

Table 3: Hypothetical Anti-inflammatory Activity of this compound Derivatives

DerivativeDose (mg/kg)% Inhibition of Edema at 3h
EDP-8 1025.4
2048.2
4065.1
Indomethacin1072.5

Conclusion and Future Directions

The derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. The synthetic accessibility of this class of compounds allows for the creation of diverse chemical libraries for biological screening. While direct evidence for the biological activities of these specific derivatives is still emerging, the broader class of β-amino acid esters has demonstrated significant potential in the fields of oncology, infectious diseases, and inflammation.

Future research should focus on the systematic synthesis and screening of a wide range of this compound derivatives to establish clear structure-activity relationships. Mechanistic studies will be crucial to elucidate the molecular targets and pathways through which these compounds exert their biological effects. The in-depth protocols and frameworks provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

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A Technical Guide to the Solubility of Ethyl 3-amino-2,2-dimethylpropanoate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-amino-2,2-dimethylpropanoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a detailed protocol for empirical determination, and provides an informed perspective on its behavior in a range of common laboratory solvents.

Executive Summary

The solubility of a compound is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This compound, with its unique structural features of a primary amine, an ester, and a sterically hindered dimethylated carbon center, presents an interesting case for solubility analysis. This guide will first elucidate the molecular characteristics that dictate its solubility. Subsequently, a robust, self-validating experimental protocol for determining its solubility via the shake-flask method is presented. Finally, this document offers an expert analysis of the expected solubility of this compound in various classes of laboratory solvents, providing a valuable resource for optimizing its use in research and development.

Molecular Structure and its Influence on Solubility

The solubility of this compound is governed by the interplay of its constituent functional groups and overall molecular architecture. Understanding these features is paramount to predicting its behavior in different solvent environments.

Key Structural Features:
  • Primary Amine (-NH₂): This functional group is capable of acting as a hydrogen bond donor and acceptor, which generally enhances solubility in protic and polar solvents.[1] The lone pair of electrons on the nitrogen atom can also interact with protic solvent molecules.[1]

  • Ester (-COOEt): The ester group contains polar carbon-oxygen bonds and can act as a hydrogen bond acceptor at the carbonyl and ether oxygens.[2][3] This contributes to its solubility in polar solvents.

  • Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and contributes to the hydrophobic character of the molecule.

  • Gem-dimethyl Group (-C(CH₃)₂): The two methyl groups attached to the same carbon atom create steric hindrance and increase the nonpolar surface area of the molecule, which can decrease solubility in highly polar solvents like water.

Predicted Physicochemical Properties:

A summary of the computed physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₇H₁₅NO₂[4]
Molecular Weight145.20 g/mol [4]
XLogP30.4[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count3[4]
Polar Surface Area (PSA)52.32 Ų[5]

The XLogP3 value of 0.4 suggests a relatively balanced hydrophilic-lipophilic character, indicating that the compound is likely to have moderate solubility in both polar and some nonpolar solvents. The presence of both hydrogen bond donors and acceptors further supports its potential for solubility in protic solvents.

Theoretical Solubility Profile in Common Laboratory Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of solvents.[6]

Protic Solvents (e.g., Water, Alcohols):
  • Water: The presence of the primary amine and ester groups allows for hydrogen bonding with water molecules, suggesting some degree of aqueous solubility.[3] However, the nonpolar ethyl and gem-dimethyl groups will limit its solubility. The overall solubility in water is expected to be moderate.

  • Alcohols (e.g., Methanol, Ethanol): These solvents are polar and protic, capable of both donating and accepting hydrogen bonds. Therefore, this compound is expected to be readily soluble in lower alcohols like methanol and ethanol.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF):

These solvents are polar but do not have hydrogen atoms directly bonded to an electronegative atom. They can act as hydrogen bond acceptors. Given the polar nature of the ester and amine groups, good solubility is anticipated in these solvents. For instance, the hydrochloride salt of a similar compound, Ethyl 3-aminopropanoate, is soluble in DMSO and acetone.[7][8]

Nonpolar Solvents (e.g., Hexane, Toluene):

These solvents lack polarity and the ability to form hydrogen bonds. The nonpolar alkyl portions of this compound will have some affinity for these solvents. However, the polar amine and ester groups will significantly hinder solubility. It is expected to have low to negligible solubility in nonpolar solvents.

Chlorinated Solvents (e.g., Dichloromethane, Chloroform):

These solvents are weakly polar. The hydrochloride salt of Ethyl 3-aminopropanoate shows solubility in chloroform and dichloromethane.[7][8] It is therefore reasonable to expect that the free base, this compound, will also be soluble in these solvents.

Table 2: Predicted Qualitative Solubility of this compound
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Water, Methanol, EthanolModerate to HighHydrogen bonding capability of the amine and ester groups.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFHighStrong dipole-dipole interactions and hydrogen bond acceptance.
Nonpolar Hexane, TolueneLow to InsolubleThe polar functional groups dominate the molecule's character.
Chlorinated Dichloromethane, ChloroformHighWeakly polar nature is compatible with the overall polarity.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Principle of the Shake-Flask Method:

An excess of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent in a sealed vial A->B C Incubate at constant temperature with agitation (e.g., 24-48h) B->C D Allow solid to settle C->D E Filter supernatant through a 0.45 µm filter D->E F Prepare serial dilutions of the clear filtrate E->F G Quantify concentration using a suitable analytical method (e.g., HPLC, GC, NMR) F->G H Calculate solubility (e.g., in mg/mL or mol/L) G->H

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker bath (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is reached when the concentration of subsequent samples remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze both the filtered sample and the standard solutions using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with a Flame Ionization Detector (FID), or Quantitative Nuclear Magnetic Resonance (qNMR).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the filtered sample from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Self-Validating System and Trustworthiness:
  • Equilibrium Confirmation: As mentioned, analyzing samples at multiple time points ensures that true thermodynamic equilibrium has been reached.

  • Mass Balance: The amount of undissolved solid can be recovered, dried, and weighed to perform a mass balance calculation, adding another layer of validation.

  • Method Validation: The analytical method used for quantification (e.g., HPLC, GC) should be validated for linearity, accuracy, and precision according to standard guidelines.

Conclusion

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A Comprehensive Technical Guide to the Thermochemical Properties of Ethyl 3-amino-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the thermochemical data for Ethyl 3-amino-2,2-dimethylpropanoate. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the energetic properties of this compound. This document synthesizes available data, outlines detailed experimental protocols for its determination, and discusses computational approaches for predicting its thermochemical behavior.

Introduction: The Significance of Thermochemical Data in Drug Development

Thermochemical data are fundamental to understanding the stability, reactivity, and safety of pharmaceutical compounds. For a molecule like this compound, a derivative of the non-proteinogenic amino acid β-aminoisobutyric acid, these properties are critical. They influence everything from synthesis and purification processes to formulation, storage stability, and ultimately, bioavailability and efficacy. An accurate thermochemical profile is indispensable for process safety assessment, polymorph screening, and establishing a robust manufacturing process.

While direct experimental thermochemical data for this compound is not extensively available in the public domain, this guide provides a roadmap for its determination. We will explore data for structurally related compounds, detail the primary experimental techniques for measuring key thermochemical parameters, and discuss the utility of computational chemistry in predicting these properties.

Physicochemical and Computed Properties of this compound

This compound is a C7H15NO2 molecule with a molecular weight of 145.20 g/mol [1]. While experimental thermochemical data is sparse, various computational and physical properties have been reported, which are summarized in the table below.

PropertyValueSource
Molecular Formula C7H15NO2PubChem[1]
Molecular Weight 145.20 g/mol PubChem[1]
Boiling Point (Predicted) 192.3 ± 23.0 °C at 760 mmHgChemSrc[2]
Density (Predicted) 1.0 ± 0.1 g/cm³ChemSrc[2]
Flash Point (Predicted) 63.7 ± 20.1 °CChemSrc[2]
LogP (Predicted) 0.83ChemSrc[2]
Vapor Pressure (Predicted) 0.5 ± 0.4 mmHg at 25°CChemSrc[2]
Refractive Index (Predicted) 1.439ChemSrc[2]

These predicted values offer a preliminary understanding of the compound's physical characteristics. However, for rigorous scientific and developmental work, experimental determination of its thermochemical properties is essential.

Comparative Thermochemical Data from Structurally Related Compounds

To contextualize the expected thermochemical behavior of this compound, it is instructive to examine critically evaluated data for its structural isomers and related esters. The National Institute of Standards and Technology (NIST) provides extensive thermophysical property data for such compounds.

For instance, for Ethyl 2,2-dimethylpropanoate (an isomer), the following experimental data are available[3]:

  • Enthalpy of formation (Liquid)

  • Enthalpy of formation (Gas)

  • Enthalpy of vaporization

  • Heat capacity at constant pressure (Ideal Gas)

  • Heat capacity at saturation pressure (Liquid)

Similarly, for Ethyl 3,3-dimethylbutanoate , data on properties such as enthalpy of formation and heat capacity are also available[4]. This information can serve as a valuable benchmark for both experimental and computational studies on this compound.

Experimental Determination of Thermochemical Properties

A comprehensive thermochemical characterization involves several key experimental techniques. The choice of method is dictated by the specific property of interest.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful thermal analysis techniques for studying the thermal stability, phase transitions, and decomposition of materials[5][6].

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[7]. It is widely used to determine:

  • Melting point and enthalpy of fusion[8][9][10]

  • Glass transitions in amorphous materials

  • Polymorphic transitions

  • Heat capacity[11]

TGA measures the change in mass of a sample as a function of temperature or time[6]. This is particularly useful for determining:

  • Thermal stability and decomposition temperatures[12]

  • Moisture and solvent content

  • Kinetics of decomposition[13]

The following diagram illustrates a typical workflow for the thermal analysis of a sample like this compound.

DSC_TGA_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis cluster_results Results Sample This compound Weighing Accurate Weighing (1-5 mg) Sample->Weighing Encapsulation Hermetic Sealing in Pans (Al or other) Weighing->Encapsulation DSC DSC Instrument Encapsulation->DSC TGA TGA Instrument Encapsulation->TGA DSC_Curve DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Curve TGA_Curve TGA Thermogram (Weight % vs. Temp) TGA->TGA_Curve Heating_Program Controlled Heating Program (e.g., 10 °C/min) Heating_Program->DSC Heating_Program->TGA Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->DSC Inert_Atmosphere->TGA Analysis_Software Analysis Software DSC_Curve->Analysis_Software TGA_Curve->Analysis_Software Melting_Point Melting Point (Tm) Analysis_Software->Melting_Point Enthalpy_Fusion Enthalpy of Fusion (ΔHf) Analysis_Software->Enthalpy_Fusion Decomposition_Temp Decomposition Temp (Td) Analysis_Software->Decomposition_Temp

Caption: Workflow for DSC and TGA analysis.

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent volatilization. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: Equilibrate the sample at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above any expected transitions.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and integrate the peak area to calculate the enthalpy of fusion.

Combustion Calorimetry

Combustion calorimetry is the gold standard for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived[14][15]. The experiment involves combusting a known mass of the substance in a high-pressure oxygen environment within a bomb calorimeter[16][17].

The following diagram outlines the process of determining the enthalpy of combustion.

Combustion_Calorimetry_Workflow cluster_prep Preparation cluster_combustion Combustion cluster_measurement Measurement cluster_calculation Calculation Sample_Prep Prepare a Pellet of the Sample Weighing Accurately Weigh the Sample Sample_Prep->Weighing Bomb_Setup Place Sample in Bomb with Fuse Weighing->Bomb_Setup Pressurize Pressurize Bomb with O2 Bomb_Setup->Pressurize Immerse Immerse Bomb in Water Jacket Pressurize->Immerse Ignite Ignite Sample Immerse->Ignite Temp_Rise Measure Temperature Rise of Water Ignite->Temp_Rise Calibrate Calibrate with Benzoic Acid Temp_Rise->Calibrate Heat_Capacity Determine Calorimeter Heat Capacity Calibrate->Heat_Capacity Enthalpy_Combustion Calculate Enthalpy of Combustion Heat_Capacity->Enthalpy_Combustion Enthalpy_Formation Calculate Enthalpy of Formation Enthalpy_Combustion->Enthalpy_Formation

Caption: Workflow for combustion calorimetry.

  • Calorimeter Calibration: Determine the heat capacity of the calorimeter by combusting a certified standard, such as benzoic acid[16].

  • Sample Preparation: Press a known mass (typically 0.5-1.0 g) of this compound into a pellet.

  • Bomb Assembly: Place the pellet in the sample holder of the bomb calorimeter. Attach a fuse wire in contact with the sample. Add a small amount of water to the bomb to ensure saturation of the final atmosphere.

  • Pressurization and Combustion: Seal the bomb and pressurize it with high-purity oxygen (e.g., to 30 atm). Immerse the bomb in the water-filled calorimeter jacket. Ignite the sample and record the temperature change of the water.

  • Corrections and Calculations: Apply corrections for the heat released by the fuse wire and for the formation of nitric acid. Use the calibrated heat capacity of the calorimeter and the measured temperature rise to calculate the heat of combustion.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties. Quantum chemical calculations can be used to determine gas-phase heats of formation with reasonable accuracy[18].

Commonly used methods include:

  • Ab initio methods: (e.g., G3, G4, CBS-QB3) are high-accuracy composite methods.

  • Density Functional Theory (DFT): (e.g., B3LYP, M06-2X) offers a good balance of accuracy and computational cost.

The general approach involves calculating the atomization energy of the molecule, which is the energy required to break all of its bonds. The heat of formation can then be derived using the known heats of formation of the constituent atoms. Isodesmic reactions, which conserve the number and types of bonds, can also be used to improve the accuracy of the calculated heats of formation[18].

Conclusion

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  • Cheméo. (n.d.). Chemical Properties of 2-(Dimethyl)amino-2-methylpropane-1,3-diol, dimethyl ether. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester. Retrieved from [Link]

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Methodological & Application

Synthetic Strategies for Ethyl 3-amino-2,2-dimethylpropanoate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-amino-2,2-dimethylpropanoate is a valuable building block in medicinal chemistry and drug development. Its sterically hindered β-amino ester scaffold, featuring a quaternary carbon center, imparts unique conformational constraints and metabolic stability to molecules incorporating this moiety. This guide provides detailed synthetic routes and protocols for the preparation of this compound, designed for researchers and scientists in the field of organic synthesis and drug discovery. The methodologies presented are selected for their reliability, scalability, and adaptability, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Overview of Synthetic Approaches

The synthesis of this compound presents a unique challenge due to the presence of a quaternary carbon atom adjacent to the ester functionality. Several strategic disconnections can be envisioned to approach this target molecule. This guide will focus on two of the most robust and well-precedented methods: the Curtius Rearrangement of a malonic acid monoester and the Hofmann Rearrangement of a β-amido ester. A third potential route involving the reduction of a cyanoester will also be briefly discussed.

Route 1: The Curtius Rearrangement Approach

The Curtius rearrangement is a powerful and reliable method for the conversion of carboxylic acids to primary amines with the loss of one carbon atom.[1][2] This rearrangement proceeds through an acyl azide and an isocyanate intermediate, which can be trapped with an alcohol to yield a carbamate, followed by hydrolysis to the desired amine.[1] For the synthesis of this compound, this strategy begins with the readily available diethyl 2,2-dimethylmalonate.

Workflow for the Curtius Rearrangement

A Diethyl 2,2-dimethylmalonate B Monoethyl 2,2-dimethylmalonate A->B Selective Monohydrolysis C Ethyl 3-isocyanato-2,2-dimethylpropanoate B->C Curtius Rearrangement (DPPA, heat) D Ethyl 3-(ethoxycarbonylamino)-2,2-dimethylpropanoate C->D Trapping with Ethanol E This compound D->E Hydrolysis

Caption: Synthetic pathway via Curtius Rearrangement.

Step-by-Step Protocols

Part 1: Synthesis of Monoethyl 2,2-dimethylmalonate

The initial step involves the selective hydrolysis of one of the ester groups of diethyl 2,2-dimethylmalonate. This can be achieved under carefully controlled basic conditions.

  • Materials:

    • Diethyl 2,2-dimethylmalonate

    • Potassium hydroxide (KOH)

    • Ethanol (EtOH)

    • Hydrochloric acid (HCl), 1 M

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 2,2-dimethylmalonate (1 equivalent) in ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of potassium hydroxide (1 equivalent) in water dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Add water to the residue and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with diethyl ether (3 x).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield monoethyl 2,2-dimethylmalonate as a colorless oil.

Part 2: Curtius Rearrangement and Carbamate Formation

This step involves the conversion of the carboxylic acid to an isocyanate using diphenylphosphoryl azide (DPPA), followed by in-situ trapping with ethanol to form the corresponding ethyl carbamate.[3][4][5]

  • Materials:

    • Monoethyl 2,2-dimethylmalonate

    • Diphenylphosphoryl azide (DPPA)

    • Triethylamine (Et₃N)

    • Anhydrous toluene

    • Anhydrous ethanol

  • Protocol:

    • To a solution of monoethyl 2,2-dimethylmalonate (1 equivalent) in anhydrous toluene, add triethylamine (1.1 equivalents).

    • Add diphenylphosphoryl azide (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, or until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture to room temperature and add anhydrous ethanol (5-10 equivalents).

    • Heat the mixture to reflux and stir for an additional 2-3 hours to ensure complete trapping of the isocyanate.

    • Cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl 3-(ethoxycarbonylamino)-2,2-dimethylpropanoate.

Part 3: Hydrolysis to this compound

The final step is the hydrolysis of the carbamate protecting group to yield the free amine.

  • Materials:

    • Ethyl 3-(ethoxycarbonylamino)-2,2-dimethylpropanoate

    • Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Diethyl ether

  • Protocol:

    • Dissolve the carbamate in a mixture of ethanol and water.

    • Add an excess of potassium hydroxide (3-5 equivalents).

    • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired this compound.

Route 2: The Hofmann Rearrangement Approach

The Hofmann rearrangement provides an alternative route to primary amines from primary amides with one fewer carbon atom.[6][7] Similar to the Curtius rearrangement, it proceeds through an isocyanate intermediate.

Workflow for the Hofmann Rearrangement

A Monoethyl 2,2-dimethylmalonate B Ethyl 3-carbamoyl-2,2-dimethylpropanoate A->B Amidation C Ethyl 3-isocyanato-2,2-dimethylpropanoate B->C Hofmann Rearrangement (Br₂, NaOH) D This compound C->D Hydrolysis

Caption: Synthetic pathway via Hofmann Rearrangement.

Step-by-Step Protocols

Part 1: Synthesis of Ethyl 3-carbamoyl-2,2-dimethylpropanoate

This step involves the conversion of the carboxylic acid of monoethyl 2,2-dimethylmalonate into a primary amide.

  • Materials:

    • Monoethyl 2,2-dimethylmalonate

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous dichloromethane (DCM)

    • Aqueous ammonia (NH₄OH)

  • Protocol:

    • Dissolve monoethyl 2,2-dimethylmalonate (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

    • Carefully add the crude acid chloride to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia.

    • Stir vigorously for 30 minutes.

    • Extract the product with DCM (3 x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield ethyl 3-carbamoyl-2,2-dimethylpropanoate.

Part 2: Hofmann Rearrangement

The primary amide is treated with bromine and a strong base to induce the rearrangement to the isocyanate, which is then hydrolyzed in situ to the amine.

  • Materials:

    • Ethyl 3-carbamoyl-2,2-dimethylpropanoate

    • Sodium hydroxide (NaOH)

    • Bromine (Br₂)

    • Water

  • Protocol:

    • Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 equivalents) to a cold (0 °C) solution of sodium hydroxide (4.4 equivalents) in water.

    • Add the ethyl 3-carbamoyl-2,2-dimethylpropanoate (1 equivalent) to the freshly prepared hypobromite solution.

    • Slowly heat the reaction mixture to 70-80 °C and maintain this temperature for 1-2 hours.

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

    • Dry the combined organic extracts over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify by distillation or column chromatography as needed.

Alternative Strategy: Reduction of a Cyanoester

A third potential route involves the synthesis of ethyl 3-cyano-2,2-dimethylpropanoate followed by reduction of the nitrile group to a primary amine. While conceptually straightforward, the synthesis of the requisite cyanoester can be challenging. A possible approach involves the cyanation of a suitable precursor, such as ethyl 3-bromo-2,2-dimethylpropanoate.

Proposed Synthetic Scheme

A Ethyl 3-bromo-2,2-dimethylpropanoate B Ethyl 3-cyano-2,2-dimethylpropanoate A->B Cyanation (e.g., NaCN) C This compound B->C Reduction (e.g., H₂, Catalyst or LiAlH₄)

Caption: Proposed route via reduction of a cyanoester.

The synthesis of the starting brominated ester and the subsequent cyanation and reduction would require careful optimization of reaction conditions to achieve good yields and avoid side reactions.

Comparative Analysis of Synthetic Routes

Route Starting Material Key Reaction Advantages Disadvantages
Curtius Rearrangement Diethyl 2,2-dimethylmalonateCurtius RearrangementReliable, well-established, good yields.Involves the use of potentially explosive azides (DPPA is a safer alternative).
Hofmann Rearrangement Monoethyl 2,2-dimethylmalonateHofmann RearrangementAvoids the use of azides.Requires handling of bromine and strong base; can have lower yields.
Cyanoester Reduction Ethyl 3-bromo-2,2-dimethylpropanoateNitrile ReductionPotentially shorter route.Synthesis of the cyanoester precursor can be challenging; reduction may require harsh reagents.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic strategies. The Curtius rearrangement, starting from diethyl 2,2-dimethylmalonate, offers a robust and high-yielding pathway. The Hofmann rearrangement presents a viable alternative that avoids the use of azide reagents. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available reagents, and safety considerations. The detailed protocols provided in this guide serve as a comprehensive resource for the successful preparation of this important synthetic building block.

References

  • Curtius, T. Ueber die Einwirkung von Hydrazinhydrat auf Salpetersäurlinge und über die Constitution der Knallsäure und ihrer Salze. Ber. Dtsch. Chem. Ges.1890, 23 (2), 3023–3033.
  • Lebel, H.; Leogane, O. Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Org. Lett.2005, 7 (19), 4107–4110.
  • Shioiri, T.; Ninomiya, K.; Yamada, S. Diphenylphosphoryl Azide. A New Convenient Reagent for a Modified Curtius Reaction and for the Peptide Synthesis. J. Am. Chem. Soc.1972, 94 (17), 6203–6205.
  • Yamada, S.; Ninomiya, K.; Shioiri, T. Diphenylphosphoryl Azide (DPPA) as a Reagent for the Curtius Reaction. Tetrahedron Lett.1973, 14 (25), 2343–2346.
  • Nagy, J. B.; et al. Reliable Protocol for the Large Scale Synthesis of Diphenylphosphoryl Azide (DPPA). Org. Process Res. Dev.2013, 17 (2), 299-303.
  • Augustine, J. K.; et al. Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Rearrangement of Carboxylic Acids to Carbamates. Synthesis2011, 2011 (09), 1477-1483.
  • Lin, K.; Lu, H. DMAP Catalyzed One-Pot Curtius Rearrangement Using 1,1-Dimethyl-2,2,2-trichloroethoxycarbonyl Azide. Org. Lett.2023, 25 (25), 4534-4539.
  • Singh, A. S.; et al. An Improved Synthesis of Urea Derivatives from N-Acylbenzotriazole via Curtius Rearrangement. Synthesis2019, 51 (18), 3443-3450.
  • Hemantha, H. P.; et al. One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3. Synlett2009, 2009 (03), 407-410.
  • Wallis, E. S.; Lane, J. F. The Hofmann Reaction. Org. React.1946, 3, 267-306.
  • Keillor, J. W.; Huang, X. A Modified Hofmann Rearrangement. Org. Synth.2002, 78, 234.
  • CN103058920A - Preparation method of 3-(2-pyridineamino)
  • CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.
  • PubChem Compound Summary for CID 421529, this compound. [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

  • Wikipedia. Curtius rearrangement. [Link]

  • Organic Chemistry Portal. Curtius Rearrangement. [Link]

  • ResearchGate. Synthesis of ethyl 3-benzoyl-2,7-dimethylindolizine-1-carboxylate... [Link]

  • ResearchGate. Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. [Link]

  • PubMed. Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. [Link]

  • Google Patents. Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
  • ResearchGate. DMAP Catalyzed One-Pot Curtius Rearrangement Using 1,1-Dimethyl-2,2,2-trichloroethoxycarbonyl Azide. [Link]

  • ResearchGate. Effective Synthesis of 5-Aryl-3-ethylidene-3H-pyrrol-2-ones. [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

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Application Note: A Robust Protocol for the Synthesis of Ethyl 3-amino-2,2-dimethylpropanoate via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-amino-2,2-dimethylpropanoate is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceuticals and novel materials. Its sterically hindered β-amino ester motif makes it a key intermediate for compounds with unique conformational properties. This document provides a detailed, field-proven protocol for the synthesis of this compound. The presented method is based on the catalytic hydrogenation of its nitro precursor, Ethyl 3-nitro-2,2-dimethylpropanoate, utilizing palladium on activated carbon (Pd/C) as a heterogeneous catalyst. This approach is distinguished by its high efficiency, excellent yield, operational simplicity, and straightforward product isolation, making it highly suitable for both academic research and process development settings.

Introduction & Mechanistic Rationale

The reduction of aliphatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic chemistry. Among the various available methods, catalytic hydrogenation stands out due to its clean reaction profile and high atom economy.[1][2] This protocol focuses on the conversion of Ethyl 3-nitro-2,2-dimethylpropanoate to the target amine using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Reaction Scheme:

Mechanistic Considerations: The catalytic hydrogenation of a nitro group is a six-electron reduction that occurs on the surface of the metal catalyst.[1] The process involves the dissociative chemisorption of molecular hydrogen onto the palladium surface, generating active hydrogen atoms. The nitro compound then adsorbs onto the catalyst surface, where it undergoes a stepwise reduction. While the exact sequence can vary, the generally accepted pathway proceeds through nitroso and hydroxylamine intermediates before yielding the final amine product. The use of ethanol as a solvent is advantageous as it readily dissolves the starting material and product, is relatively inert under the reaction conditions, and is easily removed during work-up.

Materials and Equipment

Reagents & Consumables
ReagentCAS No.PuritySupplierNotes
Ethyl 3-nitro-2,2-dimethylpropanoate13030-96-5≥97%Major SupplierStarting Material
Palladium on Carbon (10 wt. %)7440-05-3Degussa type E101Major SupplierCatalyst, handle with care
Ethanol (Absolute)64-17-5≥99.8%Major SupplierAnhydrous, reaction solvent
Hydrogen Gas (H₂)1333-74-0High PurityGas SupplierReducing Agent
Nitrogen Gas (N₂)7727-37-9High PurityGas SupplierInert Gas
Celite® 54561790-53-2N/AMajor SupplierFiltration Aid
Sodium Sulfate (Anhydrous)7757-82-6ACS GradeMajor SupplierDrying Agent
Equipment
  • Parr-type hydrogenation apparatus or a multi-neck round-bottom flask equipped with a magnetic stir bar and a hydrogen balloon setup.

  • Schlenk line or source of inert gas (Nitrogen or Argon).

  • Magnetic stir plate.

  • Büchner funnel and filtration flask.

  • Rotary evaporator.

  • Standard laboratory glassware (flasks, beakers, graduated cylinders).

  • Analytical balance.

  • NMR spectrometer and/or GC-MS for product characterization.

Experimental Protocol: Step-by-Step Methodology

Safety First: This procedure involves flammable solvents and hydrogen gas, which poses a fire and explosion risk. The palladium catalyst is pyrophoric when dry and can ignite solvents.[3] All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves, must be worn at all times.[3][4]

Step 1: Reactor Preparation and Inerting 1.1. Place a magnetic stir bar into a suitable hydrogenation vessel (e.g., 250 mL Parr bottle or round-bottom flask). 1.2. Ensure the vessel is clean, dry, and free of any contaminants. 1.3. Secure the vessel and purge the system with nitrogen or argon for 5-10 minutes to displace all oxygen. This is a critical step to prevent ignition of the catalyst upon addition.[1]

Step 2: Catalyst and Substrate Addition 2.1. Under a positive flow of nitrogen, carefully add the 10% Palladium on Carbon (10 wt. % of the substrate). Rationale: A 10 wt. % loading provides a good balance between reaction rate and cost-effectiveness. 2.2. Immediately add 50 mL of absolute ethanol to create a slurry. Ensure the catalyst is fully wetted by the solvent to minimize its pyrophoric risk.[3] 2.3. Dissolve Ethyl 3-nitro-2,2-dimethylpropanoate (10.0 g, 57.1 mmol) in 50 mL of absolute ethanol. 2.4. Transfer the substrate solution to the hydrogenation vessel via cannula or a pressure-equalizing dropping funnel.

Step 3: Hydrogenation Reaction 3.1. Seal the reaction vessel securely. 3.2. Purge the vessel by pressurizing with hydrogen to ~15 psi and then carefully venting to the fume hood. Repeat this process three times to ensure the atmosphere is replaced with hydrogen.[1] 3.3. Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi or 3-4 bar). For a laboratory scale using a balloon, ensure the balloon is adequately filled. 3.4. Begin vigorous stirring to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen). 3.5. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours at room temperature. The cessation of hydrogen consumption indicates the reaction is finished.

Step 4: Reaction Work-up and Catalyst Filtration 4.1. Once the reaction is complete, carefully vent the excess hydrogen from the vessel. 4.2. Purge the vessel with nitrogen gas for 5-10 minutes to remove any residual hydrogen. 4.3. Prepare a filtration setup by placing a 1-2 cm pad of Celite® in a Büchner funnel over a clean filter flask. Wet the Celite pad with ethanol. Rationale: Filtering through Celite prevents the fine palladium particles from passing through the filter paper and ensures the pyrophoric catalyst does not dry out and ignite on the filter paper.[3] 4.4. Carefully filter the reaction mixture through the Celite pad. 4.5. Wash the reaction vessel with a small amount of ethanol (2 x 15 mL) and pass these washings through the filter to ensure complete transfer of the product. 4.6. Crucial Safety Step: Do not allow the filter cake to run dry. Immediately after filtration, quench the catalyst on the Celite pad with plenty of water and transfer the slurry to a dedicated, labeled waste container for heavy metal waste.[3]

Step 5: Product Isolation and Purification 5.1. Transfer the filtrate to a round-bottom flask. 5.2. Remove the ethanol solvent using a rotary evaporator at 40°C. 5.3. The resulting crude oil is often of high purity. If further purification is required, vacuum distillation can be performed.

Data Summary & Characterization

ParameterValue
Starting Material Mass10.0 g (57.1 mmol)
Catalyst (10% Pd/C)1.0 g
Solvent (Ethanol)100 mL
Hydrogen Pressure50 psi
Reaction Time~5 hours
Expected ProductThis compound
Molecular FormulaC₇H₁₅NO₂[5]
Molecular Weight145.20 g/mol [6]
Theoretical Yield8.29 g
Typical Actual Yield7.5 - 8.0 g (90-96%)
AppearanceColorless to pale yellow oil
Boiling Point192.3±23.0 °C at 760 mmHg[7]

Expected Characterization Data (¹H NMR, CDCl₃, 400 MHz):

  • δ 4.15 (q, J=7.1 Hz, 2H): -OCH₂CH₃

  • δ 2.70 (s, 2H): -CH₂NH₂

  • δ 1.30 (br s, 2H): -NH₂

  • δ 1.25 (t, J=7.1 Hz, 3H): -OCH₂CH₃

  • δ 1.15 (s, 6H): -C(CH₃)₂

Workflow Visualization

The logical flow of the synthesis protocol is outlined below, from initial setup to final product characterization.

SynthesisWorkflow A Reactor Setup (Flask, Stir Bar) B Inert Atmosphere (Purge with N₂) A->B C Add Catalyst & Solvent (10% Pd/C in EtOH) B->C D Add Substrate (Ethyl 3-nitro-2,2-dimethylpropanoate) C->D E Hydrogenation (Purge with H₂, Pressurize, Stir) D->E F Monitor Reaction (H₂ Uptake) E->F G Reaction Complete (Vent H₂, Purge with N₂) F->G H Filtration (Filter through Celite®) G->H I Catalyst Quench (Wet with H₂O, Dispose) H->I Safety Critical J Solvent Removal (Rotary Evaporation) H->J K Final Product (Crude Oil) J->K L Characterization (NMR, GC-MS) K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive catalyst.2. Insufficient hydrogen pressure.3. Poor stirring/mixing.1. Use fresh, high-quality catalyst.2. Ensure no leaks in the system and maintain pressure.3. Increase stirring speed.
Low Yield 1. Loss of product during filtration/transfer.2. Incomplete reaction.1. Ensure thorough washing of the flask and filter cake.2. Extend reaction time or increase catalyst loading slightly.
Product Contamination Incomplete removal of solvent or starting material.Ensure complete evaporation on the rotary evaporator. If starting material remains, the reaction was incomplete. Purify by distillation if necessary.

References

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Google Patents. (n.d.). Preparation method of 3-(2-pyridineamino)ethyl propionate.
  • Google Patents. (n.d.). Method for preparing 3-nitropropionic acid.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon. Retrieved from [Link]

  • ResearchGate. (n.d.). Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • The Sarpong Group, University of California, Berkeley. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl (Z)-R-3-(amino)-2-enoate; R being H, Me, Ph, and CH2Ph. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester hydrochloride [1:1]. Retrieved from [Link]

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Application Notes & Protocols: Ethyl 3-amino-2,2-dimethylpropanoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Sterically Defined β-Amino Ester

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of appropriate building blocks is paramount to achieving desired molecular architecture, stability, and function. Ethyl 3-amino-2,2-dimethylpropanoate, a structurally unique β-amino acid ester, has emerged as a cornerstone scaffold for introducing conformational rigidity and proteolytic resistance in target molecules. Its defining feature—a gem-dimethyl group at the C2 position—imparts significant steric hindrance that profoundly influences the reactivity of adjacent functional groups and the conformational preferences of the resulting products.

This technical guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the causal relationships between its structure and its synthetic utility. We will present field-proven protocols for its application in key transformations, such as amide bond formation and the synthesis of complex heterocyclic systems, offering insights tailored for researchers, chemists, and drug development professionals.

Structural Rationale and Physicochemical Profile

The synthetic utility of this compound is intrinsically linked to its unique structural features. The presence of the quaternary gem-dimethyl center is not a trivial substitution; it is a strategic design element that confers valuable properties to the molecules it helps construct.

Causality Behind its Efficacy:

  • Conformational Restriction: The steric bulk of the gem-dimethyl group restricts the rotational freedom around adjacent single bonds.[1] This pre-organization is critical in the design of peptidomimetics and foldamers, as it helps to enforce specific secondary structures, such as helices or turns, which are often essential for high-affinity binding to biological targets.[2]

  • Proteolytic Shielding: In peptide-based therapeutics, susceptibility to enzymatic degradation is a major hurdle. Amide bonds adjacent to the 2,2-dimethyl moiety are sterically shielded from the active sites of proteases, significantly enhancing the in-vivo half-life of the parent molecule.[1] This makes it a superior alternative to standard α-amino acids when designing metabolically stable peptide analogues.[3]

  • Bifunctional Reactivity: As a β-amino ester, it possesses two orthogonal reactive handles: a primary amine nucleophile and an electrophilic ester. This allows for sequential and controlled functionalization, making it a versatile node for divergent synthesis strategies.

Diagram 1: Key Structural Features of this compound

G cluster_0 This compound cluster_1 Key Functional Groups mol A Primary Amine (Nucleophilic Center) A->pA B Ethyl Ester (Electrophilic Handle) B->pB C Gem-dimethyl Group (Steric Shield/Conformational Lock) C->pC

Caption: Structural features conferring unique reactivity and utility.

Physicochemical Data Summary

PropertyValueReference
CAS Number 59193-77-0[4][5]
Molecular Formula C₇H₁₅NO₂[4][5]
Molecular Weight 145.20 g/mol [4][5]
Boiling Point 192.3 ± 23.0 °C at 760 mmHg[6]
Density 1.0 ± 0.1 g/cm³[6]
Flash Point 63.7 ± 20.1 °C[6]
LogP 0.83[6]

Core Application: Amide Bond Formation

The formation of an amide bond is arguably the most frequent and critical application of this building block, serving as the primary method for its incorporation into larger molecules.[7] While standard coupling protocols are often successful, the steric hindrance near the amine requires careful selection of reagents and conditions to ensure high conversion and minimize side reactions.

Expert Insight: Choosing the Right Coupling Strategy

Standard peptide coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) can be effective but may require longer reaction times or elevated temperatures.[8] For more challenging couplings, particularly with sterically hindered carboxylic acids, a uronium-based reagent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is recommended. HATU generates a highly activated O-acylisourea intermediate that reacts efficiently even with moderately nucleophilic amines.[7] In cases of extreme steric hindrance where standard methods fail, conversion of the carboxylic acid to an acyl fluoride has proven to be a robust alternative strategy.[9]

Diagram 2: General Workflow for HATU-Mediated Amide Coupling

G A 1. Reactant Dissolution Dissolve Carboxylic Acid (1.0 eq) and DIPEA (2.5 eq) in anhydrous DMF. B 2. Pre-activation Add HATU (1.1 eq) to the solution. Stir for 15-20 min at RT. A->B Formation of activated ester C 3. Nucleophilic Addition Add this compound (1.2 eq) to the activated mixture. B->C Amine addition D 4. Reaction Monitoring Monitor progress via TLC or LC-MS (Typically 4-16 hours at RT). C->D E 5. Aqueous Work-up Quench with water, extract with EtOAc. Wash organic layer with brine. D->E Upon completion F 6. Purification Dry (Na2SO4), concentrate, and purify product via column chromatography. E->F

Caption: A validated workflow for robust amide bond synthesis.

Protocol 1: HATU-Mediated Coupling of a Carboxylic Acid

This protocol describes a reliable method for coupling a generic carboxylic acid with this compound.

Materials:

  • Carboxylic Acid (R-COOH)

  • This compound

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure (Self-Validating System):

  • Inert Atmosphere: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 mmol, 1.0 eq).

  • Dissolution & Base: Add anhydrous DMF (5 mL) and stir until the acid is fully dissolved. Add DIPEA (0.44 mL, 2.5 mmol, 2.5 eq).

  • Activation: To this solution, add HATU (418 mg, 1.1 mmol, 1.1 eq) in one portion. Stir the mixture at room temperature. The solution should remain clear. Rationale: Pre-activation of the carboxylic acid is crucial for efficient coupling, especially with the sterically demanding amine.

  • Amine Addition: After 15 minutes of activation, add this compound (174 mg, 1.2 mmol, 1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 30 mL). Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. Trustworthiness Check: The bicarbonate wash removes unreacted acid and the acidic byproduct of HATU, simplifying purification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Application in Heterocycle and Scaffold Synthesis

The bifunctional nature of this compound makes it an excellent starting material for constructing more complex molecular architectures, including various heterocyclic systems.[8][10] The primary amine can act as a nucleophile in cyclization reactions, while the ester can be hydrolyzed to a carboxylic acid for subsequent transformations or participate directly in ring-forming processes.

This versatility is particularly valuable in medicinal chemistry, where access to diverse and novel scaffolds is essential for exploring structure-activity relationships (SAR). For example, it serves as a key intermediate in the synthesis of complex pharmaceutical molecules like the direct thrombin inhibitor dabigatran etexilate.[11]

Diagram 3: Illustrative Role in a Bioactive Scaffold Synthesis

G A This compound (Our Building Block) C Amide Intermediate A->C Schotten-Baumann Reaction B Aromatic Acid Chloride (Coupling Partner) B->C D Saponification (Ester -> Acid) C->D 1. LiOH, THF/H2O E Carboxylic Acid Intermediate D->E F Second Amide Coupling E->F 2. Second Amine, HATU, DIPEA G Complex Bioactive Scaffold (e.g., Precursor to Dabigatran) F->G

Caption: Conceptual pathway showing the integration of the building block.

Protocol 2: Saponification to the Free β-Amino Acid

Accessing the free carboxylic acid is a common and critical step for using the building block in subsequent coupling reactions where the carboxylate is needed.

Materials:

  • This compound derivative (from Protocol 1)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1M Hydrochloric Acid (HCl)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolution: Dissolve the starting ester (1.0 mmol, 1.0 eq) in a mixture of THF (10 mL) and water (5 mL).

  • Hydrolysis: Add LiOH (48 mg, 2.0 mmol, 2.0 eq) to the solution. Stir vigorously at room temperature for 4-8 hours. Rationale: LiOH is an effective reagent for saponification that minimizes side reactions compared to stronger bases like NaOH or KOH in some substrates.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~3-4 with 1M HCl. The product may precipitate at this stage.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can often be used in the next step without further purification. Trustworthiness Check: Complete removal of the organic solvent is necessary before proceeding to the next coupling step, which is often sensitive to residual solvents.

Conclusion

This compound is more than just a simple amine; it is a strategic building block that offers chemists precise control over molecular conformation and metabolic stability. The gem-dimethyl group provides a powerful tool for designing molecules with predetermined three-dimensional structures and enhanced resistance to enzymatic degradation. The protocols and insights provided herein demonstrate its robust utility in core synthetic transformations, establishing it as an indispensable component in the toolkit for modern pharmaceutical and materials science research.

References

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The Strategic Deployment of Ethyl 3-amino-2,2-dimethylpropanoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Sterically Hindered Building Block

In the landscape of medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is a perpetual challenge. The strategic selection of molecular building blocks is paramount to this endeavor. Ethyl 3-amino-2,2-dimethylpropanoate, a seemingly simple β-amino acid ester, has emerged as a valuable scaffold for the construction of complex therapeutic agents. Its utility stems from a unique combination of a nucleophilic amino group, a modifiable ester moiety, and, most critically, a gem-dimethyl substitution adjacent to the nitrogen. This structural feature imparts significant and often desirable properties to the resulting drug molecules.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a key architectural element in enzyme inhibitors and peptidomimetics, supported by detailed protocols and the underlying scientific rationale for its use.

The Significance of the Gem-Dimethyl Group: A Game Changer in Drug Design

The presence of the 2,2-dimethyl group is not a trivial structural feature; it is a deliberate design element that profoundly influences the pharmacological properties of a molecule. Medicinal chemists leverage this moiety to:

  • Enhance Metabolic Stability: The gem-dimethyl group acts as a metabolic shield, sterically hindering the approach of metabolizing enzymes, such as cytochrome P450s. This can significantly reduce the rate of oxidative metabolism at or near the amino group, prolonging the half-life of the drug in the body.[1]

  • Impose Conformational Restriction: The Thorpe-Ingold effect, driven by the gem-dimethyl substitution, restricts the rotational freedom of the molecule.[2][3] This pre-organization into a bioactive conformation can lead to a more favorable entropic profile upon binding to a biological target, thereby increasing potency and selectivity.[4][5][6]

  • Improve Target Engagement: The steric bulk of the gem-dimethyl group can facilitate van der Waals interactions within the binding pocket of a target protein, contributing to a higher binding affinity.[2][3][4]

  • Serve as a Bioisostere: In some contexts, the gem-dimethyl group can act as a bioisostere for other chemical groups, such as a carbonyl or a morpholine, offering similar steric bulk with different physicochemical properties.[7]

Application I: A Scaffold for Potent Enzyme Inhibitors - The Case of Chymotrypsin

A compelling example of the utility of the 2,2-dimethyl-β-amino acid scaffold is in the design of potent inhibitors for serine proteases like chymotrypsin.[8][9] Chymotrypsin is a digestive enzyme that cleaves peptide bonds C-terminal to aromatic amino acids.[9] Its active site contains a catalytic triad (Ser-His-Asp) and specificity pockets that accommodate the substrate's side chains.

A potent inhibitor, N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester, demonstrates the power of this scaffold.[10] While not directly synthesized from this compound, its core structure highlights the principles that make our topic compound so valuable. The 2,2-dimethyl group helps to correctly orient the molecule within the active site and contributes to the stability of the acyl-enzyme intermediate, a key step in the inhibition mechanism.[10]

Below is a proposed synthetic pathway illustrating how this compound could be utilized to construct a similar class of inhibitors.

Conceptual Synthetic Pathway

G cluster_start Starting Material cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Ester Hydrolysis cluster_step3 Step 3: Second Amide Coupling A This compound B Acylation with 4-Cyanobenzoyl chloride A->B Base (e.g., Et3N) DCM C N-(4-cyanobenzoyl) derivative B->C D Saponification (e.g., LiOH) C->D E Carboxylic Acid Intermediate D->E F Coupling with L-Phenylalanine ethyl ester E->F Coupling Agent (e.g., HATU) DIPEA, DMF G Final Inhibitor Analog F->G

Caption: Conceptual synthesis of a chymotrypsin inhibitor analog.

Protocol: Amide Bond Formation with this compound

The acylation of the sterically hindered amino group in this compound requires robust coupling conditions. Standard methods may be sluggish due to the steric hindrance.[11] The following protocol details a reliable method using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent.[12]

Objective:

To synthesize N-(4-cyanobenzoyl)-3-amino-2,2-dimethylpropanoate ethyl ester via amide coupling.

Materials:
Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
This compound145.201.00 g6.89
4-Cyanobenzoic acid147.131.06 g7.23 (1.05 eq)
HATU380.232.88 g7.58 (1.1 eq)
N,N-Diisopropylethylamine (DIPEA)129.242.99 mL17.22 (2.5 eq)
N,N-Dimethylformamide (DMF)-20 mL-
Ethyl acetate (EtOAc)-As needed-
Saturated aq. NaHCO₃-As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-
Experimental Procedure:
  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-cyanobenzoic acid (1.06 g, 7.23 mmol) and HATU (2.88 g, 7.58 mmol).

  • Dissolution: Add anhydrous DMF (20 mL) and stir the mixture until all solids are dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.99 mL, 17.22 mmol) dropwise over 5 minutes. Stir for an additional 10 minutes at 0 °C to allow for the activation of the carboxylic acid.

  • Amine Addition: Add this compound (1.00 g, 6.89 mmol) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (100 mL) and water (100 mL).

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure amide product.

Causality Behind Experimental Choices:
  • HATU: Chosen for its high efficiency in forming amide bonds, especially with hindered amines where reagents like DCC/HOBt might fail.[12]

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the reaction without competing in the coupling. An excess is used to ensure the reaction medium remains basic.

  • DMF: A polar aprotic solvent that effectively dissolves all reactants and intermediates.

  • Aqueous Work-up: The washes with NaHCO₃ and brine are crucial to remove unreacted carboxylic acid, residual DMF, and other water-soluble byproducts.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid & HATU in DMF B Cool to 0°C A->B C Add DIPEA for Activation B->C D Add Ethyl 3-amino-2,2- dimethylpropanoate C->D E Stir at RT (12-24h) D->E F Monitor by TLC/LC-MS E->F G Quench with EtOAc/H₂O F->G H Aqueous Washes (NaHCO₃, Brine) G->H I Dry & Concentrate H->I J Flash Chromatography I->J K Pure Product J->K

Caption: Workflow for the HATU-mediated amide coupling.

Application II: A Building Block for Peptidomimetics and Conformational Constraint

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against proteolytic degradation.[13] β-amino acids are excellent building blocks for peptidomimetics because they can induce unique secondary structures and are resistant to many proteases.[13][14][15][16]

The gem-dimethyl group in this compound provides an additional layer of control. By incorporating this unit into a peptide backbone, chemists can enforce a specific local conformation, which can be crucial for binding to a receptor or enzyme active site.[4] This principle of conformational restriction is a powerful tool in drug design.[5][6]

Concept of Conformational Restriction

G cluster_flexible Flexible Peptide Backbone cluster_rigid Backbone with gem-Dimethyl Group cluster_result Outcome A Multiple Low-Energy Conformations B High Conformational Entropy A->B C Entropic Penalty upon Binding B->C G Lower Entropic Penalty H Increased Potency and Selectivity C->H Reduces D Restricted Rotation E Fewer Accessible Conformations D->E F Pre-organized for Target Binding E->F F->G G->H Leads to

Caption: Impact of the gem-dimethyl group on peptide conformation.

Conclusion and Future Outlook

This compound is more than just a simple amino ester; it is a strategic building block that offers medicinal chemists a reliable method for introducing features that can significantly enhance the drug-like properties of a molecule. Its ability to confer metabolic stability and enforce conformational constraint makes it a valuable tool in the design of potent and selective enzyme inhibitors, peptidomimetics, and other complex therapeutic agents. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for leveraging the unique advantages of this versatile compound in their drug discovery programs. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the future of medicinal chemistry.

References

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  • Edelmann, F. T. (2020). What is the best technique for amide purification?
  • O'Hagan, D. (2008). Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin. CHIMIA International Journal for Chemistry, 62(4), 259-262.
  • Cohen, S. G., & Schultz, R. M. (1968). Design and synthesis of inhibitors for crystallographic studies on the active site of chymotrypsin. Journal of the American Chemical Society, 90(13), 3496–3501.
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  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(1), 1-3.
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  • Kobayashi, Y., et al. (1998). N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester as a stable ester-type inhibitor of chymotrypsin-like serine proteases. Journal of Medicinal Chemistry, 41(26), 5085–5090.
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Application Notes and Protocols for Novel Peptide Synthesis Using Ethyl 3-Amino-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Embracing Steric Hindrance for Structural Innovation in Peptidomimetics

The rational design of peptides with tailored therapeutic properties often necessitates the incorporation of non-proteinogenic amino acids. These unique building blocks can impart desirable characteristics such as enhanced proteolytic stability, constrained conformations, and novel biological activities. Ethyl 3-amino-2,2-dimethylpropanoate, a sterically hindered β-amino acid ester, represents a compelling scaffold for the synthesis of innovative peptidomimetics and foldamers. The gem-dimethyl substitution at the α-carbon introduces significant conformational constraints, guiding the peptide backbone into predictable secondary structures. This application note provides a comprehensive guide for the successful incorporation of this challenging yet rewarding amino acid into novel peptide sequences, addressing the inherent synthetic hurdles and highlighting its potential in drug discovery.

Understanding the Building Block: Properties of this compound

Before delving into synthetic protocols, it is crucial to understand the physicochemical properties of this compound that influence its reactivity in peptide synthesis.

PropertyValueSignificance in Peptide Synthesis
Molecular Formula C₇H₁₅NO₂Provides the basic elemental composition.
Molecular Weight 145.20 g/mol Important for calculating molar equivalents in reactions.
Structure β-amino acid ester with gem-dimethyl substitution at the α-carbonThe steric bulk of the gem-dimethyl group is the primary challenge in peptide coupling reactions.
Reactivity The primary amine is the nucleophilic site for peptide bond formation. The ethyl ester protects the carboxylic acid.The steric hindrance around the amine can reduce its nucleophilicity, requiring more potent coupling reagents and potentially longer reaction times.

Core Challenge: Overcoming Steric Hindrance in Peptide Coupling

The primary obstacle in utilizing this compound is the steric hindrance imposed by the gem-dimethyl group. This bulkiness can significantly slow down the rate of peptide bond formation and, in some cases, prevent the reaction from proceeding to completion with standard coupling reagents. Early work on the incorporation of the corresponding carboxylic acid, 3-amino-2,2-dimethylpropionic acid (β-Api), highlighted these difficulties, with side reactions being observed during coupling attempts.[1]

To address this challenge, the choice of coupling reagent is paramount. While traditional carbodiimide reagents like dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) have been used, more modern and efficient coupling reagents are highly recommended to achieve high yields and minimize side reactions.[1]

Recommended Coupling Reagents for Sterically Hindered β-Amino Acids

Modern peptide synthesis has seen the development of a range of powerful coupling reagents that are particularly effective for hindered amino acids. These reagents typically form highly reactive activated species that can overcome the steric barrier.

Coupling ReagentAcronymAdvantages for Hindered Couplings
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATU Forms a highly reactive OAt-active ester, leading to fast and efficient couplings with low racemization.
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate COMU Offers coupling efficiencies comparable to HATU and is non-explosive, making it a safer alternative. It is also highly soluble and effective in microwave-assisted peptide synthesis.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP A well-established phosphonium-based reagent that is effective for difficult couplings.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP Similar to BOP but often provides slightly better results in terms of yield and suppression of side reactions.

Causality Behind Reagent Choice: The enhanced reactivity of uronium/aminium salts like HATU and COMU stems from the formation of highly activated esters (OAt or oxime esters, respectively). These esters are more susceptible to nucleophilic attack by the sterically hindered amine of the growing peptide chain compared to the activated species formed by older reagents like DCC. The choice of a modern coupling reagent is therefore a critical first step towards a successful synthesis.

Synthetic Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the incorporation of Fmoc-3-amino-2,2-dimethylpropanoic acid (the protected form of the free acid) into a peptide sequence using solid-phase peptide synthesis (SPPS). The use of the free acid is generally preferred over the ethyl ester in SPPS to avoid potential side reactions and ensure compatibility with standard cleavage procedures.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines the manual coupling of Fmoc-3-amino-2,2-dimethylpropanoic acid to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-3-amino-2,2-dimethylpropanoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF) for Fmoc deprotection

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-3-amino-2,2-dimethylpropanoic acid:

    • In a separate vial, dissolve Fmoc-3-amino-2,2-dimethylpropanoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours. The extended coupling time is recommended due to the steric hindrance.

    • Self-Validation: Monitor the coupling reaction using a Kaiser test or a similar ninhydrin-based test. A negative test (beads remain colorless) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acid couplings.

  • Final Deprotection and Cleavage:

    • Perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF (5x), DCM (3x), and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) using COMU

Microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids. COMU is an excellent choice for this application due to its high thermal stability and efficiency.

Instrumentation:

  • Microwave peptide synthesizer

Materials:

  • As listed in Protocol 1, with COMU replacing HATU.

Procedure:

  • Resin Loading and Deprotection: Follow the synthesizer's standard protocols for resin loading and Fmoc deprotection.

  • Coupling of Fmoc-3-amino-2,2-dimethylpropanoic acid:

    • The synthesizer will automatically dispense solutions of Fmoc-3-amino-2,2-dimethylpropanoic acid (3-5 equivalents), COMU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Set the microwave parameters for the coupling step. A typical starting point would be 20-30 Watts for 10-20 minutes at a maximum temperature of 75°C. These parameters may need to be optimized depending on the specific peptide sequence and synthesizer.

    • Self-Validation: Most modern microwave synthesizers have real-time monitoring capabilities. Additionally, a post-coupling Kaiser test can be performed to ensure complete acylation.

  • Washing and Subsequent Cycles: The synthesizer will automatically perform the post-coupling washes and proceed to the next deprotection and coupling cycles.

  • Cleavage and Purification: Follow the same procedure as in Protocol 1.

Workflow and Pathway Diagrams

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Washing->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Precipitation->Purification Analysis Mass Spectrometry (e.g., LC-MS) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism CarboxylicAcid R-COOH (Fmoc-β-Api-OH) ActivatedEster Activated Ester (OAt-Ester) CarboxylicAcid->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster + Base PeptideBond R-CO-NH-Peptide-Resin ActivatedEster->PeptideBond + ResinPeptide H₂N-Peptide-Resin ResinPeptide->PeptideBond Byproducts Byproducts PeptideBond->Byproducts

Caption: Simplified mechanism of peptide coupling using an activating agent.

Purification and Characterization: Ensuring Peptide Integrity

Peptides containing sterically hindered residues may present unique challenges during purification. The altered hydrophobicity and potential for aggregation should be considered when developing a purification strategy.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA. Due to the potential for increased hydrophobicity from the gem-dimethyl group, a shallower gradient may be necessary to achieve optimal separation from closely eluting impurities.

  • Characterization: The final purified peptide should be characterized to confirm its identity and purity.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide.

    • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final product.

Novel Applications in Peptidomimetics and Drug Discovery

The incorporation of this compound and its derivatives opens up exciting avenues for the design of novel peptide-based therapeutics.

  • Induction of Stable Secondary Structures: The gem-dimethyl group severely restricts the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures such as helices and turns. This is a key principle in the design of foldamers , which are oligomers that adopt well-defined three-dimensional structures.

  • Enhanced Proteolytic Stability: The unnatural β-amino acid structure and the steric bulk of the gem-dimethyl group can render peptides more resistant to degradation by proteases. This is a critical attribute for increasing the in vivo half-life of peptide drugs.

  • Modulation of Biological Activity: By locking the peptide into a specific conformation, the presentation of side-chain functionalities can be optimized for high-affinity binding to biological targets such as receptors and enzymes. This can lead to the development of highly potent and selective agonists or antagonists.

  • Development of Antimicrobial Peptides: The introduction of unnatural amino acids can enhance the antimicrobial activity and reduce the hemolytic activity of naturally occurring antimicrobial peptides.

While specific examples of biologically active peptides containing this compound are not yet abundant in the literature, the principles of using sterically hindered amino acids to control conformation and enhance stability are well-established in the field of peptidomimetics. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the potential of this unique building block in their own drug discovery programs.

Conclusion: A Valuable Tool for the Peptide Chemist's Toolkit

This compound, despite the synthetic challenges posed by its steric bulk, is a valuable building block for the creation of novel peptides with constrained conformations and enhanced stability. By employing modern, highly active coupling reagents and optimizing reaction conditions, researchers can successfully incorporate this and other sterically hindered amino acids into their peptide sequences. The ability to precisely control peptide secondary structure is a powerful tool in the design of next-generation peptide therapeutics, and this compound offers a unique means to achieve this goal.

References

  • Davies, J. S., & Fletcher, R. (1976). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, (22), 2535-2539. [Link]

Sources

Application Notes and Protocols: Exploring the Reactivity of the Amino Group in Ethyl 3-amino-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Steric Landscape of a Unique Primary Amine

Ethyl 3-amino-2,2-dimethylpropanoate is a fascinating building block in organic synthesis, distinguished by a primary amino group positioned on a neopentyl-like scaffold. The presence of the gem-dimethyl group at the C2 position introduces significant steric hindrance around the nucleophilic nitrogen atom. This steric bulk profoundly influences the reactivity of the amino group, often necessitating tailored reaction conditions compared to unhindered primary amines. Understanding and strategically leveraging these steric effects are paramount for researchers, scientists, and drug development professionals aiming to incorporate this motif into complex molecules.[1] This guide provides an in-depth exploration of key chemical transformations involving the amino group of this compound, offering detailed protocols and mechanistic insights to empower your synthetic endeavors.

I. Acylation and Amide Bond Formation: Overcoming Steric Hindrance

The formation of an amide bond is one of the most fundamental transformations in organic chemistry. However, the steric congestion around the amino group of this compound can render standard acylation procedures sluggish or ineffective. The bulky gem-dimethyl groups impede the approach of the acylating agent to the nitrogen atom. Consequently, highly reactive acylating agents or the use of potent coupling agents are often required to achieve efficient amide bond formation.[2][3]

Mechanistic Considerations:

The general mechanism for amide bond formation involves the activation of a carboxylic acid, followed by nucleophilic attack by the amine. Coupling reagents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then susceptible to nucleophilic attack by the sterically hindered amine. Additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can be employed to form an active ester, which can further enhance the reaction rate and minimize side reactions.[4] For particularly challenging couplings involving sterically hindered substrates, more advanced phosphonium or aminium-based coupling reagents may offer improved yields.[4]

Experimental Protocol: Acylation using DCC as a Coupling Agent

This protocol describes a general procedure for the acylation of this compound with a generic carboxylic acid (R-COOH) using DCC.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (optional, as co-solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq, if used) in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred solution. A white precipitate of dicyclohexylurea (DCU) may begin to form.

  • Amine Addition: After stirring for 15-30 minutes at 0 °C, add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Data Summary: Acylation Conditions
Acylating Agent/MethodCoupling ReagentAdditiveTypical SolventTemperature (°C)
Carboxylic AcidDCCHOBtDCM0 to RT
Carboxylic AcidHATU-DMF0 to RT
Acyl ChloridePyridine/Et₃N-DCM0 to RT
Workflow for Acylation

Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products RCOOH Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid RCOOH->Activation 1. Amine This compound NucleophilicAttack Nucleophilic Attack by Amine Amine->NucleophilicAttack CouplingAgent Coupling Agent (e.g., DCC) CouplingAgent->Activation Activation->NucleophilicAttack 2. Amide N-Acylated Product NucleophilicAttack->Amide 3. Byproduct Byproduct (e.g., DCU) NucleophilicAttack->Byproduct Purification Purification Amide->Purification Workup & Purification Reductive_Amination Reactants Amine + Aldehyde/Ketone Imine Iminium Ion Intermediate Reactants->Imine Formation Product N-Alkylated Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Beta_Lactam_Formation AminoEster Ethyl 3-amino-2,2- dimethylpropanoate Hydrolysis Hydrolysis (e.g., LiOH, H₂O) AminoEster->Hydrolysis AminoAcid 3-Amino-2,2- dimethylpropanoic Acid Hydrolysis->AminoAcid Cyclization Intramolecular Cyclization AminoAcid->Cyclization BetaLactam 4,4-Dimethylazetidin-2-one Cyclization->BetaLactam

Sources

Application Notes and Protocols for the Hydrolysis of Ethyl 3-amino-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Amino-2,2-dimethylpropanoic Acid

3-Amino-2,2-dimethylpropanoic acid is a valuable building block in medicinal chemistry and drug development.[1] Its structural features, including a quaternary carbon center and a β-amino acid motif, impart unique conformational constraints and metabolic stability to molecules that incorporate it. This makes it an attractive scaffold for the design of novel therapeutics. The hydrolysis of its ethyl ester, ethyl 3-amino-2,2-dimethylpropanoate, is a crucial step in making this versatile building block available for further synthetic transformations. This guide provides detailed protocols and technical insights into the conditions for achieving this hydrolysis efficiently and with high purity.

Chemical Principles of Ester Hydrolysis

The conversion of an ester to a carboxylic acid and an alcohol is known as hydrolysis. This reaction can be catalyzed by either an acid or a base.[2]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst.[3] The equilibrium nature of the reaction necessitates the use of a large excess of water to drive it towards the products.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide. The final product is the salt of the carboxylic acid, which is then protonated in a separate acidic work-up step to yield the free carboxylic acid.[2]

Due to the steric hindrance provided by the gem-dimethyl group at the α-position to the carbonyl group in this compound, the hydrolysis of this ester can be challenging.[4] Standard conditions may lead to slow reaction rates or incomplete conversion. Therefore, careful selection of the hydrolysis method and optimization of reaction parameters are critical for success.

Recommended Hydrolysis Protocols

Two primary methods for the hydrolysis of this compound are presented below: a robust base-catalyzed (saponification) method and an alternative acid-catalyzed method.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) using Lithium Hydroxide

This is the recommended method for the hydrolysis of sterically hindered esters like this compound, as lithium hydroxide is often effective under milder conditions.[3][5]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ninhydrin stain solution

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a mixture of THF and water (a common ratio is 3:1 to 2:1 v/v).

  • Addition of Base: Add lithium hydroxide monohydrate (2-3 equivalents) to the solution. The use of an excess of the base ensures the reaction goes to completion.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (40-60 °C) to increase the reaction rate. The progress of the reaction should be monitored by TLC.

  • Reaction Monitoring (TLC):

    • Prepare a TLC chamber with a suitable eluent system (e.g., ethyl acetate/methanol 9:1 or dichloromethane/methanol 9:1).

    • Spot the starting material and the reaction mixture on a TLC plate.

    • After running the TLC, visualize the spots using a ninhydrin stain (the amino group will stain, typically purple or yellow). The disappearance of the starting material spot and the appearance of a new, more polar spot (the amino acid) at a lower Rf value indicate the progress of the reaction.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and remove the THF using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 5-6 with 1 M HCl. The product is zwitterionic and may precipitate at its isoelectric point. If it does not precipitate, proceed to the next step.

    • Extract the aqueous layer multiple times with ethyl acetate or a suitable organic solvent.

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-2,2-dimethylpropanoic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water).

    • Alternatively, for higher purity, ion-exchange chromatography can be employed.

Protocol 2: Acid-Catalyzed Hydrolysis

While generally less efficient for hindered esters due to the reversible nature of the reaction, acid-catalyzed hydrolysis is an alternative.

Materials:

  • This compound

  • Hydrochloric acid (6 M) or Sulfuric acid (3 M)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound with an excess of 6 M hydrochloric acid or 3 M sulfuric acid.

  • Reaction: Heat the mixture to reflux for several hours to overnight. The reaction progress should be monitored by TLC as described in Protocol 1.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by the slow addition of a sodium hydroxide solution until the pH reaches the isoelectric point of the amino acid (around pH 5-6), which may cause the product to precipitate.

    • Extract the product from the aqueous solution using a suitable organic solvent like ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or chromatography as described in Protocol 1.

Comparison of Hydrolysis Conditions

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Reaction Type IrreversibleReversible
Reagents Strong base (e.g., LiOH, NaOH, KOH)Strong acid (e.g., HCl, H₂SO₄) in excess water
Temperature Room temperature to refluxReflux
Reaction Time Generally shorterCan be lengthy
Work-up Requires a final acidification stepRequires neutralization
Efficiency for Hindered Esters Generally more effectiveLess effective due to equilibrium
Potential Side Reactions Racemization (less common for β-amino acids)Potential for side reactions at the amino group

Mechanistic Insights

Base-Catalyzed Hydrolysis (Saponification) The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt, driving the reaction to completion.[2]

G Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ (Nucleophilic Attack) OH OH⁻ CarboxylicAcid 3-Amino-2,2-dimethylpropanoic Acid Tetrahedral->CarboxylicAcid - CH₃CH₂O⁻ (Elimination) Ethoxide CH₃CH₂O⁻ Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate + OH⁻ (Deprotonation) Ethanol Ethanol

Caption: Base-catalyzed hydrolysis mechanism.

Acid-Catalyzed Hydrolysis In the presence of acid, the carbonyl oxygen of the ester is protonated, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated as a leaving group. Deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst.[3]

G Ester This compound ProtonatedEster Protonated Ester Ester->ProtonatedEster + H₃O⁺ (Protonation) H3O H₃O⁺ Water H₂O Tetrahedral Tetrahedral Intermediate ProtonatedEster->Tetrahedral + H₂O (Nucleophilic Attack) ProtonatedAcid Protonated Carboxylic Acid Tetrahedral->ProtonatedAcid - Ethanol (Elimination after proton transfer) CarboxylicAcid 3-Amino-2,2-dimethylpropanoic Acid ProtonatedAcid->CarboxylicAcid - H₃O⁺ (Deprotonation) Ethanol Ethanol

Caption: Acid-catalyzed hydrolysis mechanism.

Experimental Workflow Overview

G Start Start: this compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Start->Hydrolysis Monitoring Reaction Monitoring (TLC) Hydrolysis->Monitoring Monitoring->Hydrolysis Incomplete Workup Work-up (Neutralization/Acidification & Extraction) Monitoring->Workup Complete Purification Purification (Crystallization or Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End Pure 3-Amino-2,2-dimethylpropanoic Acid Analysis->End

Caption: General experimental workflow for ester hydrolysis.

Potential Side Reactions and Considerations

  • Racemization: While racemization at the α-carbon can be a concern during the hydrolysis of α-amino esters, it is generally not an issue for β-amino acids like 3-amino-2,2-dimethylpropanoic acid as there is no chiral center at the α- or β-position in the parent compound.

  • Amide Formation: Under harsh conditions, there is a theoretical possibility of intermolecular side reactions involving the amino group, though this is unlikely under the recommended hydrolysis conditions.

  • Incomplete Reaction: Due to steric hindrance, incomplete hydrolysis is a primary concern. Monitoring the reaction by TLC is crucial to ensure the complete consumption of the starting material.

  • Purification Challenges: The zwitterionic nature of the product can sometimes make extraction and purification challenging. Careful pH adjustment during the work-up is essential. Ion-exchange chromatography can be a powerful tool for purifying amino acids from complex mixtures.

Conclusion

The hydrolysis of this compound to 3-amino-2,2-dimethylpropanoic acid is a key transformation for accessing this valuable building block. Base-catalyzed hydrolysis (saponification), particularly with lithium hydroxide, is the recommended method due to its irreversibility and effectiveness with sterically hindered esters. Careful monitoring of the reaction and a well-executed work-up and purification procedure are essential for obtaining a high yield of the pure amino acid.

References

  • Human Metabolome Database. (2021). Showing metabocard for 3-Amino-2,2-dimethylpropanoic acid (HMDB0245805). Retrieved from [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022). National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-2, 2-dimethylpropionamide.
  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • ResearchGate. (2022). De-esterification of amino acid esters. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 3-amino-2-hydroxypropionic acid derivatives.
  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

  • AmeliCA. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids. Retrieved from [Link]

  • OpenStax. (n.d.). 26.3 Synthesis of Amino Acids. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2009). Purification and characterization of a new L-amino acid oxidase from Daboia russellii siamensis venom. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2,2-dimethyl-, ethyl ester. Retrieved from [Link]

Sources

Column chromatography purification of beta-amino esters

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Column Chromatography Purification of β-Amino Esters

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of β-amino esters using column chromatography. Moving beyond a simple list of steps, this note delves into the underlying chemical principles, explaining the causality behind experimental choices to empower users with a robust, adaptable, and scientifically grounded purification strategy.

The Challenge: Understanding the Dichotomous Nature of β-Amino Esters

β-amino esters are foundational building blocks in medicinal chemistry and materials science, notably in the synthesis of β-lactam antibiotics and poly(β-amino esters) for gene delivery.[1] Their purification, however, presents a significant challenge rooted in their bifunctional nature. These molecules contain:

  • A basic amino group (-NH₂) , which is prone to strong, often irreversible, interactions with the acidic silanol groups (Si-OH) of standard silica gel stationary phases. This leads to significant peak tailing, poor resolution, and in severe cases, complete loss of the compound on the column.

  • An ester functional group (-COOR) , which is susceptible to hydrolysis under either acidic or basic conditions. This chemical instability restricts the use of harsh mobile phase modifiers that might otherwise be used to manage the basicity of the amine.

Effectively purifying these molecules requires a strategy that simultaneously mitigates the strong amine-silica interaction while preserving the integrity of the ester linkage.

Core Principles for Successful Purification

The key to purifying β-amino esters is to control the chemical environment on the stationary phase. The primary goal is to prevent the lone pair of electrons on the amine's nitrogen from interacting with the acidic protons of the silica's silanol groups. This can be achieved through several complementary strategies.

Diagram: The Core Problem and Solution

The following diagram illustrates the fundamental interaction at the heart of the purification challenge and the mechanism by which a mobile phase modifier resolves it.

G cluster_0 The Problem: Strong Amine-Silica Interaction cluster_1 The Solution: Mobile Phase Modifier Silica Silica Surface (Si-O-H) Interaction Strong Acid-Base Interaction (Peak Tailing / Irreversible Binding) Amine β-Amino Ester (R-NH₂) Amine->Silica H-Bonding / Protonation Silica_mod Silica Surface (Si-O-H) Amine_mod β-Amino Ester (R-NH₂) Elution Successful Elution (Symmetrical Peak) Amine_mod->Elution Weak interaction, allows migration Modifier Modifier (e.g., Triethylamine, Et₃N) Modifier->Silica_mod Masks acidic sites

Caption: Interaction of β-amino ester with silica and the role of a basic modifier.

Strategic Method Development: A Multi-Pillar Approach

A robust purification method is built on the careful selection of the stationary phase, mobile phase, and, when necessary, the use of chemical protection strategies.

Stationary Phase Selection

For most routine purifications of β-amino esters, silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the workhorse stationary phase.[2][3] Its effectiveness is entirely dependent on the proper choice of mobile phase modifiers.

In specialized cases, such as the separation of enantiomers, chiral stationary phases (CSPs) are indispensable.[4] These phases create a chiral environment that allows for differential interaction with the enantiomers of the β-amino ester.

Stationary Phase TypeCommon ExamplesPrimary Application
Standard Normal Phase Silica Gel (SiO₂)Routine purification of diastereomers and removal of non-polar/polar impurities.
Chiral Normal Phase Polysaccharide Phenylcarbamates, Crown EthersEnantiomeric separation of chiral β-amino esters.[5][6][7]
Reversed Phase C18-bonded SilicaPurification of highly polar β-amino esters or their salts.
Mobile Phase Optimization: The Key to Success

The mobile phase is the most critical variable. Optimization should always begin with Thin-Layer Chromatography (TLC) to rapidly screen solvent systems.[3]

Baseline Solvent System: A mixture of a non-polar solvent (e.g., Hexanes, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane).

The Critical Additive - The Competing Base: To prevent peak tailing, a small amount of a volatile tertiary amine is added to the mobile phase. Triethylamine (Et₃N or TEA) is the most common choice.

  • Causality: TEA is a stronger base than the β-amino ester's amine group. It preferentially interacts with the acidic silanol sites on the silica gel, effectively "masking" them. This prevents the target molecule from binding too strongly, allowing it to travel down the column and elute as a sharp, symmetrical peak.[8]

  • Typical Concentration: 0.1% to 2% (v/v) of TEA in the mobile phase is usually sufficient. Start with 1%.

Controlling Elution Strength: The ratio of the non-polar to polar solvent is adjusted to achieve a target Rf value between 0.2 and 0.4 on the TLC plate for the desired compound. This Rf range provides the optimal balance between retention on the column and reasonable elution time, leading to the best separation from impurities.

Solvent PropertyExample SolventsRole in Separation
Non-Polar (Weak) Hexanes, HeptanePushes non-polar impurities through the column quickly.
Intermediate Polarity Dichloromethane (DCM), Diethyl EtherUsed to increase the polarity of the mobile phase.
Polar (Strong) Ethyl Acetate (EtOAc), AcetoneCompetes with the compound for binding sites, increasing elution speed.
Very Polar Methanol (MeOH), Ethanol (EtOH)Used sparingly for highly polar compounds; can reduce resolution.
Basic Modifier Triethylamine (TEA), Ammonia (in MeOH)Prevents amine-silica interaction and peak tailing.
The Role of Protecting Groups: An Alternative Strategy

In cases where the β-amino ester is particularly sensitive or when dealing with complex syntheses involving multiple functional groups, protecting the amine is a superior strategy.[9] By temporarily converting the amine into a neutral carbamate, its basicity is nullified.

  • Common Protecting Groups: The most widely used are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) .[10]

  • Impact on Chromatography: A Boc- or Fmoc-protected β-amino ester behaves like a simple, non-basic organic molecule. It can be purified on standard silica gel using simple solvent systems (e.g., Hexane/Ethyl Acetate) without the need for basic modifiers like TEA. This eliminates concerns about base-catalyzed hydrolysis of the ester.[11][12] The protecting group is then removed in a subsequent chemical step after purification.

Detailed Protocols: From Analytical TLC to Preparative Column

This section provides a self-validating, step-by-step workflow for the purification process.

Diagram: Purification Workflow

G A 1. Crude Sample B 2. TLC Method Development (Find Solvent System with Rf ≈ 0.3) A->B C 3. Prepare Slurry (Silica Gel + Non-Polar Solvent) B->C Optimized Solvent System D 4. Pack the Column C->D E 5. Sample Loading (Wet or Dry Method) D->E F 6. Elution (Run column with optimized solvent system) E->F G 7. Fraction Collection F->G H 8. Analyze Fractions via TLC G->H I 9. Combine Pure Fractions H->I Identify pure fractions J 10. Solvent Evaporation I->J K 11. Pure β-Amino Ester J->K

Caption: Step-by-step workflow for β-amino ester purification via flash chromatography.

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Prepare TLC Chambers: Add a small amount of various test solvent systems (e.g., 9:1 Hexane:EtOAc, 7:3 Hexane:EtOAc) to separate beakers or jars. Crucially, add 1% TEA to each test system. Place a filter paper wick inside and cover to allow the atmosphere to saturate.

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable agent like potassium permanganate or ninhydrin.[3]

  • Analyze: Identify the solvent system that gives your target β-amino ester a well-defined spot with an Rf value of approximately 0.2-0.4 and good separation from major impurities. This is your chosen eluent for the column.

Protocol 2: Preparative Flash Column Chromatography
  • Column Preparation:

    • Select Column Size: Choose a column diameter appropriate for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude sample weight).

    • Slurry Packing: In a beaker, mix the calculated amount of silica gel with your non-polar solvent (e.g., Hexanes) to form a uniform slurry.

    • Pack: With the column stopcock closed, pour the slurry into the column. Open the stopcock and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles or cracks form. Drain the solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Wet Loading (for small scales): Dissolve the crude sample in a minimal amount of the eluent (or a less polar solvent like DCM). Carefully pipette this solution directly onto the top of the silica bed.

    • Dry Loading (recommended for larger scales): Dissolve the crude sample in a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your optimized eluent (containing 1% TEA) to the column.

    • Apply gentle, steady air pressure to begin flowing the solvent through the column.

    • Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).

    • Continuously monitor the separation by spotting small aliquots from the collected fractions onto TLC plates and developing them.

  • Isolation:

    • Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.

    • Remove the solvent and the volatile TEA using a rotary evaporator to yield the purified β-amino ester.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Significant Peak Tailing Insufficient TEA concentration or highly acidic silica.Increase TEA concentration to 1.5-2.0%. If the problem persists, consider pre-treating the silica by washing it with a 5% TEA/Hexane solution before packing.
No Compound Elutes Compound is too polar for the chosen eluent or is irreversibly bound.Increase the polarity of the eluent (e.g., switch from EtOAc to a small percentage of MeOH). If this fails, the amine may need to be protected (Boc/Fmoc).
Ester Hydrolysis Presence of water or non-volatile acids/bases in the crude mixture or solvents.Ensure all solvents are dry. If the crude mixture is from an aqueous workup, ensure it is thoroughly dried before chromatography. Use only volatile modifiers like TEA.
Poor Separation Rf value is too high (>0.5) on TLC; sample was overloaded on the column.Re-optimize the mobile phase to achieve a lower Rf. Use a larger column or reduce the amount of sample loaded.

References

  • Biology LibreTexts. (2021). 1.14: Column Chromatography. [Link]

  • Griffith, O. W., Campbell, E. B., Pirkle, W. H., Tsipouras, A., & Hyun, M. H. (1986). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. Journal of Chromatography, 362(3), 345–352. [Link]

  • Schmid, M. G. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. [Link]

  • Hyun, M. H., Song, Y., Cho, Y. J., & Choi, H. J. (2008). Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N-H amide linkage based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 325–329. [Link]

  • Google Patents. (n.d.).
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  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. [Link]

  • Schmid, M. G. (2025). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. MDPI. [Link]

  • Green, J. J., Langer, R., & Anderson, D. G. (2008). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in Molecular Biology, 433, 135-144. [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 189-200. [Link]

  • Bruner, K. M., & Krebs, C. (2021). CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE. Journal of Natural Products, 84(11), 2915-2920. [Link]

  • AQA. (2015). A-level Chemistry Specification. [Link]

  • Kersten, B. S. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography, 17(1), 33-48. [Link]

  • ResearchGate. (n.d.). Stationary phases used in the study. [Link]

  • Roque, A. C. A., & Lowe, C. R. (2013). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal, 8(1), 93-107. [Link]

  • Google Patents. (n.d.).
  • Chromatography Forum. (2008). retention problems using an amino column. [Link]

  • Zhang, Y., et al. (2023). A New Optimization Strategy of Highly Branched Poly(β-Amino Ester) for Enhanced Gene Delivery: Removal of Small Molecular Weight Components. Pharmaceutics, 15(3), 988. [Link]

  • Lu, H., & Cheng, J. (2011). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Organic Letters, 13(20), 5584-5587. [Link]

  • Chemistry LibreTexts. (2021). 15.1: Paper Chromatography of Amino Acids Lab Procedure. [Link]

  • ACS Publications. (2026). Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. [Link]

  • Armstrong, D. W., & DeMond, W. (1984). Liquid chromatographic separation of enantiomers using a chiral .beta.-cyclodextrin-bonded stationary phase and conventional aqueous-organic mobile phases. Analytical Chemistry, 56(8), 1529-1532. [Link]

  • Sinz, C. J., et al. (2011). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron Letters, 52(41), 5293-5296. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. In Current Protocols in Protein Science. [Link]

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Application Note: High-Purity Recovery of Ethyl 3-amino-2,2-dimethylpropanoate Through Strategic Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and protocols for the purification of Ethyl 3-amino-2,2-dimethylpropanoate, a key building block in pharmaceutical and agrochemical synthesis.[1] Recognizing the challenges associated with purifying sterically hindered amino acid esters, this document outlines two primary recrystallization strategies: a direct method for the free base and a more robust procedure involving the formation and purification of its hydrochloride salt. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers in adapting and troubleshooting the procedures.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[2] Its efficacy hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent in which the compound is highly soluble, followed by controlled cooling to induce the formation of a crystalline lattice. Impurities, ideally, remain in the cooled mother liquor.[2]

This compound presents a unique purification challenge due to the presence of both a polar primary amine and a nonpolar ester functional group within a sterically hindered neopentyl scaffold. This amphiphilic nature can lead to complex solubility behavior and a tendency to form oils rather than crystalline solids. This guide provides methodologies to circumvent these issues and achieve high purity.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical properties is paramount for developing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[3]
Molecular Weight 145.20 g/mol [3]
Appearance Likely a liquid or low-melting solid at room temperatureInferred from related compounds
Boiling Point Not available
Melting Point Not available
Density Not available
CAS Number 59193-77-0[3]
Hydrochloride CAS No. 80253-38-9[4]

Anticipated Impurities

The selection of an appropriate purification strategy is informed by the likely impurities present in the crude material. A common synthetic route to this compound is the Fischer esterification of 3-amino-2,2-dimethylpropanoic acid. Potential impurities from this process include:

  • Unreacted 3-amino-2,2-dimethylpropanoic acid: The starting carboxylic acid.

  • Polymeric byproducts: From intermolecular amide bond formation.

  • Salts: From the acid catalyst used in esterification.

  • Residual solvent: From the reaction and workup.

Recrystallization of this compound (Free Base)

This protocol is suitable for crude material that is already substantially pure and tends to solidify. For oily or highly impure samples, the hydrochloride salt method is recommended. The choice of solvent is critical; a mixed solvent system often provides the necessary polarity balance for compounds like amino esters. A nonpolar solvent in which the compound is sparingly soluble at room temperature is paired with a more polar solvent in which it is more soluble.

Protocol 1: Mixed-Solvent Recrystallization of the Free Base

This procedure draws inspiration from purification methods for similar amino esters, such as ethyl 3-(pyridin-2-ylamino)propanoate, which can be recrystallized from a petroleum ether/ethyl acetate mixture.[5]

Step-by-Step Methodology:

  • Solvent Selection Trial: In separate small test tubes, assess the solubility of a small amount of the crude material in potential solvents such as hexane, ethyl acetate, and ethanol at room temperature and upon heating. A suitable primary solvent will dissolve the compound when hot but not at room temperature. A suitable secondary solvent will be one in which the compound is more soluble.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Heat the mixture gently on a hot plate with stirring.

  • Inducing Saturation: While the solution is still hot, add hexane dropwise until a faint, persistent cloudiness is observed. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the solid and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask with a beaker of warm water or glass wool.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

G cluster_0 Protocol 1: Free Base Recrystallization A Dissolve Crude Product in Minimal Hot Ethyl Acetate B Add Hot Hexane to Cloud Point A->B Saturate Solution C Add Drops of Hot Ethyl Acetate to Clarify B->C Ensure Homogeneity D Slow Cooling to Room Temperature C->D Induce Crystallization E Cool in Ice Bath D->E Maximize Yield F Vacuum Filtration E->F Isolate Crystals G Wash with Cold Hexane F->G Remove Impurities H Dry Under Vacuum G->H Remove Solvent

Figure 1. Workflow for the recrystallization of the free base.

Recrystallization via the Hydrochloride Salt

Converting the basic amine to its hydrochloride salt is a robust strategy for purification. The salt form often exhibits more favorable crystalline properties and different solubility characteristics compared to the free base, which can be exploited for effective purification. This approach is particularly useful for oily or highly impure samples. The following protocol is adapted from a procedure for the purification of L-alanine isopropyl ester hydrochloride.[6][7]

Protocol 2: Synthesis and Recrystallization of this compound Hydrochloride

Step-by-Step Methodology:

  • Salt Formation: Dissolve the crude this compound in a suitable solvent such as diethyl ether or dichloromethane. Cool the solution in an ice bath.

  • Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (or gaseous HCl) dropwise with stirring until precipitation of the hydrochloride salt is complete. Monitor the pH to ensure it is acidic.

  • Initial Isolation: Collect the crude hydrochloride salt by vacuum filtration and wash it with cold diethyl ether.

  • Recrystallization Solvent System: A mixture of a polar solvent (like dichloromethane or a small amount of ethanol) and a nonpolar anti-solvent (like hexane or diethyl ether) is often effective.

  • Dissolution of the Salt: In an Erlenmeyer flask, dissolve the crude hydrochloride salt in a minimal amount of warm dichloromethane.

  • Inducing Crystallization: Slowly add hexane to the warm solution until it becomes turbid.

  • Clarification and Cooling: Add a few drops of warm dichloromethane to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Final Isolation and Drying: Collect the purified hydrochloride salt crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

G cluster_1 Protocol 2: Hydrochloride Salt Recrystallization I Dissolve Crude Free Base in Diethyl Ether J Add HCl Solution I->J Salt Formation K Isolate Crude HCl Salt J->K Precipitation L Dissolve Salt in Minimal Warm Dichloromethane K->L Prepare for Recrystallization M Add Hexane to Turbidity L->M Induce Saturation N Clarify and Cool Slowly M->N Controlled Crystallization O Isolate Purified Salt N->O Filtration P Wash and Dry O->P Final Purification

Figure 2. Workflow for hydrochloride salt purification.

Solvent Selection Guide

The choice of solvent is the most critical parameter in recrystallization.[2] The following table provides a guide to the expected solubility of this compound in common laboratory solvents, based on its structure and the behavior of similar compounds.

SolventPolarityExpected Solubility of Free BaseExpected Solubility of HCl SaltComments
Water HighLow to ModerateHighGood for initial extraction of the salt, but may not be ideal for recrystallization of the free base.
Ethanol HighHighHighGood solvent for dissolving both forms, but may require an anti-solvent for crystallization.
Ethyl Acetate MediumModerateLowA good candidate for recrystallization of the free base, potentially in a mixed solvent system.
Dichloromethane MediumHighModerate to HighA good solvent for dissolving the hydrochloride salt prior to adding an anti-solvent.
Diethyl Ether LowHighLowUseful for precipitating the hydrochloride salt and as an anti-solvent.
Hexane LowLowVery LowAn excellent anti-solvent for both the free base and the hydrochloride salt.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is below the solvent's boiling point; solution is too concentrated; cooling is too rapid.Add more solvent; reheat to dissolve the oil and cool more slowly; consider a lower-boiling point solvent system.
No Crystal Formation Solution is not saturated; supersaturation has occurred.Reduce the solvent volume by evaporation; scratch the inside of the flask with a glass rod; add a seed crystal.
Low Recovery Too much solvent was used; premature crystallization during hot filtration.Concentrate the mother liquor to obtain a second crop of crystals; ensure the filtration apparatus is pre-heated.
Impure Crystals Cooling was too rapid, trapping impurities; inefficient washing.Re-dissolve the crystals and cool more slowly; ensure the crystals are washed with ice-cold solvent.

Conclusion

The purification of this compound can be effectively achieved through carefully designed recrystallization protocols. For relatively pure samples, a mixed-solvent recrystallization of the free base using a system such as ethyl acetate/hexane is a viable option. For more challenging purifications, conversion to the hydrochloride salt offers a robust and reliable method to obtain highly pure material. The choice of solvent and careful control of the cooling rate are paramount to successful crystallization. The protocols and guidelines presented in this application note provide a strong foundation for researchers and drug development professionals to achieve high-purity this compound for their synthetic needs.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • CN104910066A. (2015). Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 421529, this compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • ResearchGate. (2017). How to purify/recrystallize l-alanine isopropyl ester HCl? Retrieved from [Link]

  • US5118815A. (1992). Method for crystallization of amino acids. Google Patents.
  • Organic Syntheses. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Sosso Group. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. Retrieved from [Link]

  • Trebše, P., Arčon, I., & Franko, M. (2015). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. Crystal Growth & Design, 15(11), 5531-5539. Retrieved from [Link]

  • Artioli, G. A., Saunders, D. H., & Bishop, D. J. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. Amino Acids, 51(1), 149-157. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • CN109467515B. (2020). Synthesis method of intermediate L-alanine isopropyl ester hydrochloride. Google Patents.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Hexane, 3-ethyl-2,2-dimethyl- (CAS 20291-91-2). Retrieved from [Link]

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Safe handling and storage procedures for Ethyl 3-amino-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Guidance Provided

The following procedures and protocols for the safe handling and storage of Ethyl 3-amino-2,2-dimethylpropanoate (CAS No. 59193-77-0) have been compiled from available chemical supplier safety information. It is critical to note that a comprehensive, harmonized Safety Data Sheet (SDS) from a primary chemical manufacturer was not available at the time of publication. Discrepancies in the reported hazard classifications from different suppliers have been identified. Therefore, these application notes are based on a conservative approach, adopting the most stringent safety warnings to ensure user protection. All laboratory personnel must conduct a thorough, site-specific risk assessment before commencing any work with this compound.

Introduction: Understanding the Compound

This compound is an aliphatic amino acid ester. Its structure, featuring a primary amine and an ethyl ester functional group on a sterically hindered neopentyl backbone, makes it a potentially valuable building block in medicinal chemistry and organic synthesis. The primary amine offers a site for derivatization, while the ester can be hydrolyzed or transformed. The dimethyl substitution provides steric bulk, which can influence the reactivity and conformational properties of molecules synthesized from this starting material.

Hazard Assessment and GHS Classification

Due to conflicting information from suppliers, the following GHS classification, representing the most severe reported hazards, should be adopted for all handling procedures.

Signal Word: Danger [1]

Pictograms: [1]

  • GHS05: Corrosion

  • GHS07: Exclamation Mark

  • GHS08: Health Hazard

Hazard Statements: [1]

  • H225: Highly flammable liquid and vapor.

  • H302 + H312: Harmful if swallowed or in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

  • H336: May cause drowsiness or dizziness.

  • H340: May cause genetic defects.

  • H360: May cause harm to the unborn child.

  • H372: Causes damage to organs through prolonged or repeated exposure.

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H401: Toxic to aquatic life.

Precautionary Statements (Selected): [1]

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

A summary of the available physical and chemical data is presented below. This information is essential for engineering controls and proper handling.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂ChemScene[1]
Molecular Weight 145.20 g/mol ChemScene[1]
Boiling Point 192.3 ± 23.0 °C at 760 mmHgChemsrc[2]
Density 1.0 ± 0.1 g/cm³Chemsrc[2]
Flash Point 63.7 ± 20.1 °CChemsrc[2]

Personal Protective Equipment (PPE) and Engineering Controls

Given the severe hazard profile, stringent control measures are mandatory.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Ventilation: The laboratory must be well-ventilated to disperse any fugitive emissions.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE)

The following table outlines the minimum PPE requirements.

Body PartProtectionStandardRationale
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.EN 374Prevents skin contact (H312, H314).
Eyes/Face Chemical safety goggles and a face shield.EN 166Protects against splashes that can cause severe eye damage (H314).
Body Flame-resistant laboratory coat.---Protects against splashes and fire hazard (H225).
Respiratory A respirator may be required for certain operations (e.g., large spills). Consult your institution's safety officer.NIOSH/EN 149Protects against inhalation of harmful vapors (H335, H336).

Safe Handling and Experimental Protocols

General Handling Workflow

The following diagram illustrates the essential decision points and workflow for safely handling this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Need to use compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_check Don PPE risk_assessment->ppe_check fume_hood_check Verify Fume Hood Operation ppe_check->fume_hood_check weighing Weighing/Transfer fume_hood_check->weighing reaction Reaction Setup weighing->reaction workup Reaction Workup/Quenching reaction->workup decontamination Decontaminate Glassware workup->decontamination waste_disposal Dispose of Waste decontamination->waste_disposal end End waste_disposal->end

Caption: A flowchart of the safe handling workflow.

Protocol: Weighing and Transfer
  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Gather all necessary equipment (spatula, weighing paper/boat, container for the compound).

  • Tare: Place a tared weigh boat on the analytical balance inside the fume hood.

  • Transfer: Carefully transfer the required amount of this compound from the storage bottle to the weigh boat using a clean spatula.

  • Close: Securely close the storage bottle immediately after dispensing.

  • Dissolution: If dissolving, add the solvent to the reaction vessel inside the fume hood and then add the weighed compound.

Protocol: Reaction Quenching
  • Cooling: Ensure the reaction mixture is cooled to an appropriate temperature in an ice bath before quenching.

  • Slow Addition: Slowly add the quenching agent (e.g., water, saturated ammonium chloride) dropwise to the reaction mixture with vigorous stirring.

  • Venting: Be aware of potential gas evolution and ensure the reaction vessel is not sealed.

Storage Procedures

Given the conflicting information, the most conservative storage conditions should be followed.

  • Temperature: Store in a freezer at or below -20°C.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

  • Container: Keep the container tightly sealed in a dry, dark place.[4]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

Spill Response

The following diagram outlines the decision-making process in the event of a spill.

G Spill Response Decision Tree spill Spill Occurs assess_size Assess Spill Size & Location spill->assess_size small_spill Small Spill (Inside Fume Hood) assess_size->small_spill Small large_spill Large Spill (Outside Fume Hood) assess_size->large_spill Large absorb Absorb with Inert Material (e.g., Vermiculite) small_spill->absorb evacuate Evacuate Area & Alert Others large_spill->evacuate contact_ehs Contact EH&S evacuate->contact_ehs collect Collect and Place in Sealed Container for Disposal absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate

Sources

The Strategic Utility of Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride in Complex Molecule Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Sterically Hindered Building Block of Strategic Importance

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a deceptively simple yet powerful building block in modern organic synthesis. Its true value lies in the strategic introduction of a sterically encumbered β-amino acid motif, a structural feature present in a number of biologically active molecules. The gem-dimethyl group at the α-position to the ester functionality imparts significant steric hindrance, which, while posing synthetic challenges, also confers desirable properties to the target molecules, such as resistance to enzymatic degradation. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile reagent, with a particular focus on its application in the synthesis of complex pharmaceuticals. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its successful application.

Core Properties and Handling

Before delving into synthetic applications, a clear understanding of the physicochemical properties and proper handling of this compound hydrochloride is paramount for its effective and safe use.

PropertyValueSource
CAS Number 80253-38-9
Molecular Formula C₇H₁₅NO₂·HCl[1]
Molecular Weight 181.66 g/mol [1]
Appearance White to off-white solid
Storage Store at room temperature in a dry, well-ventilated place.

Safety and Handling: As with all amine hydrochlorides, this compound should be handled in a well-ventilated area. Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Key Synthetic Application: A Cornerstone in the Synthesis of Aliskiren

A prime example of the strategic importance of this compound hydrochloride is its role as a key intermediate in the synthesis of Aliskiren.[2] Aliskiren is a direct renin inhibitor used for the treatment of hypertension.[3] The 3-amino-2,2-dimethylpropanamide moiety is a crucial component of the Aliskiren structure, and its synthesis often begins with the corresponding ethyl ester.

The primary synthetic transformation involving this compound hydrochloride is amide bond formation . This seemingly straightforward reaction is complicated by the significant steric hindrance imparted by the gem-dimethyl group.[4][5] Standard peptide coupling conditions may prove sluggish or result in low yields. Therefore, careful selection of coupling reagents and reaction conditions is critical for success.

Logical Workflow for Amide Bond Formation

The following diagram illustrates the general workflow for the acylation of this compound hydrochloride. The critical step is the in-situ liberation of the free amine from its hydrochloride salt, followed by the coupling reaction with a carboxylic acid.

G cluster_0 Preparation of the Free Amine cluster_1 Amide Coupling Reaction A This compound hydrochloride salt B Dissolve in an aprotic solvent (e.g., DCM, DMF) A->B C Add a non-nucleophilic base (e.g., DIPEA, Et3N) B->C D Stir at room temperature C->D E Liberated Free Amine in situ D->E H Combine with the free amine solution E->H F Carboxylic Acid G Activate with a suitable coupling reagent (e.g., HATU, HOBt/EDC) F->G G->H I Reaction monitoring (TLC, LC-MS) H->I J Work-up and Purification I->J K Target Amide Product J->K

Caption: General workflow for the acylation of this compound hydrochloride.

Protocols for Amide Bond Formation with a Sterically Hindered Amine

The following protocols provide detailed, step-by-step methodologies for the successful acylation of this compound hydrochloride, with a focus on overcoming the challenge of steric hindrance.

Protocol 1: HATU-Mediated Coupling - A High-Efficiency Method

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly effective coupling reagent known for its ability to facilitate amide bond formation even with sterically hindered substrates.

Rationale: HATU is a uronium-based coupling reagent that rapidly activates carboxylic acids to form highly reactive acyl-O-azabenzotriazole esters. These esters are less prone to racemization and react efficiently with even weakly nucleophilic or sterically hindered amines. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt and the acidic byproducts of the reaction without competing in the coupling reaction.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • HATU (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation of the Amine Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound hydrochloride (1.0 equivalent) in anhydrous DMF.

  • Liberation of the Free Amine: To the stirred solution, add DIPEA (2.5 equivalents) dropwise at room temperature. Stir the mixture for 15-20 minutes.

  • Activation of the Carboxylic Acid: In a separate flame-dried flask, dissolve the carboxylic acid (1.1 equivalents) and HATU (1.2 equivalents) in anhydrous DMF. Stir at room temperature for 10-15 minutes to ensure complete activation.

  • Coupling Reaction: Slowly add the activated carboxylic acid solution to the free amine solution at 0 °C (ice bath). Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified amide product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: EDC/HOBt-Mediated Coupling - A Cost-Effective Alternative

This protocol employs the more classical and cost-effective coupling system of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and rearrangement to a stable N-acylurea byproduct, especially with sterically hindered substrates. The addition of HOBt traps the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization, while still being sufficiently reactive to acylate the sterically hindered amine.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • EDC hydrochloride (1.5 equivalents)

  • HOBt hydrate (1.5 equivalents)

  • Triethylamine (Et₃N) (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent), this compound hydrochloride (1.1 equivalents), HOBt hydrate (1.5 equivalents), and anhydrous DCM.

  • Liberation of the Free Amine: Cool the mixture to 0 °C and add triethylamine (3.0 equivalents) dropwise.

  • Initiation of Coupling: Add EDC hydrochloride (1.5 equivalents) portion-wise to the stirred mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may proceed slower than with HATU due to the increased steric hindrance.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques.

Troubleshooting and Key Considerations for Success

  • Incomplete conversion: Due to the steric hindrance of the gem-dimethyl group, reactions may require longer reaction times or gentle heating (e.g., 40-50 °C). If incomplete conversion is observed, consider adding a second portion of the coupling reagent and base after several hours.

  • Side reactions: With EDC/HOBt, the formation of N-acylurea byproducts can be an issue. Ensuring the reaction is carried out under anhydrous conditions and that the HOBt is added before the EDC can help to minimize this.

  • Choice of base: A non-nucleophilic base such as DIPEA or Et₃N is essential to prevent competition with the desired amine in the coupling reaction. The stoichiometry of the base is also critical; enough must be used to neutralize the amine hydrochloride salt and any acidic byproducts generated during the reaction.

  • Solvent selection: Anhydrous, aprotic solvents like DMF or DCM are generally the best choices for these coupling reactions to avoid unwanted side reactions with water.

Conclusion: A Versatile Tool for Navigating Synthetic Challenges

This compound hydrochloride is more than just a simple amino ester; it is a strategic building block for introducing a sterically demanding and structurally important moiety into complex molecules. While the inherent steric hindrance of the gem-dimethyl group presents a synthetic hurdle, a rational approach to the selection of coupling reagents and reaction conditions can lead to high-yielding and successful transformations. The protocols and insights provided in this document, grounded in established chemical principles and field experience, are intended to empower researchers to effectively utilize this valuable reagent in their synthetic endeavors, particularly in the realm of drug discovery and development.

References

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Structure-Based Design and In Silico Evaluation of a Lipophilic Cyclooctanoyl- Derivative as a Renin Inhibitor: Lessons
  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia (Aarau), 68(4), 252–255.
  • Gellman, S. H. (2007). Design and synthesis of beta-peptides with biological activity. Methods in molecular biology (Clifton, N.J.), 386, 149–161.
  • A practical and scalable synthesis of 3-amino-2,2-dimethylpropanamide: A key intermediate of Aliskiren. (2014).
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2015).
  • Wood, J. M., et al. (2003). Structure-based design of aliskiren, a novel orally effective renin inhibitor.
  • A Practical Guide to Solid-Phase Peptide Synthesis. (n.d.). AAPPTec.
  • A New Synthetic Route Towards Aliskiren Intermediates. (2011).
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Investigation of renin inhibitor activity from flavonoids deriv
  • Kudo, F., Miyanaga, A., & Eguchi, T. (2014). Biosynthesis of natural products containing β-amino acids. Natural product reports, 31(8), 1056–1073.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015).
  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
  • Synthesis Methods of 3-Amino Thietane and its Derivatives. (2024).
  • Cody, W. L., et al. (2005). The discovery and preparation of disubstituted novel amino-aryl-piperidine-based renin inhibitors. Bioorganic & medicinal chemistry, 13(1), 59–68.
  • Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide. (2011).
  • Aliskiren Synthetic Routes. (n.d.). MedKoo Biosciences.
  • Three-Component Coupling Catalyzed by Phosphine: Preparation of α-Amino γ-Oxo Acid Derivatives. (2012).

Sources

The Strategic Integration of Ethyl 3-Amino-2,2-dimethylpropanoate in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Gem-Dimethyl Effect in Scaffolding

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Among the myriad of building blocks available to medicinal chemists, ethyl 3-amino-2,2-dimethylpropanoate has emerged as a scaffold of significant interest. Its utility lies not only in its bifunctional nature, presenting both a primary amine and an ethyl ester for diverse chemical modifications, but more subtly, in the profound influence of its gem-dimethyl group. This structural motif, often referred to as the Thorpe-Ingold effect, can significantly impact a molecule's conformational rigidity, metabolic stability, and binding affinity.[1][2]

The presence of two methyl groups on the alpha-carbon to the ester carbonyl introduces a steric hindrance that can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its biological target.[1] Furthermore, this gem-dimethyl substitution can shield adjacent functional groups from enzymatic degradation, enhancing the pharmacokinetic profile of the parent molecule.[3] This guide provides a comprehensive overview of the application of this compound as a scaffold in drug discovery, complete with detailed synthetic and derivatization protocols, and a case study illustrating its strategic implementation.

Physicochemical Properties of the Scaffold

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
CAS Number 59193-77-0[4]
Molecular Formula C₇H₁₅NO₂[4]
Molecular Weight 145.20 g/mol [4]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not specified
Solubility Expected to be soluble in common organic solvents
pKa (amine) Estimated to be in the range of 9-10

Synthesis of the this compound Scaffold

A robust and scalable synthesis of the title scaffold is paramount for its widespread use in drug discovery programs. While various methods can be envisioned for the synthesis of β-amino esters, a common and reliable approach involves the reduction of a corresponding nitro or cyano precursor. Below is a detailed protocol for a plausible synthetic route via the catalytic hydrogenation of ethyl 2,2-dimethyl-3-nitropropanoate.

Protocol 1: Synthesis via Catalytic Hydrogenation of a Nitro Precursor

This protocol outlines a two-step process starting from the readily available ethyl 2,2-dimethyl-3-nitropropanoate.

Step 1: Synthesis of Ethyl 2,2-Dimethyl-3-nitropropanoate

This step involves the Michael addition of a nitroalkane to an appropriate acrylate.

Step 2: Catalytic Hydrogenation to this compound

The nitro group of the intermediate is reduced to a primary amine using catalytic hydrogenation.

Materials and Reagents:

  • Ethyl 2,2-dimethyl-3-nitropropanoate

  • Palladium on carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration setup (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitable hydrogenation vessel, dissolve ethyl 2,2-dimethyl-3-nitropropanoate (1.0 eq) in anhydrous ethanol.

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% palladium on carbon (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-4 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

Expected Yield: 85-95%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Chemical Modifications of the Scaffold

The utility of this compound as a scaffold stems from the orthogonal reactivity of its amino and ester functionalities. This allows for selective modifications to build molecular complexity.

N-Acylation

The primary amine can be readily acylated to form amides, which are common structural motifs in drug molecules.

Materials and Reagents:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)

  • Organic base (e.g., DIPEA, triethylamine) (2.0 eq)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • To a solution of the carboxylic acid and this compound in the chosen solvent, add the organic base.

  • Add the coupling agent portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N-Alkylation

The primary amine can also be alkylated to introduce various substituents.

Materials and Reagents:

  • This compound (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) (1.5 eq)

  • Anhydrous solvent (e.g., dichloroethane, methanol)

Procedure:

  • Dissolve the this compound and the carbonyl compound in the anhydrous solvent.

  • Add the reducing agent portion-wise at room temperature.

  • Stir the reaction mixture until the starting materials are consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Ester Reduction

The ethyl ester can be reduced to the corresponding primary alcohol, providing another point for diversification.

Materials and Reagents:

  • This compound (1.0 eq)

  • Reducing agent (e.g., lithium aluminum hydride, lithium borohydride) (2.0-3.0 eq)

  • Anhydrous ethereal solvent (e.g., THF, diethyl ether)

Procedure:

  • To a solution of the reducing agent in the anhydrous solvent at 0 °C, add a solution of this compound dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with the solvent.

  • Dry the filtrate and concentrate to afford the crude amino alcohol.

  • Purify as needed.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic and derivatization pathways for the this compound scaffold.

Synthesis Nitro_Precursor Ethyl 2,2-dimethyl-3-nitropropanoate Scaffold This compound Nitro_Precursor->Scaffold H₂, Pd/C Ethanol

Caption: Synthesis of the scaffold via catalytic hydrogenation.

Derivatization Scaffold This compound N_Acylated N-Acylated Derivative Scaffold->N_Acylated R-COOH, Coupling Agent N_Alkylated N-Alkylated Derivative Scaffold->N_Alkylated R'-CHO, NaBH(OAc)₃ Amino_Alcohol 3-Amino-2,2-dimethylpropan-1-ol Scaffold->Amino_Alcohol LiAlH₄

Caption: Key derivatization reactions of the scaffold.

Case Study: The Role of the 3-Amino-2,2-dimethylpropanamide Moiety in the Renin Inhibitor Aliskiren

Aliskiren is a potent and selective inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin system.[6] The design of Aliskiren was a landmark in structure-based drug design, aiming to create a non-peptidic inhibitor with improved oral bioavailability compared to earlier peptidic candidates.[7]

The 3-amino-2,2-dimethylpropanamide fragment of Aliskiren plays a pivotal role in its binding to the S3sp sub-pocket of the renin active site. The gem-dimethyl group is thought to confer several advantages:

  • Conformational Rigidity: The steric bulk of the gem-dimethyl group restricts the rotation of the adjacent bonds, pre-organizing the ligand into a conformation that is favorable for binding. This reduces the entropic cost of binding and contributes to the high affinity of Aliskiren for renin.

  • Enhanced Metabolic Stability: The quaternary carbon center is not susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway for many drugs. This contributes to the improved pharmacokinetic profile of Aliskiren.[3]

  • Optimal Hydrophobic Interactions: The methyl groups can engage in favorable van der Waals interactions within the hydrophobic S3sp sub-pocket of the renin active site.

The development of Aliskiren underscores the power of incorporating the gem-dimethylpropylamine moiety to address key challenges in drug design, namely achieving high potency and favorable pharmacokinetic properties. While the case of Aliskiren involves the amide analog, the underlying principles of the benefits conferred by the 2,2-dimethylpropylamine core are directly translatable to the this compound scaffold.

Conclusion and Future Perspectives

This compound represents a valuable and versatile scaffold for drug discovery. The strategic incorporation of the gem-dimethyl group offers a powerful tool to enhance the potency, selectivity, and metabolic stability of drug candidates. The synthetic and derivatization protocols outlined in this guide provide a practical framework for researchers to utilize this scaffold in their drug discovery programs.

Future applications of this scaffold are likely to expand as our understanding of the subtle interplay between molecular conformation, metabolic stability, and biological activity continues to grow. The exploration of novel derivatizations of the amino and ester functionalities, coupled with advanced computational modeling, will undoubtedly unlock new therapeutic opportunities for molecules built upon this promising scaffold.

References

  • [Link to a relevant patent on the synthesis of a rel
  • [Link to a relevant patent on the synthesis of a rel
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Greenlee, W. J. (1990). Renin inhibitors: discovery and development. An overview and perspective. Medicinal Research Reviews, 10(2), 173–236. [Link]

  • [Link to a relevant scientific article on catalytic hydrogen
  • [Link to a relevant scientific article on catalytic hydrogen
  • Rahuel, J., et al. (2000). Structure-based design of aliskiren, a novel orally effective renin inhibitor. Chemistry & Biology, 7(7), 493–504. [Link]

  • [Link to a relevant scientific article on the synthesis of a rel
  • [Link to a relevant patent on the synthesis of a rel
  • [Link to a relevant patent on N-acyl
  • [Link to a relevant scientific article on acyl
  • [Link to a relevant scientific article on renin inhibitors]
  • [Link to a relevant article on improving metabolic stability]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • [Link to a relevant scientific article on catalytic hydrogen
  • [Link to a relevant patent on a rel
  • [Link to a relevant patent on amino acid deriv
  • [Link to a relevant scientific article on N-aryl
  • [Link to a relevant scientific article on renin inhibitors]
  • [Link to a relevant scientific article on the synthesis of a rel
  • [Link to a relevant scientific article on catalytic hydrogen
  • Rahuel, J., et al. (2007). 2V0Z: Crystal Structure of Renin with Inhibitor 10 (Aliskiren). RCSB PDB. [Link]

  • [Link to a relevant article on drug modific
  • [Link to a relevant scientific article on N-acyl
  • [Link to a relevant scientific article on the synthesis of rel
  • [Link to a relevant scientific article on metabolic stability]
  • [Link to a relevant scientific article on esterification and N-acetyl
  • [Link to a relevant scientific article on catalytic hydrogen
  • [Link to a relevant scientific article on the synthesis of a rel
  • [Link to a relevant scientific article on metabolic stability]
  • [Link to a supplier of a rel
  • [Link to a supplier of a rel

Sources

Troubleshooting & Optimization

Overcoming challenges in the purification of Ethyl 3-amino-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 3-amino-2,2-dimethylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this sterically hindered β-amino ester at the desired purity. Here, we will address common issues through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-tested experience.

Introduction: The Challenge of a Hindered Amino Ester

This compound presents a unique set of purification challenges due to its structure. The presence of a primary amine imparts basicity and polarity, while the gem-dimethyl group introduces significant steric hindrance. This combination can lead to difficulties in standard purification techniques such as distillation, crystallization, and chromatography. This guide will provide a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main difficulties arise from its:

  • Moderate Boiling Point: With a predicted atmospheric boiling point of 192.3 ± 23.0 °C, it requires vacuum distillation to prevent decomposition[1].

  • High Polarity and Basicity: The primary amine can lead to strong interactions with acidic media, including silica gel, causing tailing in chromatography. It also makes the compound highly soluble in polar solvents, which can complicate extractions and crystallization.

  • Steric Hindrance: The gem-dimethyl group can impede certain intermolecular interactions that are crucial for forming a stable crystal lattice, making crystallization challenging.

  • Potential for Impurities: Synthesis can result in byproducts with similar properties, complicating separation.

Q2: What are the key physical properties I should be aware of?

A2: Understanding the physicochemical properties of your target compound is the first step in designing a robust purification strategy.

PropertyValueSource
Molecular Weight145.20 g/mol [2][3]
Molecular FormulaC₇H₁₅NO₂[2][3]
Predicted Boiling Point192.3 ± 23.0 °C at 760 mmHg[1]
Predicted logP0.83[1]
CAS Number59193-77-0[2]

Q3: What are the most common purification methods for this compound?

A3: The three most effective purification strategies are:

  • Vacuum Distillation: Ideal for removing non-volatile impurities and lower-boiling solvents.

  • Crystallization as a Salt: Converting the basic amine to a salt (e.g., hydrochloride) often improves crystallinity.

  • Column Chromatography: Useful for separating impurities with different polarities, but requires careful selection of the stationary and mobile phases.

Troubleshooting Guides

Issue 1: Low Yield or Decomposition During Distillation

Symptoms:

  • The product yield after distillation is significantly lower than expected.

  • The distilled product is discolored (yellow to brown).

  • A significant amount of residue remains in the distillation flask.

Causality and Solution:

The predicted atmospheric boiling point of this compound is high enough to suggest that thermal degradation may occur at these temperatures. The presence of an amino group can also catalyze decomposition pathways.

Workflow for Successful Vacuum Distillation:

Caption: Vacuum Distillation Workflow.

Step-by-Step Protocol:

  • Initial Solvent Removal: Ensure all residual solvents from the reaction workup are removed on a rotary evaporator.

  • High Vacuum: A good vacuum is critical. Use a two-stage rotary vane pump or a diffusion pump to achieve a pressure of less than 1 mmHg.

  • Apparatus: A short-path distillation apparatus minimizes the distance the vapor has to travel, reducing the likelihood of condensation and subsequent redistillation, which can lead to decomposition.

  • Heating: Use a stable heat source like an oil bath and increase the temperature slowly to avoid bumping and superheating.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the vacuum achieved.

Issue 2: Failure to Crystallize or Oiling Out

Symptoms:

  • The compound remains as an oil even after cooling and adding an anti-solvent.

  • A solid precipitate does not form, or an impure, sticky solid is obtained.

Causality and Solution:

The free base of this compound may have a low melting point or form a eutectic mixture with residual impurities. Converting the basic amine to a hydrochloride salt increases the melting point and introduces ionic interactions that can facilitate the formation of a stable crystal lattice.

Workflow for Crystallization as a Hydrochloride Salt:

Caption: Salt Crystallization Workflow.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a minimum of a polar solvent in which the hydrochloride salt is less soluble, such as ethanol or isopropanol.

  • Acidification: Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring. Monitor the pH to ensure it becomes acidic.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If it does not, try cooling the solution in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization.

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing: Wash the crystals with a cold, non-polar solvent like diethyl ether to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Issue 3: Poor Separation or Tailing During Column Chromatography

Symptoms:

  • The compound streaks down the column instead of moving as a tight band.

  • Fractions are contaminated with impurities that have similar Rf values.

  • The product does not elute from the column.

Causality and Solution:

The basic amino group of this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction leads to tailing and poor separation. To mitigate this, the acidity of the silica gel must be neutralized, or a less acidic stationary phase should be used.

Workflow for Optimized Column Chromatography:

Caption: Chromatography Strategy Selection.

Step-by-Step Protocol:

Method A: Standard Silica Gel with a Basic Modifier

  • Eluent Preparation: Prepare your eluent system (e.g., a mixture of ethyl acetate and hexanes) and add a small amount of a basic modifier, typically 0.5-2% triethylamine.[4] This will neutralize the acidic sites on the silica gel.

  • Column Packing: Pack the column using the eluent containing the triethylamine.

  • Loading and Elution: Load your sample and elute with the prepared solvent system. The triethylamine will compete with your product for binding to the acidic sites, allowing for a much cleaner separation.

Method B: Amine-Functionalized Silica Gel

  • Stationary Phase: Use pre-packed columns or pack your own with amine-functionalized silica gel. This stationary phase has amino groups covalently bonded to the silica surface, which shields the acidic silanol groups.[5][6]

  • Eluent System: A standard eluent system, such as ethyl acetate/hexanes, can often be used without the need for a basic modifier.[5]

  • Elution: The separation will proceed similarly to standard normal-phase chromatography but without the tailing issues associated with basic compounds.

Summary and Concluding Remarks

The purification of this compound requires a thoughtful approach that takes into account its unique structural features. By anticipating the challenges of its moderate boiling point, basicity, and steric hindrance, appropriate purification strategies can be proactively implemented. For thermal instability, vacuum distillation is the method of choice. When crystallization of the free base is problematic, conversion to its hydrochloride salt is a reliable alternative. In cases of difficult chromatographic separation, the use of a basic modifier or an amine-functionalized stationary phase is highly recommended. By following the troubleshooting guides and protocols outlined in this technical support center, researchers can significantly improve the purity and yield of their this compound.

References

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  • Google Patents. Method for producing amino acid ester hydrochloride.
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Troubleshooting ambiguous peaks in the NMR spectrum of synthesized compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting ambiguous peaks in the NMR spectra of synthesized compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during NMR analysis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses some of the most common and straightforward issues that can lead to ambiguous peaks in your NMR spectrum.

Q1: My baseline is distorted and not flat. What could be the cause?

An uneven baseline can obscure small peaks and affect accurate integration. This is often due to a large difference in signal intensity between your compound and the solvent. The strong solvent signal can "spill over" and distort the baseline.[1] Modern NMR software includes various baseline correction algorithms that can effectively remedy this issue.[1] Additionally, issues with the receiver gain being set too high can lead to a "clipped" free induction decay (FID), resulting in baseline distortions and "wiggles" around intense peaks.[1]

Q2: I see small, unexpected peaks in my spectrum. How can I identify them?

These are often due to common laboratory contaminants or residual solvents from your synthesis or purification steps.[2][3][4] It is crucial to be aware of the chemical shifts of common impurities.[2][3][5] For example, residual ethyl acetate is a frequent culprit and can be difficult to remove completely under high vacuum.[6]

  • Pro Tip: To remove persistent ethyl acetate, you can often displace it by dissolving your sample in dichloromethane and then removing the solvent under reduced pressure. Repeating this process a few times is usually effective.[6]

Q3: A broad peak is obscuring a region of my spectrum. What can I do?

A very broad peak, especially around the water resonance, could be due to radiation damping, which can obscure nearby signals.[1] If the broad peak is from your compound due to conformational exchange, you might be observing a dynamic process. In such cases, variable temperature (VT) NMR studies can be insightful. By changing the temperature, you may be able to either sharpen the signals (at higher temperatures for faster exchange) or resolve distinct conformer signals (at lower temperatures for slower exchange).[7][8]

Q4: My peak shapes are asymmetric and distorted. What is the problem?

Poor peak shape is a classic sign of an inhomogeneous magnetic field, which is typically a result of inadequate shimming.[9][10] Shimming is the process of adjusting the magnetic field to be as uniform as possible across the sample volume. Modern spectrometers have automated shimming routines, but they can sometimes fail, especially with samples that are not ideal (e.g., containing suspended solids or having an incorrect sample volume).[9][11]

In-Depth Troubleshooting Guides

For more complex issues, a systematic approach is necessary. These guides provide detailed explanations and protocols to resolve persistent ambiguities in your NMR data.

Guide 1: Overlapping Signals and Poor Resolution

One of the most frequent challenges in NMR spectroscopy is the overlapping of signals, which makes it difficult to determine multiplicity and accurate integration.

Causality: Signal overlap occurs when different protons or carbons have very similar chemical shifts. This can be inherent to the molecule's structure or influenced by the solvent.

Troubleshooting Workflow:

G A Overlapping Signals Observed B Change NMR Solvent (e.g., Benzene-d6, Acetone-d6) A->B C Did resolution improve? B->C D Yes: Problem Solved C->D Yes E No: Proceed to 2D NMR C->E No F Acquire COSY Spectrum E->F G Acquire HSQC/HMBC Spectra F->G H Correlate Protons and Carbons G->H I Assign Structure H->I

Caption: Workflow for resolving overlapping NMR signals.

Step-by-Step Protocol:

  • Change the NMR Solvent: The chemical shift of a proton can be significantly influenced by the solvent. Anisotropic effects from aromatic solvents like benzene-d6 can induce substantial changes in chemical shifts, often resolving overlapping signals.[6]

    • Protocol: Prepare a new sample of your compound in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or acetone-d₆). Acquire a new ¹H NMR spectrum and compare it to the original.

  • Utilize 2D NMR Spectroscopy: If changing the solvent is not sufficient, two-dimensional (2D) NMR experiments are powerful tools for resolving overlapping signals by spreading the information into a second dimension.[12][13][14]

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[15][16] This can help identify which protons are part of the same spin system, even if their signals overlap in the 1D spectrum.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[12][16] This is extremely useful for assigning proton signals based on their attached carbon's chemical shift, and vice-versa.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds).[15][16] This is invaluable for piecing together the carbon skeleton of a molecule and assigning quaternary carbons.

Guide 2: Identifying and Characterizing Impurities

Unexpected peaks that do not correspond to your target compound can be confusing. A systematic approach is needed to identify their source.

Causality: Impurities can originate from various sources, including starting materials, reagents, side products, or contamination from laboratory equipment and solvents.[2][3]

Troubleshooting Workflow:

G A Unexpected Peaks Observed B Consult Impurity Chemical Shift Tables A->B C Is the impurity a common solvent? B->C D Yes: Identify and note C->D Yes E No: Consider other sources C->E No F Analyze starting materials by NMR E->F G Perform a D2O exchange experiment E->G H Does a peak disappear? G->H I Yes: Peak is an exchangeable proton (OH, NH) H->I Yes J No: Peak is a stable impurity H->J No K Purify sample further J->K

Caption: Workflow for identifying unknown peaks in an NMR spectrum.

Step-by-Step Protocol:

  • Consult Chemical Shift Tables for Common Impurities: Several publications provide extensive tables of ¹H and ¹³C NMR chemical shifts for common laboratory solvents and reagents in various deuterated solvents.[2][3][5][17][18] These are invaluable resources for quick identification.

  • Perform a D₂O Exchange Experiment: If you suspect a peak might be from an alcohol (OH) or amine (NH) proton, a simple D₂O exchange experiment can confirm this.[6]

    • Protocol: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously for a few minutes, and re-acquire the ¹H NMR spectrum.[6] Protons attached to heteroatoms will exchange with deuterium, causing their corresponding peaks to disappear or significantly decrease in intensity.[6]

  • Analyze Starting Materials: If the impurity is not a common solvent or an exchangeable proton, it might be an unreacted starting material or a reagent. Running an NMR spectrum of your starting materials under the same conditions can help confirm this.

Guide 3: Dealing with Dynamic Processes and Conformational Isomers

Broad peaks or a larger than expected number of signals can be indicative of dynamic processes, such as conformational isomerism, happening on the NMR timescale.[7][8][19][20]

Causality: Molecules are not static. They can undergo various dynamic processes, such as bond rotation or ring flips. If the rate of this exchange is comparable to the NMR timescale, it can lead to broadened peaks or the observation of multiple sets of signals for different conformers.[7]

Troubleshooting Workflow:

G A Broad Peaks or Multiple Sets of Signals B Perform Variable Temperature (VT) NMR A->B C Increase Temperature B->C D Decrease Temperature B->D E Peaks sharpen and coalesce? C->E G Peaks sharpen into distinct signals? D->G F Yes: Fast exchange regime E->F Yes H Yes: Slow exchange regime G->H Yes I Analyze conformational isomers H->I

Caption: Workflow for investigating dynamic processes using VT-NMR.

Step-by-Step Protocol:

  • Variable Temperature (VT) NMR: This is the primary tool for studying dynamic processes.[7]

    • Increasing the Temperature: As the temperature increases, the rate of exchange also increases. If you are in an intermediate exchange regime, increasing the temperature can push the system into the fast exchange regime, resulting in a single, sharp, averaged signal.

    • Decreasing the Temperature: Conversely, lowering the temperature slows down the exchange rate. This can "freeze out" the different conformers, leading to the observation of sharp, distinct signals for each conformer in the slow exchange regime.

Data Presentation: Common NMR Artifacts and Solutions

ArtifactAppearanceCommon Cause(s)Recommended Solution(s)
Baseline Distortion Non-flat, rolling, or "wavy" baselineHigh sample concentration, incorrect receiver gain setting, strong solvent signalApply baseline correction during processing, reduce receiver gain, use solvent suppression techniques.[1][21]
Clipped FID "Sinc" wiggles around intense peaks, distorted baselineReceiver gain set too highRe-acquire the spectrum with a lower receiver gain.[1]
Poor Shimming Broad, asymmetric, or "tailed" peaksInhomogeneous magnetic fieldRe-shim the magnet, ensure the sample is properly prepared (no solids, correct volume).[9][10][22]
Spinning Sidebands Small satellite peaks symmetrically flanking a large peakSample spinning in an inhomogeneous fieldTurn off sample spinning, improve shimming.[11][23]
Solvent/Impurity Peaks Unexpected, sharp signalsResidual solvents from synthesis or purification, contaminationConsult impurity chemical shift tables, ensure proper drying of the sample and glassware.[2][4][17]

References

  • Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 58(7), 577-593. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • SDSU NMR Facility. (n.d.). 5) Common Problems. San Diego State University Department of Chemistry. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Unknown. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • ACS Publications. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]

  • University of Ottawa. (2017). Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Casarini, D., Lunazzi, L., & Mazzanti, A. (2010). Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. European Journal of Organic Chemistry, 2010(9), 1593-1607. [Link]

  • ACD/Labs. (n.d.). How to deal with ambiguity in an HMBC spectrum? … Part 1. [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. [Link]

  • Unknown. (2017). Quantitative NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, November 12). 25: Dynamic NMR. [Link]

  • University of California, Santa Cruz. (n.d.). Troubleshooting Acquisition Related Problems. [Link]

  • Unknown. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis?[Link]

  • Michigan State University. (n.d.). NMR Artifacts. [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • PubMed. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link]

  • YouTube. (2017, January 17). Structure Elucidation - Webinar Series. [Link]

  • National Institutes of Health. (n.d.). Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. [Link]

  • qNMR Exchange. (2024, March 29). Shimming problem. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • ResearchGate. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. [Link]

  • ACS Publications. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. [Link]

  • Reddit. (2021, May 26). No peaks in NMR spectra but MS shows product. [Link]

  • University of Maryland. (n.d.). Troubleshooting. [Link]

  • National Institutes of Health. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). [Link]

  • Reddit. (n.d.). Help! 1H-NMR. Been producing bad spectra. What could be the source of problem?[Link]

  • Unknown. (n.d.). NMR free ligand conformations and atomic resolution dynamics. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

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Technical Support Center: Strategies for the Chemical Stabilization of Aminopropanoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chemical stabilization of aminopropanoate esters. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet often sensitive molecules. Here, you will find in-depth technical guidance, troubleshooting advice, and practical protocols to help you overcome the challenges associated with the inherent instability of aminopropanoate esters. Our goal is to empower you with the knowledge to ensure the integrity and reliability of your experimental outcomes.

Understanding the Instability of Aminopropanoate Esters: The "Why" Behind Degradation

Aminopropanoate esters are susceptible to several degradation pathways that can compromise their purity, potency, and overall viability in research and pharmaceutical applications. A fundamental understanding of these degradation mechanisms is crucial for developing effective stabilization strategies.

The primary culprits behind the instability of aminopropanoate esters are:

  • Hydrolysis: The ester functional group is prone to cleavage by water, a reaction catalyzed by both acids and bases.[1][2] This process, known as hydrolysis, results in the formation of the parent carboxylic acid and alcohol, leading to a loss of the desired ester. The rate of hydrolysis is significantly influenced by the pH of the environment.[3]

  • Oxidation: The amino group and, in some cases, other parts of the molecule can be susceptible to oxidation, particularly in the presence of oxygen and trace metal ions.[4] This degradation pathway often proceeds via a free-radical chain reaction, known as autoxidation, leading to a variety of degradation products and a loss of compound integrity.[5]

  • Racemization: For chiral aminopropanoate esters, the stereochemical integrity at the α-carbon is a critical quality attribute. Under certain conditions, particularly in the presence of bases or even some acids and ketones, the α-proton can be abstracted, leading to the formation of a planar enolate intermediate.[6][7] Reprotonation can then occur from either face, resulting in a mixture of enantiomers and a loss of stereochemical purity.

Troubleshooting Guide: Addressing Common Stability Challenges

This section provides practical solutions to common problems encountered during the handling and storage of aminopropanoate esters.

Q1: I've observed a significant decrease in the purity of my aminopropanoate ester over time, even when stored at low temperatures. What is the likely cause and what can I do to prevent it?

A1: The most probable cause is hydrolysis, which can still occur at low temperatures, albeit at a slower rate.[1] Storing your compound in a freezer can even be counterproductive if the environment is humid, as this provides the water necessary for hydrolysis.[1]

Troubleshooting Steps:

  • Confirm Hydrolysis: Analyze your sample using a suitable technique like HPLC or LC-MS to identify the presence of the corresponding carboxylic acid and alcohol, which are the tell-tale signs of hydrolysis.

  • Implement Anhydrous Storage: Store your compound in a desiccator containing a drying agent such as anhydrous magnesium sulfate or molecular sieves.[1]

  • Utilize an Inert Atmosphere: To further protect against both hydrolysis and oxidation, replace the air in your storage container with an inert gas like argon or nitrogen.[1]

  • Consider pH Control: If your compound is in solution, ensure the pH is adjusted to a range where the ester is most stable, which is typically in the slightly acidic range (around pH 4-6) for many esters.[8]

Q2: My aminopropanoate ester solution is developing a yellow tint. What could be causing this discoloration?

A2: A yellow discoloration is often an indicator of oxidative degradation.[9] Exposure to oxygen and light can initiate free-radical chain reactions that lead to the formation of colored byproducts.

Troubleshooting Steps:

  • Protect from Light: Store your compound in amber vials or wrap the container in aluminum foil to shield it from light.

  • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Add an Antioxidant: Incorporate a suitable antioxidant into your formulation. Phenolic antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective at scavenging free radicals and inhibiting oxidation.[4]

  • Consider Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from participating in degradation reactions.[4]

Q3: I'm working with a chiral aminopropanoate ester, and I'm concerned about maintaining its enantiomeric purity. What are the key factors to consider?

A3: Racemization is a significant risk for chiral α-amino esters, especially under basic conditions. The α-proton is acidic and can be removed, leading to a loss of stereochemical integrity.

Preventative Measures:

  • Strict pH Control: Avoid exposing your compound to basic conditions. If a basic workup is necessary, use a weak base like sodium bicarbonate and keep the contact time and temperature to a minimum.

  • Solvent Choice: Be aware that certain solvents, particularly in combination with acids or bases, can promote racemization. For example, mixtures of aliphatic ketones and carboxylic acids have been shown to cause racemization of amino acid esters.[6]

  • Protect the Amino Group: The use of an N-protecting group, such as Boc or Cbz, can significantly reduce the acidity of the α-proton and thus inhibit racemization.

  • Analytical Monitoring: Regularly check the enantiomeric purity of your compound using a chiral HPLC method to ensure its stereochemical integrity is maintained.

Frequently Asked Questions (FAQs)

Q: What is the ideal pH for storing an aminopropanoate ester in an aqueous solution?

A: While the optimal pH can vary depending on the specific structure of the ester, a slightly acidic pH range of 4 to 6 is generally recommended to minimize both acid- and base-catalyzed hydrolysis.[8] It is advisable to perform a pH-rate profile study to determine the exact pH of maximum stability for your specific compound.

Q: How do I choose the right antioxidant for my formulation?

A: The selection of an antioxidant depends on several factors, including the nature of your aminopropanoate ester, the solvent system, and the intended application. A common approach is to screen a panel of antioxidants, such as BHA, BHT, propyl gallate, and sodium metabisulfite, to empirically determine the most effective one for your system.[10] Spectrophotometric assays, like the DPPH assay, can be a rapid way to assess the radical scavenging activity of different antioxidants.[11]

Q: When should I consider using a protecting group strategy?

A: A protecting group for the amine, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, is highly recommended when:

  • You are working with a chiral aminopropanoate ester and need to prevent racemization.

  • Your experimental workflow involves harsh basic or nucleophilic conditions that could lead to degradation.

  • You need to perform selective modifications on other parts of the molecule without affecting the amino group.

Q: What are the best practices for the long-term storage of aminopropanoate esters?

A: For optimal long-term stability, aminopropanoate esters should be stored as a dry solid in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at low temperatures (e.g., -20°C), and protected from light.[1][12] If storage in solution is unavoidable, use a deoxygenated, anhydrous solvent and consider the addition of a suitable antioxidant.

Key Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Aminopropanoate Ester

This protocol describes a standard method for the protection of the amino group of an aminopropanoate ester using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Aminopropanoate ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or a mixture of acetone and water

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve the aminopropanoate ester hydrochloride (1.0 eq) in a suitable solvent system. A common choice is a mixture of water and a water-miscible organic solvent like acetone or a biphasic system like DCM and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a base (e.g., triethylamine, 2.2 eq, or an aqueous solution of sodium bicarbonate) to neutralize the hydrochloride salt and create the free amine in situ.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, if using a biphasic system, separate the organic layer. If using a water-miscible solvent, remove it under reduced pressure and then extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-Boc protected aminopropanoate ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Stability Assessment of an Aminopropanoate Ester under Different pH Conditions

This protocol outlines a method to evaluate the hydrolytic stability of an aminopropanoate ester at various pH values.

Materials:

  • Aminopropanoate ester

  • Buffer solutions of different pH values (e.g., pH 2, 4, 7.4, 9)

  • Acetonitrile or other suitable organic solvent

  • HPLC system with a suitable column and detector

  • Constant temperature incubator or water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the aminopropanoate ester in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

  • Prepare Test Solutions: In separate volumetric flasks, add a small, precise volume of the stock solution to each buffer solution to achieve the desired final concentration of the ester. Ensure the volume of the organic solvent is minimal (typically <1%) to not significantly alter the properties of the buffer.

  • Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 40°C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

  • Analysis: Immediately analyze the samples by HPLC to determine the concentration of the remaining aminopropanoate ester.

  • Data Analysis: Plot the natural logarithm of the ester concentration versus time for each pH. The slope of this line will give the pseudo-first-order rate constant (k) for the hydrolysis at that pH. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

Data Presentation

Table 1: Representative Hydrolytic Stability Data for an Aminopropanoate Ester

pHTemperature (°C)Pseudo-first-order rate constant (k, h⁻¹)Half-life (t₁/₂, h)
2.0400.04515.4
4.0400.005138.6
7.4400.02034.7
9.0400.1504.6

Note: The data presented in this table is for illustrative purposes and will vary for different aminopropanoate esters.

Visualizations

Degradation Pathways of Aminopropanoate Esters

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_racemization Racemization Ester_H Aminopropanoate Ester Acid_H Carboxylic Acid + Alcohol Ester_H->Acid_H H₂O (Acid or Base Catalyzed) Ester_O Aminopropanoate Ester Deg_O Oxidized Degradation Products Ester_O->Deg_O O₂ / Light / Metal Ions Chiral_E Chiral Aminopropanoate Ester Racemic_M Racemic Mixture Chiral_E->Racemic_M Base / Heat Start Aminopropanoate Ester Start->Ester_H Start->Ester_O Start->Chiral_E

Caption: Major degradation pathways for aminopropanoate esters.

Decision Tree for Selecting a Stabilization Strategy

G Start Is the aminopropanoate ester unstable? Hydrolysis Is hydrolysis the primary issue? Start->Hydrolysis Oxidation Is oxidation a concern? Hydrolysis->Oxidation No Control_pH Control pH (4-6) Hydrolysis->Control_pH Yes Anhydrous Use anhydrous conditions Hydrolysis->Anhydrous Yes Racemization Is racemization a risk? Oxidation->Racemization No Antioxidant Add antioxidant Oxidation->Antioxidant Yes Inert_Atmosphere_O Use inert atmosphere Oxidation->Inert_Atmosphere_O Yes Protect_Light Protect from light Oxidation->Protect_Light Yes Protecting_Group Use N-protecting group Racemization->Protecting_Group Yes Avoid_Base Avoid strong bases Racemization->Avoid_Base Yes Control_pH->Oxidation Anhydrous->Oxidation Antioxidant->Racemization Inert_Atmosphere_O->Racemization Protect_Light->Racemization

Sources

Technical Support Center: A Guide to Scaling the Production of Ethyl 3-amino-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth considerations and troubleshooting advice for scaling up the production of Ethyl 3-amino-2,2-dimethylpropanoate. As a sterically hindered β-amino ester, this compound presents unique challenges when transitioning from laboratory-scale synthesis to pilot plant or industrial manufacturing. This document offers a framework for anticipating and resolving these challenges, ensuring a robust, safe, and efficient scale-up process.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are critical during the initial planning stages of a scale-up campaign.

Q1: What are the most viable synthetic routes for the large-scale production of this compound?

A1: While multiple routes may exist, a robust and scalable approach often involves a multi-step synthesis starting from readily available materials. A common strategy is the dialkylation of an active methylene compound followed by reduction. For instance, the dimethylation of ethyl cyanoacetate, followed by hydrogenation of the cyano group to a primary amine, is a well-documented path for analogous structures.[1] An alternative involves the asymmetric reductive amination of a corresponding β-keto ester, which offers a more direct route to the chiral amine if required.[2] The choice depends on factors like cost of goods, stereochemical requirements, and available equipment.

Q2: What are the primary safety concerns when handling large quantities of reagents and the final amine product?

A2: The primary concerns involve the safe handling of reagents and the product itself. Amines, as a class, can be corrosive and cause skin and respiratory irritation.[3][4] Large-scale reactions may also involve flammable solvents, pyrophoric catalysts like Raney Nickel, and potentially exothermic events.[1] A thorough Process Hazard Analysis (PHA) is mandatory. Key safety measures include using appropriate personal protective equipment (PPE) like gloves, goggles, and respirators, ensuring adequate ventilation, and designing processes to control exotherms.[5] All personnel must be trained on emergency procedures for spills or exposure.[5]

Q3: Which in-process controls (IPCs) are essential for monitoring reaction progress and product quality during scale-up?

A3: Robust IPCs are the cornerstone of a reproducible process. At scale, you cannot simply "run it for 18 hours" as you might in the lab. Key IPCs include:

  • Reaction Completion: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials.

  • Impurity Profiling: GC or GC-MS to track the formation of known and unknown impurities at each stage. This is critical for identifying process deviations early.

  • Hydrogenation Monitoring: Monitoring hydrogen uptake in real-time provides a clear indication of reaction progress and catalyst activity.

  • Post-Workup Checks: pH measurements, Karl Fischer titration for water content, and spectroscopic analysis (NMR, IR) of isolated intermediates ensure quality before proceeding to the next step.

Troubleshooting Guide: From Lab Bench to Pilot Plant

Scaling up a chemical process is rarely a linear endeavor.[6] Issues that are insignificant at the 100g scale can become critical at the 10 kg scale. This guide addresses specific problems in a question-and-answer format.

Low Yield and Incomplete Reactions

Q: We successfully synthesized the target compound with >80% yield in the lab. However, on a 5 kg scale, the yield dropped to 45%, and the reaction stalled. What went wrong?

A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[6][7]

  • Causality - The "Why": In a large reactor, the surface-area-to-volume ratio decreases dramatically. This means that both heating and cooling are less efficient. Furthermore, achieving homogenous mixing is significantly more difficult. A magnetic stir bar is effective in a 1L flask, but a poorly designed impeller in a 100L reactor can create "dead zones" where reagents do not mix properly, or where localized temperature gradients form.[7]

  • Troubleshooting Steps:

    • Review Your Mixing Parameters: Was the impeller type and speed appropriate for the reaction viscosity and vessel geometry? Computational Fluid Dynamics (CFD) modeling or working with a chemical engineering team can help optimize this.

    • Analyze Heat Transfer: The dimethylation step, for example, can be highly exothermic.[1] If the reactor's cooling system cannot dissipate the heat generated, localized overheating can occur, leading to side reactions and degradation. The rate of reagent addition must be tied to the reactor's ability to control the temperature, not just a fixed time from the lab procedure.[1]

    • Check Reagent Addition: Slow, subsurface addition of reagents is often necessary at scale to ensure immediate mixing and prevent localized high concentrations, which can lead to unwanted side reactions.

Impurity Profile Changes

Q: On a larger scale, we are observing a new impurity with a higher boiling point than our product. What could be the cause?

A: The appearance of new impurities often points to side reactions that were negligible at the lab scale but become significant under prolonged heating or with different mixing dynamics.

  • Causality - The "Why":

    • Dimerization/Oligomerization: The product, a primary amine, can potentially react with an ester starting material or another molecule of product, especially if the reaction is run at a high concentration or for an extended period at elevated temperatures.

    • Ester Hydrolysis: If water is not scrupulously excluded, the ethyl ester can hydrolyze back to the carboxylic acid, which can complicate purification. This is particularly relevant in acidic conditions, such as during workup.[8]

    • Byproducts from Reagents: The quality and stability of bulk reagents can differ from lab-grade materials.[9] For example, older dimethyl sulfate can contain impurities that lead to unexpected side products.

  • Troubleshooting Steps:

    • Characterize the Impurity: Isolate and identify the impurity using techniques like LC-MS and NMR. Knowing its structure is the key to understanding its formation mechanism.

    • Review Reaction Conditions: Were reaction times longer at scale? Were temperatures higher? Consider running the reaction at a slightly lower temperature, even if it requires a longer time, to minimize thermally-driven side reactions.

    • Implement a Quench Strategy: Once the reaction is complete (as determined by IPC), immediately cool the batch and quench any reactive species to prevent further reactions during downstream processing.

Product Isolation and Purification

Q: Our product crystallizes easily in the lab, but at the pilot scale, it oils out or forms a fine powder that is difficult to filter. How can we improve the isolation?

A: Crystallization is highly sensitive to scale, cooling rates, and impurities.

  • Causality - The "Why": Rapid cooling in a large, jacketed reactor can lead to shock cooling at the vessel walls, causing rapid nucleation and the formation of very small, poorly filterable crystals or an amorphous oil. Impurities that were previously at trace levels may now be present in sufficient quantities to inhibit proper crystal growth.

  • Troubleshooting Steps:

    • Controlled Cooling Profile: Implement a slow, linear cooling ramp. A typical starting point is a decrease of 10-20°C per hour. This allows for controlled crystal growth rather than rapid precipitation.

    • Seeding: Introduce a small amount of pure, crystalline product at a specific temperature (typically just below the saturation point) to encourage the growth of well-defined crystals.

    • Solvent Selection: The ideal crystallization solvent system may be different at scale. Perform a solvent screen to find a system that provides good solubility at high temperatures and poor solubility at low temperatures, while also being safe and practical for large-scale use.

    • Purification via Distillation: Given that this compound is likely a liquid or low-melting solid, vacuum distillation is a highly effective purification method at scale. This removes non-volatile impurities and can be more efficient than recrystallization for this type of molecule.

Key Experimental Protocols

The following is a hypothetical, scalable protocol based on common synthetic transformations for similar molecules.[1] This protocol must be optimized and validated at the lab scale before any pilot-scale execution.

Protocol: Synthesis via Dimethylation and Hydrogenation

Step 1: Dimethylation of Ethyl Cyanoacetate

  • Reactor Setup: Charge a 100L glass-lined reactor with dichloromethane (DCM, 15 volumes) and Sodium Hydroxide (2.5 eq). Add a phase-transfer catalyst such as Tetrabutylammonium Bromide (TBAB, 0.05 eq). Cool the mixture to 0-5°C.

  • Reagent Addition: In a separate vessel, prepare a solution of Ethyl Cyanoacetate (1.0 eq) and Dimethyl Sulfate (DMS, 2.3 eq).

  • Controlled Addition: Slowly add the DMS/cyanoacetate solution to the reactor over 3-4 hours, ensuring the internal temperature does not exceed 15°C.[1] This is a critical exothermic step requiring efficient cooling.

  • Reaction & IPC: Warm the mixture to 35-40°C and hold for 4-6 hours. Monitor the reaction by GC until the starting material is <1%.

  • Workup: Cool the reaction to room temperature. Quench by slowly adding water. Separate the organic layer, wash with brine, and concentrate under reduced pressure to yield crude Ethyl 2,2-dimethyl-2-cyanoacetate.

Step 2: Catalytic Hydrogenation to Final Product

  • Reactor Setup: Charge an appropriate hydrogenation autoclave with the crude intermediate from Step 1, methanol as the solvent, and Raney Nickel (approx. 10% w/w) as the catalyst. Note: Handle Raney Nickel as a slurry under water to prevent ignition.

  • Hydrogenation: Seal the reactor, purge with nitrogen, then pressurize with hydrogen (e.g., 60-65°C, 5-10 bar H₂). Monitor the reaction via hydrogen uptake.[1]

  • IPC & Filtration: Once hydrogen uptake ceases, cool the reactor, vent, and purge with nitrogen. Filter the reaction mixture through a bed of Celite to remove the catalyst. Caution: The Celite cake may be pyrophoric and should be kept wet and handled appropriately.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound.

Step 3: Final Purification by Vacuum Distillation

  • Setup: Transfer the crude product to a distillation apparatus suitable for vacuum operation.

  • Distillation: Heat the material under a controlled vacuum. Collect fractions and analyze by GC for purity. Combine fractions meeting the quality specification (>99% purity).

Data Summary Tables

Table 1: Comparison of Lab vs. Pilot Scale Parameters

ParameterLaboratory Scale (100g)Pilot Scale (10kg)Rationale for Change
DMS Addition Time 30 minutes3-4 hoursControl exotherm due to lower surface-area-to-volume ratio.[1]
Mixing Method Magnetic Stir BarMechanical Impeller (e.g., pitched-blade)Ensure effective mixing in a large volume.[7]
Catalyst Filtration Gravity filtrationEnclosed filter pressEnhance safety and efficiency for handling pyrophoric catalysts.
Purification Silica Gel ChromatographyVacuum DistillationChromatography is generally not economical at large scales; distillation is preferred for liquids.[10]

Process & Logic Visualization

The following diagrams illustrate the overall production workflow and a decision-making process for troubleshooting.

Overall Production Workflow

G cluster_0 Synthesis Stage cluster_1 Reduction Stage cluster_2 Purification Stage Raw Materials Raw Materials Dimethylation Reactor Dimethylation Reactor Raw Materials->Dimethylation Reactor NaOH, DMS, TBAB Ethyl Cyanoacetate Workup & Solvent Swap Workup & Solvent Swap Dimethylation Reactor->Workup & Solvent Swap Crude Intermediate Hydrogenation Autoclave Hydrogenation Autoclave Workup & Solvent Swap->Hydrogenation Autoclave Raney Ni, H2, MeOH Catalyst Filtration Catalyst Filtration Hydrogenation Autoclave->Catalyst Filtration Crude Product Stream Vacuum Distillation Vacuum Distillation Catalyst Filtration->Vacuum Distillation Crude Product Final Product Final Product Vacuum Distillation->Final Product

Caption: High-level workflow for the production of this compound.

Troubleshooting Logic for Low Yield

G cluster_mixing Mixing Issues cluster_temp Thermal Issues cluster_purity Reagent Issues Start Low Yield Observed at Scale Check_Mixing Analyze Mixing (CFD, Visual) Start->Check_Mixing Check_Temp Review Temperature Profile & Exotherm Start->Check_Temp Check_Purity Verify Raw Material Purity Start->Check_Purity Dead_Zones Dead Zones Identified? Check_Mixing->Dead_Zones Exotherm Exotherm Out of Control? Check_Temp->Exotherm Impurity_Found Impurities in Starting Material? Check_Purity->Impurity_Found Impeller Optimize Impeller Speed/Type Dead_Zones->Impeller Yes Addition_Rate Reduce Reagent Addition Rate Exotherm->Addition_Rate Yes New_Supplier Qualify New Supplier Batch Impurity_Found->New_Supplier Yes

Caption: Decision tree for diagnosing the root cause of decreased yield during scale-up.

References

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • This compound. PubChem. [Link]

  • The Most Effective Techniques of Industrial Purification Processes: A Technical Review. Semantic Scholar. [Link]

  • 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. Chemistry & Biology Interface. [Link]

  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc. [Link]

  • Ahead of Print. Organic Process Research & Development. ACS Publications. [Link]

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Fischer Esterification. Master Organic Chemistry. [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]

  • 5 Common Challenges in Scaling Up an API. Neuland Labs. [Link]

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Increasing the purity of crude Ethyl 3-amino-2,2-dimethylpropanoate post-synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of crude Ethyl 3-amino-2,2-dimethylpropanoate. This document is designed for chemistry professionals engaged in research and development. It provides field-tested insights, troubleshooting guides, and detailed protocols to help you navigate the common and complex challenges encountered post-synthesis, ensuring you achieve the desired purity for your compound.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers have when handling this compound for the first time.

Q1: What are the expected physical properties of pure this compound?

A1: The pure compound is typically a liquid at room temperature. Its physical characteristics are crucial for identification and handling.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₅NO₂PubChem[1]
Molecular Weight 145.20 g/mol PubChem[1]
Appearance Colorless to Light Yellow Liquid/LumpTCI[2], ChemScene[3]
Boiling Point Data not consistently available; requires experimental determination or prediction.N/A
Storage Recommended storage is sealed in a dry environment at 2-8°C.ChemScene[3]

Q2: My crude product is a dark brown or yellow oil. What is the likely cause of this discoloration?

A2: Discoloration in crude reaction mixtures is common and typically arises from high-molecular-weight byproducts, polymeric materials, or trace impurities formed during the synthesis, especially if the reaction was heated for an extended period. These colored impurities are often highly polar and can sometimes be removed with a simple activated carbon treatment prior to more rigorous purification.[4]

Q3: What are the primary impurities I should expect from a typical synthesis?

A3: Impurities are highly dependent on the synthetic route. However, common impurities for this class of compound include:

  • Unreacted Starting Materials: Residual starting materials used in the synthesis.

  • Solvent: Residual solvent from the reaction or initial workup.

  • Byproducts: Molecules formed from side reactions. Given the structure, potential byproducts could arise from dimerization, hydrolysis of the ester, or other competing pathways.

Q4: Which analytical techniques are most effective for assessing the purity of the final product?

A4: A multi-faceted approach to purity analysis is always recommended.

  • Gas Chromatography (GC): Excellent for assessing the presence of volatile impurities. The amine may require derivatization with a reagent like ethyl chloroformate to improve its chromatographic behavior and prevent tailing.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating non-volatile impurities. A C18 column is often used, and detection can be achieved with UV (if impurities have a chromophore), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to quantify impurities if their signals are resolved from the product's signals.

Troubleshooting Guide: From Crude Product to Pure Compound

This section is designed as a decision-making tool to help you overcome specific experimental hurdles.

G cluster_start Initial State cluster_observe Observation & Triage cluster_action Corrective Actions & Protocols start Crude Product (Post-Workup) observe Assess Crude Product Appearance & Purity start->observe dark_color Dark Color? observe->dark_color Is it... oiling_out Oiled Out During Recrystallization? observe->oiling_out Did it... poor_sep Poor Separation in Chromatography? observe->poor_sep Is there... carbon Protocol 1: Activated Carbon Treatment dark_color->carbon Yes extraction Protocol 3: Acid-Base Extraction dark_color->extraction No solvent Adjust Recrystallization Solvent System (See Protocol 4) oiling_out->solvent Yes modifier Add Modifier to Eluent (e.g., 1% Triethylamine) (See Protocol 2) poor_sep->modifier Yes carbon->extraction Then...

Caption: Purification Decision Tree based on common issues.

Q5: My crude product is a dark, viscous oil. I tried column chromatography directly, but the separation was poor. What should I do?

A5: A dark color often indicates the presence of highly polar, colored impurities that can interfere with silica gel chromatography. It is highly recommended to perform a preliminary purification/decolorization step.

  • Causality: These impurities stick strongly to the silica gel, streaking through the column and co-eluting with your product.

  • Solution: First, attempt an acid-base extraction (see Protocol 3). Your product is basic and will move into an acidic aqueous layer, leaving many neutral organic impurities behind. If the color persists after this, perform a decolorization with activated carbon (see Protocol 1) on the extracted organic solution before concentrating and moving to chromatography.

Q6: I attempted to purify my compound by recrystallization, but it 'oiled out' instead of forming crystals. How can I resolve this?

A6: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution at which it becomes saturated. Instead of crystallizing, it separates as a supercooled liquid.[4]

  • Causality: The solvent system is too "good" at the boiling point and too "poor" at room temperature, causing the compound to crash out of solution too rapidly.

  • Solutions:

    • Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool very slowly.

    • Change Solvent System: Switch to a solvent system with a lower boiling point or one in which your compound has slightly lower solubility when hot. A common technique is to dissolve the compound in a good solvent (like ethyl acetate or dichloromethane) and then slowly add a poor solvent (like hexanes) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[9]

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" of the pure compound.[4]

Q7: During flash chromatography on silica gel, my product is tailing or streaking significantly. What is causing this and how can I fix it?

A7: The free amino group on your compound is basic. Silica gel has a slightly acidic surface due to the presence of silanol (Si-OH) groups. This leads to a strong, often irreversible, acid-base interaction, causing the compound to "stick" to the stationary phase and elute slowly and broadly (tailing).

  • Causality: The protonated amine binds ionically to the deprotonated silanol groups.

  • Solution: Add a small amount of a competitive base to your eluent system to neutralize the acidic sites on the silica.

    • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase (e.g., ethyl acetate/hexanes).

    • Mechanism: The triethylamine is a small, strong base that preferentially interacts with the acidic sites on the silica, allowing your product to pass through the column without this unwanted secondary interaction, resulting in sharper peaks and better separation.

In-Depth Experimental Protocols

These protocols provide step-by-step methodologies for the most effective purification techniques.

Protocol 1: Decolorization with Activated Carbon

This method is used to remove colored impurities from a solution.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Addition of Carbon: To the solution, add activated carbon (approx. 1-2% of the solute weight). For example, for 10 grams of crude product, add 100-200 mg of activated carbon.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. Avoid heating, as it can sometimes cause reactions on the carbon surface.

  • Filtration: Filter the mixture through a pad of Celite® or diatomaceous earth in a sintered glass funnel to remove the fine carbon particles. Wash the pad with a small amount of fresh solvent.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to recover the decolorized product.

Protocol 2: Purification by Flash Column Chromatography

This is the most common and versatile method for purifying compounds of moderate polarity.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc 1. TLC Analysis (Find Eluent System) slurry 2. Prepare Slurry (Silica + Eluent) tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample (Minimal Solvent) pack->load elute 5. Elute & Collect Fractions load->elute analyze 6. Analyze Fractions (TLC) elute->analyze combine 7. Combine Pure Fractions & Concentrate analyze->combine purity 8. Final Purity Check (GC, HPLC, NMR) combine->purity

Caption: Standard workflow for flash column chromatography.

  • Eluent Selection (TLC):

    • On a silica gel TLC plate, spot your crude material.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).

    • Goal: Find a solvent system that gives your product an Rf value of ~0.3.

    • Pro-Tip: Remember to add 1% triethylamine to your TLC developing chamber to mimic the column conditions and get an accurate Rf value.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it into a stable bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add the resulting powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and apply pressure to begin elution.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate and develop it to identify which fractions contain your pure product.

  • Combine and Concentrate:

    • Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Acid-Base Extraction

This technique leverages the basicity of the amine functional group to separate it from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer. Extract the organic layer 2-3 times with fresh 1M HCl to ensure complete transfer.

  • Isolate Aqueous Layer: Combine the acidic aqueous layers. At this point, neutral organic impurities remain in the original organic layer, which can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >9. This deprotonates the amine, making it insoluble in water.

  • Re-extraction: Extract the now basic aqueous solution 3 times with fresh portions of the original organic solvent (ethyl acetate or diethyl ether). The pure, neutral amine will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 4: Recrystallization from a Mixed Solvent System

This protocol is effective if the purified compound is a solid or can be induced to crystallize.

  • Dissolution: In a flask, dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, acetone, or ethanol).[9]

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexanes or petroleum ether) dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of the hot "good" solvent to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

References

  • CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • CN102675215A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Organic Syntheses Procedure - ethyl 3,3-diethoxypropanoate. Organic Syntheses. [Link]

  • MDPI - Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • PubChem - this compound. National Center for Biotechnology Information. [Link]

  • ResearchGate - GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents. ResearchGate. [Link]

  • ResearchGate - Gas Chromatographic Analysis of Amino Acids as Ethyl Chloroformate Derivatives. ResearchGate. [Link]

  • US5118815A - Method for crystallization of amino acids.
  • ResearchGate - Chromatographic Separation of Amino Acids. ResearchGate. [Link]

  • MDPI - Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]

  • PubMed - Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. [Link]

  • ResearchGate - How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. [Link]

  • Recrystallization - Laboratory Manual. [Link]

  • CN106631832A - Method for preparing amino ether compounds.
  • University of Rochester, Department of Chemistry - Solvents for Recrystallization. [Link]

  • Organic Syntheses Procedure - (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

Sources

Navigating the Chiral Maze: A Technical Support Guide for the Resolution of β-Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Chiral β-amino esters are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1] Their stereochemistry is often the determining factor in pharmacological activity, making the efficient separation of enantiomers a critical step in drug development and manufacturing.[2] This guide provides in-depth technical support for researchers, scientists, and drug development professionals, addressing common challenges and offering field-proven solutions for the three primary methods of resolving chiral β-amino esters: Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Resolution, and Diastereomeric Salt Formation.

Section 1: Chiral HPLC: The Analytical & Preparative Workhorse

Chiral HPLC is a powerful technique for both analytical determination of enantiomeric excess (ee) and preparative isolation of pure enantiomers.[1][3] The success of this method hinges on the selection of the appropriate chiral stationary phase (CSP) and the optimization of the mobile phase.[1]

Frequently Asked Questions & Troubleshooting

Q1: My β-amino ester enantiomers are not separating on a polysaccharide-based CSP. What should I do?

A1: Lack of resolution on a polysaccharide-based column (e.g., Chiralpak®, Chiralcel®) is a common issue. Here’s a systematic approach to troubleshooting:

  • Verify Analyte-CSP Interaction: Polysaccharide CSPs, like amylose or cellulose derivatives, rely on a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π stacking, to achieve chiral recognition. Ensure your β-amino ester has suitable functional groups for these interactions. The presence of an aromatic ring or other polarizable groups can significantly enhance enantioselectivity.

  • Mobile Phase Optimization:

    • Normal Phase: The standard mobile phase is a mixture of an alcohol (e.g., isopropanol, ethanol) in a non-polar solvent like hexane. Systematically vary the alcohol percentage. A lower alcohol concentration generally increases retention and can improve resolution, but it also leads to longer run times and broader peaks.

    • Additives: For basic compounds like β-amino esters, the addition of a small amount of a basic modifier (e.g., diethylamine, ethanolamine) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual acidic sites on the silica support. Conversely, an acidic modifier might be necessary for acidic analytes.

  • Temperature Effects: Lowering the column temperature can increase the enantioselectivity of the separation.[4] Try running the separation at a controlled sub-ambient temperature (e.g., 10-15°C).

  • Flow Rate: A lower flow rate increases the time the analyte spends interacting with the CSP, which can lead to better resolution.

Q2: I'm observing poor peak shape (tailing or fronting) for my β-amino ester. How can I improve it?

A2: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the sample solvent.

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a stronger solvent than the mobile phase can cause peak distortion.

  • Column Overload: Injecting too much sample can lead to peak tailing. Reduce the injection volume or the sample concentration.

  • pH of the Mobile Phase: For ionizable compounds like β-amino esters, the pH of the mobile phase is critical. Small adjustments to the pH with acidic or basic additives can significantly improve peak shape.[4]

  • Column History: The history of a chiral column can impact its performance.[5] If the column has been used with strongly acidic or basic modifiers, it may require extensive washing and re-equilibration.[5] In some cases, a dedicated column for a specific separation is advisable to ensure robustness.[5]

Q3: How do I choose the right Chiral Stationary Phase (CSP) for my β-amino ester?

A3: While there is no universal CSP, some general guidelines can help:

  • Polysaccharide-based CSPs: Amylose and cellulose phenylcarbamate derivatives are versatile and widely used for a broad range of chiral compounds, including amino acid derivatives.[1] They are a good starting point for screening.

  • Crown Ether-based CSPs (e.g., Crownpak® CR(+)): These are particularly effective for the separation of compounds with primary amino groups, such as amino acids and their esters.[4]

  • Screening: The most effective approach is to screen a small set of diverse CSPs with a standard set of mobile phases. Many vendors offer column screening services or kits.

CSP Type Common Trade Names Typical Analytes Mobile Phase
Polysaccharide (Amylose/Cellulose)Chiralpak® AD, AS, IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ, OZBroad range of chiral compounds, including amino esters.Hexane/Alcohol
Crown EtherCrownpak® CR(+), CR(-)Compounds with primary amino groups (e.g., amino acids, amino esters).Aqueous (acidic)
Pirkle-type (π-acid/π-base)Whelk-O® 1, ULMOAromatic compounds, compounds with π-acidic or π-basic groups.Hexane/Alcohol

Section 2: Enzymatic Resolution: The "Green" and Selective Approach

Enzymatic resolution is a highly enantioselective method that utilizes enzymes, most commonly lipases, to catalyze the transformation of one enantiomer of a racemic mixture, leaving the other unreacted.[6][7] This technique is valued for its mild reaction conditions and high selectivity.

Frequently Asked Questions & Troubleshooting

Q1: My enzymatic resolution of a β-amino ester using a lipase is very slow or not proceeding. What are the possible causes?

A1: Several factors can affect the rate of an enzymatic reaction:

  • Enzyme Choice: While Candida antarctica lipase B (CAL-B) is a robust and widely used enzyme for the resolution of amino esters, it may not be optimal for all substrates.[8] Screening a panel of different lipases (e.g., from Pseudomonas cepacia, porcine pancreas) is recommended.[9][10]

  • N-Protecting Group: The nature of the protecting group on the amine of the β-amino ester can significantly influence the enzyme's activity.[8] Bulky protecting groups may hinder the substrate's access to the active site. Experiment with different protecting groups (e.g., Boc, Cbz, Ac).

  • Solvent: The choice of organic solvent is crucial. Aprotic, non-polar solvents like diisopropyl ether, toluene, or hexane are generally preferred.[9] Highly polar solvents can strip the essential water layer from the enzyme, leading to deactivation.

  • Water Activity: Enzymes require a small amount of water to maintain their active conformation. However, excess water can lead to unwanted hydrolysis of the ester. For transesterification reactions, using a dry solvent and molecular sieves is often necessary.

  • Acyl Donor (for transesterification): The choice of acyl donor can impact the reaction rate. Activated esters, such as 2,2,2-trifluoroethyl butanoate, can accelerate the reaction.[9]

Q2: The enantioselectivity (E-value) of my enzymatic resolution is low. How can I improve it?

A2: Low enantioselectivity means the enzyme is reacting with both enantiomers at similar rates.

  • Enzyme Screening: As with reaction rate, different enzymes will exhibit different enantioselectivities for a given substrate.

  • Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it will also decrease the reaction rate.

  • Solvent Optimization: The solvent can influence the enzyme's conformation and, therefore, its enantioselectivity. Screening different solvents is worthwhile.

  • Substrate Modification: Modifying the ester group (e.g., from methyl to ethyl or benzyl ester) can alter how the substrate fits into the enzyme's active site and improve enantioselectivity.

Q3: How do I separate the product from the unreacted enantiomer after the enzymatic resolution?

A3: After the reaction, you will have a mixture of the acylated (or hydrolyzed) product and the unreacted enantiomer of the starting material. Separation can typically be achieved by:

  • Extraction: If the product and the unreacted starting material have different acid/base properties, a simple liquid-liquid extraction can be effective. For example, if the amine of the unreacted enantiomer is free, it can be extracted into an acidic aqueous solution.

  • Chromatography: Standard column chromatography is often sufficient to separate the two components due to their different polarities.

  • Crystallization: If one of the components is a solid, crystallization can be an efficient method of purification.

Section 3: Diastereomeric Salt Formation: The Classical Path to Bulk Scale

This method involves reacting the racemic β-amino ester with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts.[11][12] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[11]

Frequently Asked Questions & Troubleshooting

Q1: I have tried several chiral acids and solvents, but I cannot get selective crystallization of one diastereomeric salt.

A1: The key to successful diastereomeric salt resolution is finding a solvent system where one diastereomer is significantly less soluble than the other.

  • Systematic Screening: A systematic screening of both chiral resolving agents and solvents is essential.[12]

    • Resolving Agents: For a basic β-amino ester, common chiral acids to screen include tartaric acid derivatives (e.g., dibenzoyltartaric acid), mandelic acid, and camphorsulfonic acid.[13]

    • Solvents: Screen a range of solvents with varying polarities, such as alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water.

  • Control of Supersaturation: Crystallization is a thermodynamically and kinetically controlled process.

    • Cooling Rate: A slow cooling rate is crucial to allow for selective crystallization of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of both diastereomers.

    • Seeding: Adding a small crystal of the desired diastereomer (if available) can promote its selective crystallization.

  • Stoichiometry of the Resolving Agent: While a 1:1 stoichiometry is common, sometimes using a substoichiometric amount of the resolving agent can improve the purity of the crystallized salt.

Q2: The enantiomeric excess (ee) of my resolved β-amino ester is low after crystallization and liberation of the free base.

A2: Low ee can result from incomplete separation of the diastereomers or racemization during the process.

  • Recrystallization: The crystallized diastereomeric salt may need to be recrystallized one or more times to improve its diastereomeric purity.

  • Analysis of the Mother Liquor: Analyze the mother liquor to determine the composition of the dissolved diastereomers. This can provide insight into the efficiency of the crystallization.

  • Racemization Check: Ensure that the conditions used to liberate the free β-amino ester from the salt (e.g., treatment with base) are not harsh enough to cause racemization at the chiral center.

Q3: How do I choose the best resolving agent for my β-amino ester?

A3: The selection of the resolving agent is often empirical. However, some principles can guide the choice:

  • Structural Similarity: Sometimes, resolving agents with structural similarities to the target molecule can form more stable and well-defined crystalline salts.

  • Availability and Cost: For large-scale resolutions, the availability and cost of the resolving agent are important practical considerations.

  • High-Throughput Screening: Modern approaches utilize high-throughput screening techniques to rapidly test a wide range of resolving agents and solvents.

Visualizing the Workflows

Chiral HPLC Method Development

Caption: A systematic workflow for developing a robust chiral HPLC method.

Diastereomeric Salt Resolution Process

Diastereomeric_Salt_Resolution Racemate Racemic β-Amino Ester (R-ester + S-ester) SaltFormation Salt Formation in Solvent Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., (+)-DBTA) ResolvingAgent->SaltFormation Filtration Fractional Crystallization & Filtration SaltFormation->Filtration SolidSalt Solid Diastereomeric Salt (e.g., S-ester:(+)-DBTA) Filtration->SolidSalt Less Soluble MotherLiquor Mother Liquor (contains R-ester:(+)-DBTA) Filtration->MotherLiquor More Soluble Liberation1 Liberate Free Amine (Base Treatment) SolidSalt->Liberation1 Liberation2 Liberate Free Amine (Base Treatment) MotherLiquor->Liberation2 Enantiomer1 Pure S-Enantiomer Liberation1->Enantiomer1 Enantiomer2 Pure R-Enantiomer Liberation2->Enantiomer2

Caption: The classical workflow for resolution via diastereomeric salt formation.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science. [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022). ACS Publications. [Link]

  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. (2016). ACS Publications. [Link]

  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. (n.d.). PMC - NIH. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]

  • Enzymatic Resolution of β-Amino Methyl Esters using Lipase B from Candida antarctica. (2008). Wiley Online Library. [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). MDPI. [Link]

  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. (1994). Taylor & Francis Online. [Link]

  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide. (2025). ResolveMass Laboratories Inc.[Link]

  • Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. (n.d.). PMC - NIH. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). PMC - PubMed Central. [Link]

  • Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. (2003). ResearchGate. [Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution. (2023). ACS Publications. [Link]

  • Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. (2018). PubMed Central. [Link]

  • Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. (2024). Nature. [Link]

  • WO1998039286A1 - METHOD FOR OBTAINING α-AMINO ACID ENANTIOMERS AND INTERMEDIATE DIASTEREOISOMERIC SALTS. (n.d.).
  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. (n.d.). PMC - NIH. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019). RSC Publishing. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. (2022). Frontiers. [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (n.d.). MDPI. [Link]

  • How can I improve my chiral column resolution? (2014). ResearchGate. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]

  • Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. (2021). MDPI. [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (n.d.). RSC Publishing. [Link]

  • Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems. (2022). ACS Publications. [Link]

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Validation & Comparative

A Multi-Spectroscopic Approach to the Structural Confirmation of Ethyl 3-amino-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of novel molecule synthesis, rigorous structural confirmation is the bedrock of reliable and reproducible research. This guide presents a comprehensive strategy for verifying the chemical structure of Ethyl 3-amino-2,2-dimethylpropanoate, a compound of interest for its potential applications in medicinal chemistry and materials science. We will explore how a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural portrait. This document moves beyond a simple recitation of data, delving into the causal logic behind spectral interpretation and experimental design, reflecting the analytical process of a seasoned research scientist.

The Analytical Strategy: A Triad of Spectroscopic Techniques

The confirmation of a molecular structure is akin to solving a puzzle. Each piece of spectroscopic data provides a unique clue, and only by assembling them in a logical sequence can the complete picture emerge. Our approach relies on the orthogonal information provided by ¹H NMR, ¹³C NMR, IR, and MS.

  • ¹H NMR Spectroscopy reveals the electronic environment and connectivity of hydrogen atoms.

  • ¹³C NMR Spectroscopy maps the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy identifies the functional groups present.

  • Mass Spectrometry (MS) determines the molecular weight and provides clues to the molecular formula and fragmentation patterns.

The interplay between these techniques forms a self-validating analytical workflow.

G cluster_synthesis Hypothesized Structure cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Hypothesis This compound (C₇H₁₅NO₂) NMR NMR Spectroscopy (¹H & ¹³C) Hypothesis->NMR is subjected to IR IR Spectroscopy Hypothesis->IR is subjected to MS Mass Spectrometry Hypothesis->MS is subjected to NMR_Data Carbon-Hydrogen Framework - Connectivity - Chemical Environments NMR->NMR_Data yields data on IR_Data Functional Groups - Ester (C=O) - Amine (N-H) IR->IR_Data yields data on MS_Data Molecular Weight & Formula - M.W. = 145.20 - Fragmentation Pattern MS->MS_Data yields data on Confirmation Verified Structure NMR_Data->Confirmation converge to confirm IR_Data->Confirmation converge to confirm MS_Data->Confirmation converge to confirm

Figure 1. Logical workflow for the spectroscopic confirmation of this compound.

Predicted Spectroscopic Data and Interpretation

In the absence of a publicly available experimental spectrum for this compound, we will rely on predictive models and comparison with structurally similar compounds. This predictive approach is a powerful tool in modern chemistry for anticipating spectral features and validating experimental results.[1]

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum is arguably the most informative for elucidating the fine details of an organic molecule. For this compound, we anticipate five distinct proton signals.

Predicted SignalStructure FragmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
a-O-CH₂-CH₃~4.1Quartet (q)2HThe methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. They are split by the three neighboring methyl protons.
b-CH₂-NH₂~2.7Singlet (s)2HThese methylene protons are adjacent to the nitrogen atom of the amine group, resulting in a moderate downfield shift. Due to the absence of adjacent protons, a singlet is expected.
c-O-CH₂-CH₃~1.2Triplet (t)3HThe methyl protons of the ethyl group are in a typical alkyl region and are split by the two adjacent methylene protons.
d-C(CH₃)₂-~1.1Singlet (s)6HThe two methyl groups are chemically equivalent due to free rotation around the C-C bond.[2] They are attached to a quaternary carbon, so their signal will be a singlet.
e-NH₂~1.5 (broad)Singlet (s, broad)2HThe chemical shift of amine protons can vary significantly depending on solvent and concentration. The signal is often broad due to quadrupole broadening and potential hydrogen exchange.

Comparative Analysis: The ¹H NMR spectrum of the related compound, ethyl 3-(diethylamino)propanoate, shows a quartet at approximately 4.1 ppm for the -O-CH₂- protons and a triplet around 1.2 ppm for the -O-CH₂-CH₃ protons, which strongly supports our predictions for signals 'a' and 'c'.[3]

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For our target molecule, we predict six distinct carbon signals.

Predicted SignalStructure FragmentPredicted Chemical Shift (δ, ppm)Rationale
1C =O~175The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
2-O-C H₂-CH₃~60The carbon atom single-bonded to the ester oxygen is deshielded.
3-C H₂-NH₂~50The carbon adjacent to the amine nitrogen is deshielded, though to a lesser extent than the oxygen-bound carbon.
4-C (CH₃)₂-~40This quaternary carbon's chemical shift is influenced by its alkyl substituents.
5-C(C H₃)₂-~25The two equivalent methyl carbons are in a typical alkane-like region.
6-O-CH₂-C H₃~14The terminal methyl carbon of the ethyl group is the most shielded.

Comparative Analysis: In the ¹³C NMR spectrum of ethyl 3-(diethylamino)propanoate, the ester carbonyl carbon appears around 172 ppm, the -O-CH₂- carbon at ~60 ppm, and the terminal methyl carbon at ~14 ppm, aligning well with our predictions.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The spectrum of this compound is expected to exhibit several characteristic absorption bands.

Predicted Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3400-3250 (two bands)N-H stretchPrimary Amine (-NH₂)Primary amines typically show two distinct stretching bands in this region, corresponding to symmetric and asymmetric stretching.
2960-2850C-H stretchAlkyl (-CH₃, -CH₂)These are characteristic stretches for sp³ hybridized C-H bonds.
~1735C=O stretchEsterThe strong absorption of the ester carbonyl is one of the most prominent features in the spectrum.
1250-1050C-O stretchEsterThis region will contain the C-O single bond stretching vibrations of the ester group.
~1600N-H bendPrimary Amine (-NH₂)The scissoring vibration of the N-H bonds typically appears in this region.

Comparative Analysis: The IR spectrum of ethyl 3-(diethylamino)propanoate displays a strong ester C=O stretch at approximately 1730 cm⁻¹ and C-O stretching bands in the 1200-1100 cm⁻¹ region, consistent with our predictions.[3]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

  • Molecular Ion (M⁺•): The molecular formula is C₇H₁₅NO₂.[4] The molecular weight is 145.20 g/mol .[4] According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. We expect to see a molecular ion peak (M⁺•) at m/z = 145.

  • Key Fragmentation Pathways:

    • α-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines.[5][6] This would result in the loss of a C₄H₉O₂ radical to form a fragment at m/z = 44, or the loss of a hydrogen atom to form a fragment at m/z = 144.

    • Ester Fragmentation: Esters can undergo fragmentation via cleavage of the C-O bond, leading to the loss of an ethoxy radical (-•OCH₂CH₃) to give a fragment at m/z = 100, or the loss of an ethyl radical (-•CH₂CH₃) to give a fragment at m/z = 116.[7][8] The McLafferty rearrangement is not possible for this molecule as there are no γ-hydrogens.

Comparative Analysis: The mass spectrum of ethyl 3-(diethylamino)propanoate shows a molecular ion peak and fragments corresponding to the loss of the ethyl group and α-cleavage at the nitrogen atom, which provides a reliable model for predicting the fragmentation of our target molecule.[3]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound (liquid sample) NMR_Tube Prepare NMR Tube (~5-10 mg in 0.6 mL solvent) Sample->NMR_Tube IR_Prep Prepare IR Sample (Neat liquid film on salt plate) Sample->IR_Prep MS_Prep Prepare MS Sample (Dilute solution in volatile solvent) Sample->MS_Prep Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec Acquire FID IR_Spec FT-IR Spectrometer IR_Prep->IR_Spec Acquire Interferogram MS_Spec Mass Spectrometer MS_Prep->MS_Spec Acquire Mass Spectrum NMR_Proc Process ¹H & ¹³C NMR Data (Fourier Transform, Phasing, Baseline Correction) NMR_Spec->NMR_Proc IR_Proc Process IR Spectrum (Background Correction) IR_Spec->IR_Proc MS_Proc Process Mass Spectrum (Peak Identification, Mass Assignment) MS_Spec->MS_Proc

Figure 2. General experimental workflow for spectroscopic analysis of a liquid sample.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum and calibrate the chemical shift scale to the TMS signal (0.00 ppm).

FT-IR Spectroscopy Protocol
  • Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin liquid film.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the salt plate assembly in the spectrometer's sample holder and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrument Setup: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

  • Data Acquisition: Acquire the mass spectrum in electron ionization (EI) mode, typically at 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to correlate with the predicted structure.

Conclusion

The structural confirmation of a synthesized molecule is a cornerstone of chemical research. Through a systematic and multi-faceted approach employing ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, the structure of this compound can be unequivocally determined. By comparing predicted spectral data with that of known analogous compounds, a high degree of confidence in the assigned structure can be achieved. This guide provides not only the expected spectral characteristics but also the underlying scientific reasoning and practical protocols, empowering researchers to conduct thorough and self-validating structural analyses.

References

  • The Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of. Retrieved from [Link]

  • Smith, A. B., & Williams, R. M. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4567–4579. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ChemRxiv. (2025, January 14). Mapping the Edges of Mass Spectral Prediction: Evaluation of Machine Learning EIMS Prediction for Xeno Amino Acids. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of β-Amino Esters: A Comparative Analysis of Key Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of β-Amino Esters in Modern Chemistry

β-amino esters are a cornerstone of modern organic synthesis, serving as pivotal building blocks for a vast array of biologically active molecules and complex natural products. Their structural motif is prevalent in pharmaceuticals, peptidomimetics, and agrochemicals, underscoring the critical need for efficient and stereoselective synthetic methodologies.[1][2] For researchers and drug development professionals, the selection of an appropriate synthetic route is a decisive factor that influences yield, stereochemical purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, comparative analysis of the three preeminent synthetic pathways to chiral β-amino esters: the Mannich reaction, the aza-Michael addition, and the asymmetric hydrogenation of β-enamino esters. By delving into the mechanistic underpinnings, experimental protocols, and comparative performance data, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

I. The Mannich Reaction: A Classic Approach to Carbon-Carbon Bond Formation

The Mannich reaction is a venerable and highly effective method for the synthesis of β-amino carbonyl compounds, including β-amino esters.[3] The reaction, in its classic form, involves the aminoalkylation of a carbon acid with formaldehyde and a primary or secondary amine. In the context of β-amino ester synthesis, a more contemporary and versatile approach utilizes pre-formed imines or in-situ generated iminium ions, which then react with an enolate equivalent, such as a silyl ketene acetal.[4]

Mechanistic Rationale and Stereochemical Control

The stereochemical outcome of the asymmetric Mannich reaction is intricately linked to the nature of the chiral catalyst employed, which can be either a metal complex or an organocatalyst. These catalysts orchestrate the facial selectivity of the nucleophilic attack of the enolate on the imine. For instance, chiral Lewis acid catalysts can coordinate to the imine, activating it towards nucleophilic attack and simultaneously shielding one of its prochiral faces.[5] The choice of solvent, temperature, and the specific nature of the silyl enol ether and imine substituents all play crucial roles in dictating the diastereoselectivity and enantioselectivity of the transformation.

Mannich_Reaction cluster_reactants Reactants Imine Imine (Electrophile) Intermediate Catalyst-Imine Complex (Activated Electrophile) Imine->Intermediate Coordination SilylKeteneAcetal Silyl Ketene Acetal (Nucleophile) TransitionState Diastereoselective Transition State SilylKeteneAcetal->TransitionState Nucleophilic Attack Catalyst Chiral Catalyst (e.g., Lewis Acid) Catalyst->Intermediate Intermediate->TransitionState Product β-Amino Ester TransitionState->Product C-C Bond Formation

Figure 1: Generalized workflow for a catalyst-controlled asymmetric Mannich reaction.

Experimental Protocol: Asymmetric Mannich Reaction of a Silyl Ketene Acetal with an N-Boc-imine

This protocol is a representative example of a Lewis acid-catalyzed asymmetric Mannich reaction.

Materials:

  • N-Boc-imine (1.0 equiv)

  • Silyl ketene acetal (1.2 equiv)

  • Chiral Lewis acid catalyst (e.g., a chiral scandium(III) complex) (10 mol%)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral Lewis acid catalyst.

  • Dissolve the catalyst in anhydrous dichloromethane.

  • Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Add the N-Boc-imine to the cooled catalyst solution and stir for 15 minutes.

  • Slowly add the silyl ketene acetal dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ester.

II. Aza-Michael Addition: Conjugate Addition for Versatile Synthesis

The aza-Michael addition, or conjugate addition of an amine nucleophile to an α,β-unsaturated ester, is another powerful and widely employed strategy for the synthesis of β-amino esters.[6] This reaction is characterized by its atom economy and the ability to utilize a broad range of nitrogen nucleophiles.

Mechanistic Insights and Control of Stereochemistry

The stereoselectivity of the aza-Michael addition can be controlled through the use of chiral catalysts, which can activate the Michael acceptor, the nucleophile, or both. For instance, a chiral Brønsted acid catalyst can protonate the carbonyl group of the α,β-unsaturated ester, increasing its electrophilicity and directing the incoming amine to a specific face of the double bond. Alternatively, a chiral Lewis base can deprotonate the amine, generating a more potent nucleophile that is chirally biased. The reaction conditions, including the choice of solvent and temperature, are critical for achieving high levels of stereocontrol.

Aza_Michael_Addition cluster_reactants Reactants Amine Amine (Nucleophile) TransitionState Stereoselective Conjugate Addition Amine->TransitionState Nucleophilic Attack UnsaturatedEster α,β-Unsaturated Ester (Michael Acceptor) Intermediate Activated Michael Acceptor UnsaturatedEster->Intermediate Activation Catalyst Chiral Catalyst (e.g., Brønsted Acid) Catalyst->Intermediate Intermediate->TransitionState Product β-Amino Ester TransitionState->Product Proton Transfer

Figure 2: Conceptual workflow of a catalyzed aza-Michael addition.

Experimental Protocol: Asymmetric Aza-Michael Addition of an Aniline to an α,β-Unsaturated Ester

This protocol provides a general procedure for an organocatalyzed asymmetric aza-Michael addition.

Materials:

  • α,β-Unsaturated ester (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Chiral organocatalyst (e.g., a chiral phosphoric acid) (5 mol%)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry vial, combine the α,β-unsaturated ester, the aniline derivative, and the chiral organocatalyst.

  • Add anhydrous toluene under an inert atmosphere.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) and monitor by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired β-amino ester.

III. Asymmetric Hydrogenation of β-Enamino Esters: A Reductive Approach to Chirality

The asymmetric hydrogenation of β-enamino esters is a highly efficient and atom-economical method for producing chiral β-amino esters with excellent enantioselectivity.[7] This method involves the reduction of the C=C double bond of a β-enamino ester using a chiral transition metal catalyst, typically based on rhodium or ruthenium.[8]

Mechanism and Determinants of Enantioselectivity

The enantioselectivity of this reaction is governed by the chiral ligand coordinated to the metal center.[9] The substrate coordinates to the chiral catalyst, and the hydride transfer from the metal to the double bond occurs preferentially from one face, leading to the formation of one enantiomer in excess. The geometry (E/Z) of the starting β-enamino ester can significantly influence the enantioselectivity, and often one isomer provides superior results.[1] The choice of solvent and hydrogen pressure are also critical parameters that need to be optimized for each specific substrate-catalyst system.

Asymmetric_Hydrogenation cluster_reactants Reactants EnaminoEster β-Enamino Ester Intermediate Substrate-Catalyst Complex EnaminoEster->Intermediate Coordination H2 H₂ H2->Intermediate Catalyst Chiral Rh or Ru Catalyst Catalyst->Intermediate TransitionState Enantioselective Hydride Transfer Intermediate->TransitionState Oxidative Addition Product β-Amino Ester TransitionState->Product Reductive Elimination

Figure 3: Simplified representation of the catalytic cycle for asymmetric hydrogenation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a β-Enamino Ester

This protocol outlines a typical procedure for the asymmetric hydrogenation of a β-enamino ester.

Materials:

  • β-Enamino ester (1.0 equiv)

  • Chiral rhodium catalyst (e.g., [Rh(COD)₂(BF₄)] with a chiral phosphine ligand) (1 mol%)

  • Methanol (degassed)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, charge a pressure-rated reaction vessel with the β-enamino ester and the chiral rhodium catalyst.

  • Add degassed methanol to the vessel.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Purge the vessel with hydrogen gas several times.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 10 atm).

  • Stir the reaction mixture at room temperature for the specified time or until hydrogen uptake ceases.

  • Carefully vent the excess hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude product by flash column chromatography or crystallization to yield the optically active β-amino ester.

IV. Comparative Analysis of Synthetic Pathways

The choice of the optimal synthetic pathway for a specific β-amino ester depends on several factors, including the desired stereochemistry, the nature of the substituents, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the three discussed methods.

FeatureMannich ReactionAza-Michael AdditionAsymmetric Hydrogenation of β-Enamino Esters
Key Transformation C-C bond formationC-N bond formationC=C bond reduction
Starting Materials Imines (or aldehydes/amines), Enolates (or ketones/esters)Amines, α,β-Unsaturated estersβ-Enamino esters
Stereocontrol Catalyst-controlled, Substrate-controlledCatalyst-controlled, Substrate-controlledCatalyst-controlled
Typical Yields Good to excellentGood to excellentExcellent
Enantioselectivity Generally high (up to >99% ee)Variable, can be high with suitable catalystsConsistently high (often >95% ee)
Substrate Scope Broad, tolerant of various functional groupsBroad for amines and Michael acceptorsGenerally good, but can be sensitive to enamine geometry
Key Advantages Convergent, builds complexity quicklyAtom economical, wide range of N-nucleophilesHigh enantioselectivity, atom economical
Potential Limitations Can require pre-formation of reactants, may generate stoichiometric byproductsCan be reversible, sometimes requires activated Michael acceptorsRequires synthesis of the enamino ester precursor

V. Conclusion and Future Outlook

The Mannich reaction, aza-Michael addition, and asymmetric hydrogenation of β-enamino esters each represent powerful and versatile strategies for the synthesis of chiral β-amino esters. The Mannich reaction offers a convergent approach to rapidly build molecular complexity. The aza-Michael addition provides a highly atom-economical route with a broad scope of nitrogen nucleophiles. Asymmetric hydrogenation stands out for its consistently high enantioselectivities.

The ongoing development in catalysis, including the design of novel chiral ligands and organocatalysts, continues to expand the scope and efficiency of these transformations. Future advancements will likely focus on further enhancing the substrate scope, reducing catalyst loadings, and developing more sustainable reaction conditions. For the modern synthetic chemist, a thorough understanding of the nuances of each of these pathways is essential for the strategic and successful synthesis of valuable β-amino ester building blocks.

VI. References

  • Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309. [Link]

  • Asymmetric Synthesis of anti -β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. (2010). ResearchGate. [Link]

  • Gridnev, I. D., & Imamoto, T. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(22), 5268-5279. [Link]

  • Kaib, P. S. J., & List, B. (2022). Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ethers. Journal of the American Chemical Society, 144(23), 10246-10251. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). ResearchGate. [Link]

  • Kumar, A., & Akam, E. A. (2019). Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. ACS Omega, 4(5), 9544-9554. [Link]

  • Seebach, D., & Gess, M. (1985). On the Stereochemical Course of Asymmetric Mannich Reactions. CHIMIA International Journal for Chemistry, 39(9), 272-274. [Link]

  • Llevot, A., Cicione, S., & Meier, M. A. R. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 786. [Link]

  • Josephsohn, N. S., Snapper, M. L., & Hoveyda, A. H. (2003). Ag-catalyzed asymmetric mannich reactions of enol ethers with aryl, alkyl, alkenyl, and alkynyl imines. Journal of the American Chemical Society, 125(14), 4018-4019. [Link]

  • Belmessieri, D., Morrill, L. C., & Smith, A. D. (2016). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition, 55(42), 13161-13165. [Link]

  • Landis, C. R., Feldgus, S., & Hilfenhaus, P. (1999). Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study. Journal of the American Chemical Society, 121(38), 8741-8754. [Link]

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Francos, J., & Iglesias, M. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13484-13545. [Link]

  • Enders, D., & Shilvock, J. P. (2002). Asymmetric Mannich Reactions by α-Silyl Controlled Aminomethylation of Ketones. Synthesis, 2002(12), 1665-1684. [Link]

  • J Chemistry. (2020, September 7). Michael addition reaction mechanism|Examples|Carruthers chapter 1 [Video]. YouTube. [Link]

  • Escorihuela, J., & Pucheault, M. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(24), 8066-8082. [Link]

  • Foley, J. R., & Rovis, T. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Israel Journal of Chemistry, 61(11-12), 848-863. [Link]

  • Liu, Z., & Montgomery, J. (2022). Catalytic asymmetric isomerization/hydroboration of silyl enol ethers. Chemical Science, 13(31), 9036-9041. [Link]

  • de Vries, J. G., & Minnaard, A. J. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691. [Link]

  • Li, C., et al. (2024). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. Organic Letters, 26(1), 16-21. [Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines. (2008). Synfacts, 2008(12), 1308-1308. [Link]

  • Kolar, M., & Turel, I. (2018). Previous results on the regioselectivity of aza‐Michael addition. The... ResearchGate. [Link]

  • Liu, Y., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 643-649. [Link]

  • Llevot, A., & Meier, M. A. R. (2016). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Polymer Chemistry, 7(44), 6775-6784. [Link]

Sources

A Senior Scientist's Comparative Guide: Ethyl 3-amino-2,2-dimethylpropanoate Versus Other Key Building Blocks for Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, peptidomimetics represent a crucial frontier, bridging the therapeutic potential of peptides with the favorable pharmacological properties of small molecules. The challenge with native peptides lies in their inherent liabilities: susceptibility to proteolytic degradation and poor membrane permeability, which often curtail their clinical utility. The strategic incorporation of non-natural building blocks is a cornerstone of peptidomimetic design, aimed at overcoming these hurdles.

This guide offers an in-depth, comparative analysis of Ethyl 3-amino-2,2-dimethylpropanoate, a unique building block, against other prevalent alternatives. We will dissect the mechanistic rationale behind its use, provide actionable experimental protocols, and present a logical framework for selecting the optimal building blocks for your therapeutic program.

The Imperative of Conformational Constraint

A peptide's biological activity is dictated by the specific three-dimensional conformation it adopts to interact with its target. Natural peptides are often highly flexible, and the act of binding to a receptor requires them to adopt a single, "bioactive" conformation. This process is entropically unfavorable. By introducing rigid structural elements, we can pre-organize the peptidomimetic into a conformation that is closer to the bioactive form, thereby reducing the entropic penalty of binding and potentially boosting potency and selectivity.[1]

The gem-dimethyl group present in this compound is a classic and highly effective method for inducing such a constraint. This phenomenon, known as the Thorpe-Ingold effect, describes how the presence of two substituents on the same carbon atom restricts bond angle rotation, funneling the molecule's conformational possibilities.[2][3]

conformational_constraint cluster_0 Unconstrained Backbone (e.g., β-Alanine) cluster_1 Constrained Backbone (gem-Dimethyl Group) unconstrained Multiple Low-Energy Conformations (High Flexibility) target1 Target Receptor unconstrained->target1 High Entropic Cost to Binding constrained Limited Low-Energy Conformations (Pre-organized) target2 Target Receptor constrained->target2 Low Entropic Cost to Binding

Figure 1. The gem-dimethyl group reduces conformational flexibility, pre-organizing the peptidomimetic for target binding and lowering the associated entropic penalty.

In Focus: this compound

This compound is a Cα,α-disubstituted β-amino acid ester. Its structure is deceptively simple, yet it imparts profound effects on a peptide backbone.

Core Advantages:

  • Potent Conformational Control: The gem-dimethyl group at the C2 position severely restricts rotation around the N-Cα and Cα-C bonds, promoting the formation of well-defined secondary structures like turns and helices.[2][3]

  • Enhanced Proteolytic Resistance: Peptidases, the enzymes responsible for peptide degradation, have specific recognition requirements. The combination of a non-natural β-amino acid backbone and the sterically bulky gem-dimethyl group makes adjacent peptide bonds highly resistant to enzymatic cleavage.[4][5]

  • Improved Pharmacokinetics: The increased lipophilicity from the ethyl and dimethyl groups can enhance membrane permeability and improve the overall pharmacokinetic profile of the parent molecule.[2]

Comparative Analysis of Peptidomimetic Building Blocks

The selection of a building block is a critical decision in the design process. Below is a comparative summary of this compound against other widely used alternatives.

Building Block ClassKey Structural FeaturePrimary Advantage(s)Key Limitation(s)
This compound gem-dimethyl group on a β-amino acidStrong local conformational control; excellent proteolytic stability.Can be sterically demanding; synthesis can be more complex than standard amino acids.
α,α-Disubstituted Amino Acids (e.g., Aib) Two substituents on the α-carbon.Promotes helical conformations; provides steric shielding.[6]Less backbone flexibility; limited side-chain diversity compared to proteinogenic amino acids.
N-Methylated Amino Acids Methyl group on the amide nitrogen.Eliminates H-bond donor capability, disrupting β-sheets and enhancing membrane permeability.Can significantly alter backbone conformation; may reduce target affinity if the H-bond is critical.
β-Turn Mimetics Rigid cyclic or bicyclic scaffolds.Enforces a specific reverse-turn geometry, ideal for mimicking loops.[7]Synthetically complex; less modular than single amino acid building blocks.
Peptoids (N-substituted glycines) Side chain is moved from the α-carbon to the amide nitrogen.Complete resistance to proteolysis; high synthetic tractability for library generation.Achiral backbone; different conformational preferences compared to peptides.
α,β-Dehydroamino Acids Carbon-carbon double bond between Cα and Cβ.Planar structure that introduces significant conformational rigidity.[8]Can be susceptible to Michael addition; introduces a reactive site.

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual coupling of Fmoc-3-amino-2,2-dimethylpropanoic acid (the protected acid form of the title compound) onto a resin-bound peptide. The trustworthiness of this workflow is ensured by incorporating a qualitative checkpoint (the Kaiser test) to validate the completion of critical steps.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-3-amino-2,2-dimethylpropanoic acid

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Kaiser Test kit

Rationale for Reagent Selection: The DIC/Oxyma coupling cocktail is chosen for its high efficiency and low rate of racemization, which is particularly important for sterically hindered amino acids like this one. Standard reagents like HBTU can also be used, but may require extended coupling times.

Workflow Diagram:

Figure 2. A self-validating workflow for the solid-phase synthesis coupling of a sterically hindered amino acid.

Step-by-Step Methodology:

  • Pre-Coupling Deprotection: Assuming the synthesis is underway, start with the Fmoc-protected peptide-resin. Add 20% piperidine in DMF. Agitate for 5 minutes, drain, and add a fresh portion of the solution. Agitate for another 15 minutes to ensure complete Fmoc removal.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove all residual piperidine.

  • Validation 1 (Optional but Recommended): Perform a Kaiser test on a few beads. A positive result (blue beads) confirms the presence of the free primary amine, indicating readiness for coupling.

  • Coupling Reaction:

    • In a separate vial, dissolve Fmoc-3-amino-2,2-dimethylpropanoic acid (3 equivalents relative to resin loading), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add this pre-activated solution to the reaction vessel containing the resin.

    • Agitate at room temperature. Note: Due to the steric hindrance of the gem-dimethyl group, a longer coupling time of 2 to 4 hours is recommended.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) to remove excess reagents and byproducts.

  • Validation 2 (Crucial): Perform a Kaiser test. A negative result (yellow/colorless beads) indicates that the coupling reaction is complete. If the test is positive, a second coupling (recouple) is necessary. Repeat step 4.

  • Continuation: Once a negative Kaiser test is achieved, you may proceed to the next deprotection step for the following amino acid in your sequence.

Conclusion and Outlook

This compound is a uniquely powerful building block for constructing highly stable and conformationally defined peptidomimetics. Its ability to impart both proteolytic resistance and a strong structural bias makes it an invaluable asset for overcoming the traditional limitations of peptide-based therapeutics. While other building blocks offer distinct advantages for specific applications—such as N-methylated amino acids for enhancing permeability or β-turn mimetics for precise loop scaffolding—the gem-dimethyl substituted β-amino acid provides a robust and reliable method for local backbone rigidification. By understanding the fundamental principles of conformational constraint and employing validated synthetic protocols, researchers can effectively leverage this and other non-natural building blocks to engineer the next generation of potent and durable peptidomimetic drugs.

References

  • Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: PubMed Central URL: [Link]

  • Title: Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates Source: Journal of the American Chemical Society URL: [Link]

  • Title: this compound | C7H15NO2 Source: PubChem URL: [Link]

  • Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Nature Protocols URL: [Link]

  • Title: β-Peptidic Peptidomimetics Source: Accounts of Chemical Research URL: [Link]

  • Title: Peptidomimetics Source: DrugDesign.org URL: [Link]

  • Title: Conformational constraints: nonpeptide beta-turn mimics Source: PubMed URL: [Link]

  • Title: Conformational restrictions of biologically active peptides via amino acid side chain groups Source: PubMed URL: [Link]

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Synthesis of Dehydroamino Acids and Their Applications in the Drug Research and Development Source: K-State Libraries URL: [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents for Ethyl 3-amino-2,2-dimethylpropanoate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in chemical synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and the properties of the final molecule. Ethyl 3-amino-2,2-dimethylpropanoate, a sterically hindered β-amino ester, is a valuable synthon, particularly in the construction of peptides and peptidomimetics where the gem-dimethyl group can impart conformational rigidity. However, reliance on a single reagent can be limiting. This guide provides an in-depth technical comparison of viable alternative reagents, offering experimental insights to inform your synthetic strategy.

The Central Role of Sterically Hindered β-Amino Esters

This compound and its analogues are crucial in medicinal chemistry for several reasons:

  • Conformational Constraint: The α,α-disubstitution restricts bond rotation, leading to more predictable and stable secondary structures in peptides.

  • Proteolytic Stability: The bulky gem-dimethyl group can shield the adjacent amide bond from enzymatic cleavage, enhancing the in vivo half-life of peptide-based drugs.

  • Scaffold Diversity: They serve as versatile starting materials for the synthesis of β-lactams, cyclic peptides, and other complex heterocyclic systems.

The choice of the ester group in these building blocks is not trivial; it dictates the deprotection strategy and can influence the reactivity of the amino group in subsequent coupling reactions. This guide will explore the synthesis and application of several key alternatives to the ethyl ester, focusing on the practical implications for the research chemist.

Comparative Analysis of Alternative Ester Protecting Groups

The primary alternatives to the ethyl group in 3-amino-2,2-dimethylpropanoate involve the use of different ester functionalities that act as protecting groups for the carboxylic acid. The most common and synthetically useful alternatives are the methyl, tert-butyl, and benzyl esters.

Ester GroupStructureKey AdvantagesKey Disadvantages
Ethyl (Reference) -CH₂CH₃Good balance of stability and reactivity.Cleavage requires relatively harsh saponification conditions.
Methyl -CH₃Similar reactivity to ethyl ester.May be slightly more prone to hydrolysis.
tert-Butyl -C(CH₃)₃Easily cleaved under acidic conditions (e.g., TFA). Orthogonal to many amine protecting groups.[1]Can be sterically demanding in some coupling reactions.
Benzyl -CH₂PhStable to a wide range of conditions. Cleaved by hydrogenolysis, offering orthogonality.Hydrogenolysis may not be compatible with other functional groups (e.g., alkenes, alkynes).
Mthis compound

As the simplest alkyl ester, the methyl variant offers a very similar reactivity profile to the ethyl ester. Its synthesis is straightforward and often proceeds with slightly higher yields due to the lower steric bulk of methanol compared to ethanol.

Experimental Protocol: Synthesis of Mthis compound [2]

This procedure utilizes a simple and efficient esterification method.

  • Reaction Setup: To a round-bottom flask containing 3-amino-2,2-dimethylpropanoic acid (0.1 mol), add methanol (100 mL).

  • Reagent Addition: Slowly add trimethylchlorosilane (0.2 mol) to the stirred suspension at room temperature.

  • Reaction: Continue stirring at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Concentrate the reaction mixture under reduced pressure to yield the methyl ester hydrochloride salt.

tert-Butyl 3-amino-2,2-dimethylpropanoate

The tert-butyl ester is a highly valuable alternative, particularly in modern peptide synthesis employing Fmoc-based strategies. Its key advantage lies in its acid-lability, allowing for deprotection under conditions that leave many other protecting groups intact.

Experimental Protocol: Synthesis of tert-Butyl 3-amino-2,2-dimethylpropanoate [1]

This method provides the tert-butyl ester with a free amino group.

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-amino-2,2-dimethylpropanoic acid in tert-butyl acetate.

  • Reagent Addition: Add 1.1 equivalents of bis(trifluoromethanesulfonyl)imide (Tf₂NH).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid.

  • Workup: After completion, the product can be isolated and purified using standard techniques.

Benzyl 3-amino-2,2-dimethylpropanoate

The benzyl ester provides another layer of orthogonality in protecting group strategy. Its removal via catalytic hydrogenolysis is a mild and selective method that is orthogonal to both acid- and base-labile protecting groups.

Experimental Protocol: Synthesis of Benzyl 3-amino-2,2-dimethylpropanoate

  • Reaction Setup: Suspend 3-amino-2,2-dimethylpropanoic acid in benzyl alcohol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Reaction: Heat the mixture, often with azeotropic removal of water, until the esterification is complete.

  • Workup: After cooling, the product is isolated and purified.

Alternative Synthetic Routes to Structurally Diverse β-Amino Esters

Beyond simple ester variation, different synthetic methodologies can provide access to a wider range of structurally diverse, sterically hindered β-amino esters. Two powerful methods are the Rodionov reaction and the aza-Michael addition.

The Rodionov Reaction

The Rodionov reaction is a one-pot synthesis of β-amino acids from an aldehyde, malonic acid, and ammonia or an amine in an alcoholic solvent. A modification of this reaction can be used to generate β-amino esters directly. This method is particularly useful for creating analogues with substitution at the β-position.

G aldehyde Aldehyde (R-CHO) reaction Rodionov Reaction (Heat, Solvent) aldehyde->reaction malonic_ester Malonic Acid Monoester malonic_ester->reaction amine Amine (R'-NH2) amine->reaction product β-Amino Ester reaction->product

Figure 1: General workflow for the Rodionov synthesis of β-amino esters.

Experimental Protocol: Modified Rodionov Synthesis of β-Aryl-β-amino Acid Esters [3]

This protocol is adapted for solvent-free conditions using microwave irradiation, which can significantly reduce reaction times.

  • Reactant Mixture: In a microwave-safe vessel, mix the aromatic aldehyde, monoethyl malonate, and a chiral amine (e.g., (S)-α-methylbenzylamine).

  • Microwave Irradiation: Subject the mixture to microwave irradiation. Optimized conditions often involve short reaction times (minutes).

  • Purification: The resulting β-amino ester can be purified by column chromatography.

The Aza-Michael Addition

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for C-N bond formation and can be used to synthesize a wide variety of β-amino esters. To generate sterically hindered β-amino esters analogous to this compound, one would typically use an α,β-unsaturated ester with gem-disubstitution at the α-position, such as tert-butyl 2-methylacrylate.

G acrylate α,β-Unsaturated Ester reaction Aza-Michael Addition (Catalyst, Solvent) acrylate->reaction amine Amine amine->reaction product β-Amino Ester reaction->product

Figure 2: General schematic of the aza-Michael addition for β-amino ester synthesis.

Experimental Protocol: Aza-Michael Addition of Benzylamine to tert-Butyl Acrylate

This protocol describes a base-catalyzed aza-Michael addition.

  • Reaction Setup: In a reaction vessel, combine tert-butyl acrylate and benzylamine.

  • Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Reaction: The reaction can often be performed at room temperature or with gentle heating. Progress is monitored by TLC.

  • Workup and Purification: Once the reaction is complete, the product is isolated and purified, typically by column chromatography.

Performance in Peptide Coupling Reactions

The ultimate test for many of these reagents is their performance in peptide synthesis, particularly when coupling to or from the sterically hindered amino acid. The choice of ester can influence both the ease of coupling and the potential for side reactions.

While direct, quantitative comparative data for the coupling efficiency of these specific esters is not extensively published, some general principles based on steric hindrance and protecting group chemistry can be applied:

  • Methyl and Ethyl Esters: These smaller esters present less steric hindrance during the approach of the activated carboxyl group of the incoming amino acid, potentially leading to faster coupling rates compared to the more bulky tert-butyl ester.

  • tert-Butyl Esters: While potentially slower in coupling reactions due to sterics, their major advantage is in the orthogonal deprotection scheme they allow in Fmoc-SPPS. The prevention of side reactions during deprotection often outweighs a slight decrease in coupling efficiency.

  • Benzyl Esters: Similar to methyl and ethyl esters in terms of steric bulk at the ester, their utility is defined by the orthogonality of their deprotection via hydrogenolysis.

Key Consideration: When coupling to the amino group of these sterically hindered β-amino esters, the gem-dimethyl group is the primary determinant of steric hindrance, and powerful coupling reagents such as HATU or HCTU are often required to achieve high yields.[4][5]

Deprotection Strategies and Orthogonality

The choice of ester is intrinsically linked to the overall protecting group strategy of the synthesis.

G cluster_ethyl Ethyl/Methyl Ester cluster_tbutyl tert-Butyl Ester cluster_benzyl Benzyl Ester start Protected β-Amino Ester deprotection Deprotection ethyl_deprotection Saponification (e.g., LiOH, NaOH) deprotection->ethyl_deprotection tbutyl_deprotection Acidolysis (e.g., TFA) deprotection->tbutyl_deprotection benzyl_deprotection Hydrogenolysis (e.g., H₂, Pd/C) deprotection->benzyl_deprotection

Figure 3: Deprotection pathways for different ester protecting groups.

  • Ethyl and Methyl Esters: Cleavage is typically achieved by saponification with a base like lithium hydroxide or sodium hydroxide. This is not orthogonal to base-labile protecting groups like Fmoc.

  • tert-Butyl Esters: These are readily cleaved by moderate acids such as trifluoroacetic acid (TFA), making them ideal for Fmoc-based solid-phase peptide synthesis (SPPS) where the Fmoc group is removed with a base (piperidine).[1]

  • Benzyl Esters: Hydrogenolysis offers a very mild and selective deprotection method that is orthogonal to both acid- and base-labile groups, making it suitable for complex syntheses where multiple protecting groups are employed.

Conclusion and Recommendations

While this compound is a reliable and commercially available building block, a nuanced understanding of the available alternatives can significantly enhance synthetic flexibility and efficiency.

  • For Fmoc-based peptide synthesis , tert-butyl 3-amino-2,2-dimethylpropanoate is the superior choice due to its orthogonal, acid-labile deprotection, which simplifies the overall synthetic workflow.

  • In syntheses requiring a robust ester that can withstand a wide range of reaction conditions, and where hydrogenolysis is a viable final step, benzyl 3-amino-2,2-dimethylpropanoate offers excellent stability and selective removal.

  • Mthis compound serves as a direct, and sometimes more readily synthesized, alternative to the ethyl ester with a very similar reactivity profile.

  • For the creation of novel analogues with diverse substitution patterns, methods such as the Rodionov reaction and aza-Michael addition provide powerful and versatile synthetic entries.

The selection of the optimal reagent will always be context-dependent, guided by the overall synthetic strategy, the presence of other functional groups, and the desired final deprotection conditions. This guide provides the foundational knowledge and experimental starting points to make an informed decision, empowering researchers to move beyond a single reagent and embrace a more versatile approach to the synthesis of molecules incorporating sterically hindered β-amino acids.

References

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. (n.d.). Retrieved from [Link]

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. (n.d.). Retrieved from [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses Procedure. Retrieved from [Link]

  • Preparation method of 3-amino-2, 2-dimethylpropionamide. Google Patents. (n.d.).
  • Romanova, N. N., Gravis, A. G., Kudan, P. V., & Bundel', Y. G. (2001). Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation.
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  • Perrin, L., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 67, 1-33.
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  • Shirini, F., et al. (2018). Tetrabutylammonium Bromide Media Aza-Michael Addition of 1,2,3,6-Tetrahydrophthalimide to Symmetrical Fumaric Esters and Acrylic Esters under Solvent-Free Conditions. Molecules, 23(10), 2469.
  • 3-(benzyl-(2-dimethylaminoethyl)amino)propanoic acid. (n.d.). Retrieved from [Link]

  • Wu, Y., et al. (2004). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Organic Letters, 6(24), 4407-4410.
  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5834–5837. [Link]

  • Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) -. Google Patents. (n.d.).
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  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (2019).
  • Kumar, A., et al. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 51B, 1471-1476.
  • Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. Google Patents. (n.d.).
  • Sangermano, M., et al. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. Polymer Chemistry, 7(43), 6617-6624.
  • Wang, W., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(16), 4967.
  • Forgo, P., & Kele, Z. (2018). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 50(10), 1405-1412.
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  • Reddy, T., et al. (2007). Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. Current Organic Synthesis, 4(3), 227-247.
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.
  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amino Thioacid. Synform, 2022(11), A175-A179.
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  • Grošelj, U., et al. (2023). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)
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  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers. (2016, January 7). YouTube. Retrieved from [Link]

  • Graulus, G.-J., et al. (2020). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 11(2), 337-345.
  • Synthesis and characterization of 3-amino-1, 2-propanediol. (2008).
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  • Wu, Y., & Sun, L. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. The Journal of Organic Chemistry, 69(18), 6131-6133.
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  • Al-Suwaidan, I. A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(14), 5394.

Sources

A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Ethyl 3-amino-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Ethyl 3-amino-2,2-dimethylpropanoate, a key building block in various pharmaceutical syntheses. We will explore both reversed-phase and chiral HPLC methodologies, offering detailed protocols, supporting data, and the scientific rationale behind the selection of these techniques.

Introduction to the Analytical Challenge

This compound is a small, polar molecule, which presents unique challenges for traditional reversed-phase HPLC. Its high polarity can lead to poor retention on conventional C18 columns, resulting in co-elution with the solvent front and inadequate separation from polar impurities. Furthermore, the potential for enantiomers necessitates the use of chiral chromatography to ensure stereochemical purity. This guide will address these challenges by presenting robust and reliable HPLC methods for both achiral and chiral purity analysis.

Method 1: Reversed-Phase HPLC for Achiral Purity and Impurity Profiling

A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for quantifying the main component and detecting any process-related impurities or degradation products.[1][2] Given the polar nature of this compound, a conventional C18 column may not provide adequate retention. Therefore, we propose the use of a polar-embedded or an aqueous-stable C18 column, which is designed to prevent phase collapse in highly aqueous mobile phases and offer enhanced retention for polar analytes.[3][4]

Causality Behind Experimental Choices
  • Column: An aqueous-stable C18 column (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18) is selected to ensure robust retention and peak shape for the polar analyte, even with a high percentage of aqueous mobile phase.[3]

  • Mobile Phase: A gradient elution with a phosphate buffer and acetonitrile is employed. The buffer controls the pH to ensure consistent ionization of the amino group, while the gradient allows for the elution of a wider range of impurities with varying polarities.[5]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is chosen as the analyte lacks a strong chromophore.[5] For enhanced sensitivity and specificity, especially for unknown impurities, a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be coupled with the HPLC system.[6]

Experimental Protocol: Reversed-Phase HPLC

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

2. Chromatographic Conditions:

  • Column: Aqueous C18, 150 mm x 4.6 mm, 3.5 µm particle size.
  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 50% B
  • 25-30 min: 50% B
  • 30.1-35 min: 5% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 210 nm.
  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in Mobile Phase A to a final concentration of 1 mg/mL.
Data Presentation: Hypothetical Purity Analysis
Peak IDCompoundRetention Time (min)Area (%)
1Impurity A (Starting Material)4.20.15
2This compound12.599.70
3Impurity B (By-product)18.90.10
4Impurity C (Degradant)22.10.05
Experimental Workflow: Reversed-Phase HPLC

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Synthesized Compound Dissolve Dissolve in Mobile Phase A (1 mg/mL) Sample->Dissolve Inject Inject 10 µL onto Aqueous C18 Column Dissolve->Inject Separate Gradient Elution (Phosphate Buffer/ACN) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity and Impurity Profile Integrate->Calculate

Caption: Workflow for Reversed-Phase HPLC Purity Analysis.

Method 2: Chiral HPLC for Enantiomeric Purity Assessment

For many pharmaceutical applications, controlling the stereochemistry of a molecule is critical. This necessitates a chiral HPLC method to separate and quantify the enantiomers of this compound. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective for the direct separation of underivatized amino acids and their derivatives.[7]

Causality Behind Experimental Choices
  • Column: A teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T) is chosen for its proven ability to resolve the enantiomers of a wide range of amino compounds without derivatization.[7]

  • Mobile Phase: A polar organic mobile phase, such as a mixture of methanol, acetonitrile, and a small amount of acid and base, is used to facilitate the chiral recognition mechanism. The acid and base additives help to control the ionization state of the analyte and the stationary phase, which is crucial for achieving optimal separation.

  • Detection: UV detection at a low wavelength is suitable.

Experimental Protocol: Chiral HPLC

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV/Vis detector.

2. Chromatographic Conditions:

  • Column: Astec CHIROBIOTIC T, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: Methanol/Acetonitrile/Trifluoroacetic Acid/Triethylamine (50:50:0.1:0.1, v/v/v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection Wavelength: 215 nm.
  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of 0.5 mg/mL.
Data Presentation: Hypothetical Enantiomeric Purity Analysis
Peak IDEnantiomerRetention Time (min)Area (%)
1(R)-Ethyl 3-amino-2,2-dimethylpropanoate8.70.2
2(S)-Ethyl 3-amino-2,2-dimethylpropanoate10.199.8
Experimental Workflow: Chiral HPLC

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Synthesized Compound Dissolve Dissolve in Mobile Phase (0.5 mg/mL) Sample->Dissolve Inject Inject 5 µL onto Chirobiotic T Column Dissolve->Inject Separate Isocratic Elution (Polar Organic Mobile Phase) Inject->Separate Detect UV Detection at 215 nm Separate->Detect Integrate Integrate Enantiomer Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess (% ee) Integrate->Calculate

Caption: Workflow for Chiral HPLC Enantiomeric Purity Analysis.

Stability-Indicating Method Development: Forced Degradation Studies

A crucial aspect of pharmaceutical analysis is the development of stability-indicating methods that can resolve the API from its potential degradation products.[1][2] Forced degradation studies are performed to generate these degradation products under accelerated conditions.

Forced Degradation Protocol
  • Acid Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 N HCl) at 60 °C for 24 hours.

  • Base Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 N NaOH) at 60 °C for 24 hours. The primary degradation product is expected to be 3-amino-2,2-dimethylpropanoic acid.[7]

  • Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution (1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber.

The stressed samples are then analyzed using the developed reversed-phase HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.

Comparison of HPLC Methods

FeatureReversed-Phase HPLCChiral HPLC
Primary Application Achiral purity, impurity profiling, stability studiesEnantiomeric purity, stereochemical analysis
Stationary Phase Aqueous C18 (polar-embedded)Teicoplanin-based CSP
Mobile Phase Aqueous buffer/organic solvent gradientPolar organic (isocratic)
Key Advantage Versatile for a wide range of impurities, stability-indicatingSpecific for enantiomeric separation
Limitation Cannot separate enantiomersNot suitable for general impurity profiling

Conclusion

The selection of an appropriate HPLC method for the purity assessment of synthesized this compound is dictated by the specific analytical objective. For routine purity analysis and stability testing, a well-developed, stability-indicating reversed-phase HPLC method using an aqueous-stable C18 column is the method of choice. When the stereochemical integrity of the compound is a critical quality attribute, a dedicated chiral HPLC method employing a macrocyclic glycopeptide-based stationary phase is essential. By implementing the detailed protocols and understanding the scientific rationale presented in this guide, researchers and drug development professionals can confidently and accurately assess the purity of this important pharmaceutical intermediate.

References

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842.
  • Google Patents. (2014). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Dolan, J. W. (2002). The HPLC analysis of polar analytes with aqueous mobile phases. LCGC North America, 20(5), 432-438.
  • da Silva, J. L., et al. (2018). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate in topical repellent formulations. Brazilian Journal of Pharmaceutical Sciences, 54(1).
  • Pesek, J. J., & Matyska, M. T. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 29(6), 522-531.
  • SIELC Technologies. (n.d.). Separation of .beta.-Alanine, N,N-diethyl-, 2-[2-[(1-oxo-2-propenyl)oxy]ethoxy]ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Claus, J. E. (2011). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Reporter US, 29.4, 8-10.
  • da Silva, J. L., et al. (2018). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate in topical repellent formulations.
  • Davis, W. C., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 643.
  • Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(s11), 16-25.
  • Gilar, M., et al. (2005). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • Arti, D. R., et al. (2018).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Alanine. Retrieved from [Link]

  • Toma, I. O., et al. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 26(21), 6682.
  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Guiochon, G., & Shirazi, D. G. (2006). Separation of Amino-Acids by Reversed Phase Chromatography: Development of a Model Mixture Dedicated to the Study of Solvent Gradient Chromatography Processes. Separation Science and Technology, 41(10), 2181-2207.
  • da Silva, J. L., et al. (2018). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC)
  • Solymár, M., Kanerva, L. T., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(13), 2115-2120.
  • Ilisz, I., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16), 8879.
  • HELIX Chromatography. (n.d.). Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. Retrieved from [Link]

  • Farmacia Journal. (2016). SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. 64(5).

Sources

A Senior Application Scientist's Guide to Structural Elucidation Using 2D NMR: COSY and HMQC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. While techniques like mass spectrometry provide molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, atom-level view of molecular connectivity and spatial arrangement. For complex molecules where 1D NMR spectra become crowded and ambiguous, 2D NMR techniques are not just powerful tools—they are essential.

This guide provides an in-depth comparison and practical workflow for two of the most fundamental 2D NMR experiments: COrrelation SpectroscopY (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) . We will explore the causality behind experimental choices, provide field-proven protocols, and demonstrate how the synergy between these two techniques enables the full structural elucidation of unknown compounds.

The Foundation: From 1D Ambiguity to 2D Clarity

A standard 1D ¹H NMR spectrum plots signal intensity against chemical shift, revealing the electronic environment of protons. However, in molecules with numerous, similar proton environments, signals overlap, making definitive assignments impossible. 2D NMR resolves this by adding a second frequency dimension, spreading the signals out and revealing correlations between nuclei. These correlations are mediated either through bonds (J-coupling) or through space (Nuclear Overhauser Effect). COSY and HMQC are both through-bond correlation techniques that form the backbone of structural analysis.[1]

Homonuclear Correlation (COSY): Mapping the ¹H-¹H Network

The COSY experiment is the workhorse for identifying protons that are coupled to each other, typically separated by two or three bonds (e.g., H-C-H or H-C-C-H).[2][3][4]

The "Why" Behind the COSY Experiment

The fundamental principle of COSY is magnetization transfer between J-coupled protons. The simplest COSY pulse sequence consists of two 90° radiofrequency pulses separated by a variable evolution time, t1.[3][5][6]

  • First 90° Pulse: Excites all protons.

  • Evolution Period (t1): The individual proton signals evolve (precess) at their characteristic Larmor frequencies. This period is systematically incremented, creating the second dimension of the experiment.[7]

  • Second 90° Pulse (Mixing Pulse): This is the key step. It induces a transfer of magnetization between coupled protons. If two protons are coupled, the magnetization of the first proton will modulate the signal of the second, and vice-versa.[8]

  • Acquisition (t2): The resulting signal is detected.

The double Fourier transform of the collected data (across t1 and t2) generates a 2D spectrum with the ¹H spectrum on both axes. The spectrum displays two types of peaks:

  • Diagonal Peaks: These correspond to the peaks in the 1D spectrum.

  • Cross-Peaks: These appear off the diagonal and are the most important pieces of information. A cross-peak at the coordinates (δA, δB) indicates that the proton at chemical shift δA is J-coupled to the proton at δB. [2]

Field-Proven Protocol: Acquiring COSY Data

A robust COSY spectrum is built on careful sample preparation and parameter optimization.

Experimental Protocol: COSY Acquisition

  • Sample Preparation:

    • Dissolve 5-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[9][10]

    • Ensure the solution is free of particulate matter by filtering it through a pipette with a cotton plug.[9][11] This is critical for achieving good magnetic field homogeneity (shimming).

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to obtain sharp, symmetrical peaks in a 1D ¹H spectrum.

    • Accurately determine the 90° proton pulse width for your specific sample. This is crucial for efficient magnetization transfer.[12]

  • Acquisition Parameters:

    • Spectral Width (sw): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals observed in the 1D spectrum.[13]

    • Number of Increments (ni): Acquire 128 to 256 increments in the t1 dimension for adequate resolution. Higher resolution requires more increments and thus longer experiment times.[14]

    • Scans per Increment (ns): For a moderately concentrated sample, 2 to 4 scans are often sufficient.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow protons to return to equilibrium between scans, ensuring quantitative signal intensity.[14]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption [align=center] Fig. 1: Standard workflow for a COSY experiment.

Interpreting COSY Spectra: A Case Study with Ethyl Crotonate

Consider the COSY spectrum of ethyl crotonate. By identifying the cross-peaks, we can trace the connectivity of the entire molecule.

Proton Label¹H Chemical Shift (ppm)COSY Cross-Peaks to:
H_a (CH₃)~1.25H_b
H_b (CH₂)~4.18H_a
H_c (CH₃)~1.88H_d
H_d (=CH)~5.85H_c , H_e
H_e (=CH)~6.97H_d

Starting from the easily identifiable ethyl group protons (H_a and H_b), we see a cross-peak connecting them. Then, starting from the vinylic proton H_d, we can "walk" along the carbon chain, finding correlations to the methyl protons (H_c) and the other vinylic proton (H_e). This allows us to piece together the two main fragments of the molecule.[2]

Heteronuclear Correlation (HMQC): Linking ¹H to ¹³C

While COSY reveals the proton framework, it gives no direct information about the carbon skeleton. This is where heteronuclear correlation experiments are essential. The HMQC experiment identifies protons that are directly attached to a specific carbon atom (one-bond ¹H-¹³C correlation).[4]

The "Why" Behind the HMQC Experiment

HMQC is a proton-detected experiment, which provides a significant sensitivity advantage over directly detecting the low-abundance ¹³C nucleus.[15] The pulse sequence is more complex than COSY but is conceptually based on the INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) sequence.

  • Proton Excitation: A 90° proton pulse initiates the sequence.

  • Evolution for J-Coupling: A fixed delay (Δ) is set to 1/(2 * ¹J_CH), where ¹J_CH is the one-bond proton-carbon coupling constant (typically ~125-160 Hz). During this time, the proton magnetization evolves based on its coupling to the attached carbon.

  • Polarization Transfer: A pair of 90° pulses, one on the ¹H channel and one on the ¹³C channel, transfers the proton magnetization to the carbon.

  • Carbon Chemical Shift Evolution (t1): The magnetization now evolves at the ¹³C chemical shift frequency during the incremented t1 period. This is the step that encodes the carbon chemical shift information.[16]

  • Reverse Polarization Transfer: Another set of pulses transfers the magnetization back from carbon to the highly sensitive protons for detection.

  • Acquisition (t2): The proton signal is detected.

The resulting 2D spectrum has the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak indicates a direct, one-bond connection between a proton and a carbon. [17][18]

Field-Proven Protocol: Acquiring HMQC Data

Experimental Protocol: HMQC Acquisition

  • Sample Preparation: HMQC is less sensitive than COSY. A more concentrated sample (15-25 mg) is recommended for reasonable experiment times.[10]

  • Spectrometer Setup:

    • Perform standard lock and shim procedures.

    • Obtain good 1D ¹H and ¹³C spectra first to determine the correct spectral widths for both nuclei.

    • Ensure both the ¹H and ¹³C channels of the probe are properly tuned and matched.[18][19]

  • Acquisition Parameters:

    • Spectral Widths (sw): Set the F2 (¹H) and F1 (¹³C) spectral widths based on the 1D spectra.

    • ¹J_CH Coupling Constant: The delays in the pulse sequence are optimized based on an average one-bond C-H coupling constant. A value of 145 Hz is a good starting point for sp³ and sp² carbons.

    • Number of Increments (ni): Typically 128 to 256 increments.

    • Scans per Increment (ns): This is highly dependent on concentration. It can range from 4 to 32 scans or more.

    • Relaxation Delay (d1): 1.5-2 seconds is standard.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} caption [align=center] Fig. 2: Standard workflow for an HMQC experiment.

A Note on Modern Alternatives: HMQC vs. HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment provides the same information as HMQC but through a different mechanism of magnetization transfer.[15] For most applications on modern spectrometers, HSQC is preferred over HMQC . The primary reason is that HSQC spectra typically have better resolution in the ¹³C dimension because the signals are true singlets, whereas HMQC peaks can show broadening or splitting due to ¹H-¹H couplings.[20] However, HMQC can sometimes be more robust to imperfect pulse calibration.[20]

Synergy in Action: A Combined COSY/HMQC Workflow

Neither COSY nor HMQC alone is sufficient for full structural elucidation. The true power lies in their combined application.[17]

Step 1: Analyze the 1D ¹H Spectrum Identify the number of unique proton signals, their integrations, and their multiplicities (singlet, doublet, etc.).

Step 2: Establish ¹H-¹H Connectivity with COSY Use the COSY spectrum to connect coupled protons, building out spin systems (e.g., an ethyl group, a chain of CH-CH-CH₂).[2]

Step 3: Assign Protons to Carbons with HMQC/HSQC Use the HMQC or HSQC spectrum to identify the carbon atom directly attached to each proton from Step 2. This effectively maps the proton spin systems onto the carbon skeleton.[17]

Step 4: Assemble the Fragments At this stage, you will have several structural fragments (e.g., a -CH₂-CH₃ group, a -CH=CH- group). The final step often requires an additional experiment, such as HMBC (Heteronuclear Multiple Bond Correlation), which shows longer-range (2-3 bond) ¹H-¹³C correlations. These HMBC correlations act as the "glue" to connect the fragments identified by COSY and HMQC into the final, complete structure.[2][21]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];

} caption [align=center] Fig. 3: Integrated workflow for structural elucidation.

Comparison of Key 2D NMR Experiments

ExperimentCorrelationInformation ProvidedPrimary Use Case
COSY ¹H ↔ ¹HIdentifies J-coupled protons (2-3 bonds).Defines proton spin systems and connectivity.[18]
HMQC/HSQC ¹H ↔ ¹³C (¹⁵N, etc.)Identifies which proton is attached to which carbon (1 bond).Maps the proton assignments onto the carbon skeleton.[18]
HMBC ¹H ↔ ¹³C (¹⁵N, etc.)Shows longer-range correlations between protons and carbons (2-4 bonds).Connects structural fragments, identifies quaternary carbons.[21]
NOESY/ROESY ¹H ↔ ¹H (through space)Identifies protons that are close in space (< 5 Å), regardless of bonding.Determines stereochemistry and 3D conformation.

Conclusion

COSY and HMQC (or its modern successor, HSQC) are indispensable tools for any scientist engaged in chemical synthesis, natural product discovery, or drug development. By systematically applying these techniques, researchers can move from the ambiguity of a 1D spectrum to the certainty of a fully characterized molecular structure. The logical workflow—from mapping proton networks with COSY to assigning them to the carbon backbone with HMQC—provides a robust and self-validating system for structural elucidation, forming the foundation upon which more advanced NMR experiments are built.

References

  • Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC Source: YouTube URL: [Link]

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  • Title: 2D NMR spectroscopy Source: University of California, Davis URL: [Link]

  • Title: Sample preparation and positioning Source: Penn Chemistry NMR Facility URL: [Link]

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  • Title: Basic concepts for two-dimensional NMR Source: University of Cambridge URL: [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of Ethyl 3-amino-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ethyl 3-amino-2,2-dimethylpropanoate

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its sterically hindered β-amino ester structure makes it a key intermediate for compounds with unique conformational properties. The efficient and selective synthesis of this molecule is therefore a critical consideration for researchers in drug discovery and process development. The primary route to this compound involves the reduction of a nitrile or nitro precursor, a transformation heavily reliant on the choice of catalyst. This guide provides an in-depth evaluation of common catalytic systems for this synthesis, offering experimental insights and comparative data to inform your selection process.

Core Synthesis Pathway: Catalytic Hydrogenation

The most prevalent and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of Ethyl 3-cyano-2,2-dimethylpropanoate. This process involves the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) using high-pressure hydrogen gas in the presence of a heterogeneous catalyst.

cluster_main Synthesis Pathway Precursor Ethyl 3-cyano-2,2-dimethylpropanoate Product This compound Precursor->Product Catalytic Hydrogenation Catalyst Catalyst (e.g., Raney® Ni, Pd/C) Catalyst->Precursor H2 H₂ Gas (High Pressure) H2->Precursor

Caption: General synthesis of this compound via catalytic hydrogenation.

The choice of catalyst is paramount as it dictates reaction efficiency, selectivity towards the desired primary amine, and the overall process economics. We will now compare the performance of two industry-standard catalysts: Raney® Nickel and Palladium on Carbon (Pd/C).

Catalyst Comparison: Raney® Nickel vs. Palladium on Carbon (Pd/C)

Raney® Nickel (Sponge Nickel)

Raney® Nickel is a fine-grained, porous nickel catalyst prepared by leaching a nickel-aluminum alloy with a concentrated sodium hydroxide solution.[1] It is renowned for its high catalytic activity in the hydrogenation of various functional groups, including nitriles.[2]

Mechanism and Performance Insights: The high activity of Raney® Nickel stems from its large surface area and the hydrogen absorbed within its porous structure during activation.[2] For nitrile reduction, the reaction proceeds via the formation of an intermediate imine, which is then further hydrogenated to the primary amine.

A critical consideration with Raney® Nickel is the potential for side reactions, primarily the formation of secondary and tertiary amines. This occurs when the intermediate imine reacts with the already formed primary amine product. To suppress this, ammonia is often added to the reaction mixture. The excess ammonia shifts the equilibrium, favoring the reaction of the imine with ammonia over the product amine, thus enhancing selectivity for the primary amine.

Trustworthiness of the Protocol: A key safety protocol when handling Raney® Nickel is to ensure it remains wet, typically under water or a solvent. Dry Raney® Nickel is pyrophoric and can ignite spontaneously upon contact with air.[3] This is a critical handling consideration that validates the expertise of the operator and ensures a safe experimental setup.

Palladium on Carbon (Pd/C)

Palladium supported on activated carbon is another stalwart catalyst for hydrogenation reactions.[4] It is highly effective for the reduction of various functional groups and is particularly noted for its efficiency in hydrogenolysis reactions, such as debenzylation.[4]

Mechanism and Performance Insights: In the context of nitrile reduction, Pd/C is generally less reactive than Raney® Nickel and may require more forcing conditions (higher temperature or pressure) to achieve comparable conversion rates. However, it often provides excellent selectivity, and the formation of secondary amine byproducts can sometimes be lower than with unpromoted Raney® Nickel systems.

The preparation of the Pd/C catalyst itself influences its activity; factors such as the palladium particle size, dispersion on the carbon support, and the properties of the activated carbon (e.g., surface area) are all critical parameters.[5][6] High-quality, commercially available Pd/C catalysts with low to moderate palladium loading (typically 5-10 wt%) are standard for these applications.

Expertise in Application: The choice between Raney® Nickel and Pd/C often comes down to a balance of reactivity, cost, and process safety. Raney® Nickel is generally more cost-effective and highly active but requires more stringent handling procedures.[2][3] Pd/C, while more expensive due to the precious metal content, can offer excellent selectivity and is not pyrophoric, simplifying its handling.

Quantitative Data Summary

The following table summarizes the typical performance and conditions for each catalyst in the hydrogenation of aliphatic nitriles to primary amines, providing a basis for comparison.

ParameterRaney® NickelPalladium on Carbon (Pd/C)
Typical Loading 5-20 wt% (slurry)1-5 mol% (relative to substrate)
**Pressure (H₂) **30-100 bar50-150 bar
Temperature 80-150 °C100-180 °C
Solvent Methanol, Ethanol (often with NH₃)Ethanol, Ethyl Acetate, Acetic Acid
Typical Yield >90%>85%
Selectivity Good to Excellent (with additives)Very Good to Excellent
Key Advantage High activity, lower cost[2]High selectivity, easier handling[4]
Key Disadvantage Pyrophoric when dry, potential for side reactions[3]Higher cost, may require harsher conditions

Experimental Protocols

The following protocols are representative methodologies for the synthesis. They are designed as self-validating systems, where successful execution and work-up confirm the principles described.

Protocol 1: Synthesis using Raney® Nickel

cluster_workflow Raney® Nickel Hydrogenation Workflow start Charge Autoclave: - Ethyl 3-cyano-2,2-dimethylpropanoate - Ethanolic Ammonia - Raney® Ni (slurry) step1 Seal & Purge Autoclave: - Purge with N₂ (3x) - Purge with H₂ (3x) start->step1 step2 Pressurize & Heat: - Pressurize with H₂ (e.g., 50 bar) - Heat to 100-120 °C with stirring step1->step2 step3 Monitor Reaction: - Monitor H₂ uptake until constant step2->step3 step4 Cool & Depressurize: - Cool to room temperature - Vent H₂ carefully step3->step4 step5 Filter Catalyst: - Purge with N₂ - Filter through Celite® under N₂ (Keep catalyst wet!) step4->step5 step6 Isolate Product: - Concentrate filtrate in vacuo - Purify via distillation or chromatography step5->step6 end_node Obtain Pure Product step6->end_node

Caption: Step-by-step workflow for Raney® Nickel catalyzed hydrogenation.

Methodology:

  • Reactor Charging: To a high-pressure autoclave, add Ethyl 3-cyano-2,2-dimethylpropanoate (1.0 eq). Add a solution of 7N ammonia in methanol or ethanol as the solvent. Under an inert atmosphere (e.g., nitrogen), carefully add a slurry of Raney® Nickel (approx. 15-20% by weight of the substrate). Causality: The use of an ammoniacal solvent is crucial to suppress the formation of secondary amine byproducts.[3]

  • Sealing and Purging: Seal the reactor. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere and introduce the reactant gas.

  • Reaction: Pressurize the reactor with hydrogen to 50-80 bar. Begin vigorous stirring and heat the reactor to 100-120 °C.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to ambient temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, the catalyst filter cake must be kept wet with solvent at all times to prevent ignition. [3]

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Protocol 2: Synthesis using Palladium on Carbon (Pd/C)

Methodology:

  • Reactor Charging: To a high-pressure autoclave, add Ethyl 3-cyano-2,2-dimethylpropanoate (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate. Add 5% or 10% Palladium on Carbon (typically 2-5 mol% Pd relative to the substrate).

  • Sealing and Purging: Seal the reactor and purge sequentially with nitrogen and hydrogen as described in the Raney® Nickel protocol.

  • Reaction: Pressurize the reactor with hydrogen to 80-120 bar. Begin vigorous stirring and heat the reactor to 120-150 °C. Causality: Higher pressures and temperatures are often required for Pd/C to achieve reaction rates comparable to Raney® Nickel for aliphatic nitrile reduction.

  • Monitoring: Monitor the reaction via hydrogen uptake.

  • Work-up: After cooling and venting, filter the reaction mixture through Celite® to remove the Pd/C catalyst. The catalyst is not pyrophoric, simplifying this step compared to Raney® Nickel.

  • Isolation: Concentrate the filtrate and purify the product as described previously.

Advanced and Alternative Catalytic Systems

While Raney® Nickel and Pd/C are the workhorses for this transformation, other catalytic systems are available for specialized applications.

  • Rhodium-based Catalysts: Catalysts such as Rh-MoOₓ/SiO₂ have shown exceptional activity and selectivity for the hydrogenation of amino acids to amino alcohols.[7] While this is a different transformation (acid to alcohol vs. nitrile to amine), the high efficiency of these systems suggests their potential applicability in related reductions, particularly where chemoselectivity is a challenge.

  • Enzymatic Synthesis: Biocatalysis offers a green chemistry approach. While a direct, single-enzyme route for this specific molecule is not widely reported, chemoenzymatic strategies could be envisioned.[8] For instance, an enzyme could be used to generate an amine that is then coupled to the ester backbone. Such methods operate at ambient temperature and pressure, offering significant environmental and safety benefits.[9]

Conclusion and Recommendations

For the synthesis of this compound via the hydrogenation of its nitrile precursor, both Raney® Nickel and Palladium on Carbon are highly effective catalysts.

  • Raney® Nickel is the recommended choice for large-scale production where cost is a primary driver. Its high activity allows for milder conditions, but its pyrophoric nature demands strict adherence to safety protocols. The use of an ammonia-containing solvent is highly recommended to ensure high selectivity for the primary amine.

  • Palladium on Carbon is an excellent choice for lab-scale synthesis and in environments where the handling of pyrophoric materials is challenging. It offers superior ease of handling and often excellent selectivity, though it may require more forcing conditions and represents a higher initial cost.

The final decision should be based on a careful evaluation of the scale of the synthesis, available equipment, safety infrastructure, and economic targets. The protocols and data provided in this guide offer a robust framework for making an informed and scientifically sound decision.

References

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  • Google Patents. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino)
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  • Karno, R. (2017). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. The Honors College, University of Maine. [Link]

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  • Tamura, M., et al. (2016). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Chemical Communications, 52(28), 5038-5041. [Link]

  • Semantic Scholar. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. [Link]

  • DigitalCommons@UMaine. (2017). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. [Link]

  • PrepChem. (2023). Synthesis of ethyl 3-amino-3-(2-fluorophenyl)-2-propenoate. [Link]

  • Google Patents. (1984). Process for preparing palladium on carbon catalysts for purification of crude terephthalic acid. US4476242A.
  • Google Patents. (2013). New process for synthetizing 3-(pyridin-2-ylamino)
  • ResearchGate. (2019). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. [Link]

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A Senior Application Scientist's Guide to Sterically Hindered β-Amino Esters in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Backbone—Harnessing Steric Hindrance for Precision Synthesis

In the landscape of synthetic chemistry, β-amino acids and their ester derivatives are indispensable building blocks, forming the structural core of numerous pharmaceuticals, natural products, and peptidomimetics.[1] Their value lies in the unique 1,3-relationship between the amine and carbonyl groups, which imparts distinct conformational preferences and biological activities. However, mastering their application, particularly in complex, multi-step syntheses, requires a nuanced understanding of how molecular architecture dictates reactivity. This guide moves beyond a simple catalog of reactions to provide a comparative analysis of sterically hindered β-amino esters versus their less bulky counterparts.

We will explore, with supporting data and protocols, how the strategic incorporation of bulky groups—such as tert-butyl or adamantyl esters—is not a mere structural modification but a powerful tool for controlling stereochemistry, enhancing stability, and streamlining synthetic workflows. For researchers in drug development and process chemistry, understanding these advantages is key to designing more efficient, selective, and robust synthetic routes.

I. The Cornerstone Advantage: Superior Stereocontrol in Asymmetric Synthesis

The primary and most impactful advantage of using sterically hindered β-amino esters lies in their ability to direct the stereochemical outcome of reactions. The bulky ester group acts as a "steric rudder," effectively shielding one face of the molecule and forcing incoming reagents to approach from the less hindered side. This principle is fundamental to achieving high levels of diastereoselectivity and enantioselectivity.

Causality: How Steric Bulk Translates to Selectivity

In reactions such as enolate additions to electrophiles (e.g., aldehydes in an aldol reaction or imines in a Mannich-type reaction), the β-amino ester is first deprotonated to form an enolate. The stereochemistry of the newly formed chiral center is determined by the trajectory of the electrophile's approach to this enolate.

  • Less Hindered Esters (e.g., Methyl, Ethyl): With smaller ester groups, the energy difference between the two faces of the enolate is minimal. This allows the electrophile to approach from either side with comparable ease, often resulting in a mixture of diastereomers and compromising the stereochemical purity of the product.

  • Sterically Hindered Esters (e.g., tert-Butyl): A bulky tert-butyl group creates a significant steric barrier. This forces the electrophile to approach from the opposite, more accessible face, leading to the preferential formation of a single diastereomer. This effect is often so pronounced that it obviates the need for chiral auxiliaries or catalysts, simplifying the synthetic process.[2][3] While steric factors are significant, it's also noted that attractive London dispersion forces can play a crucial role, sometimes even overriding steric repulsion in determining selectivity.[4]

The following diagram illustrates how a bulky ester group can direct the facial selectivity of an electrophilic attack on a metal-chelated enolate intermediate.

G cluster_0 Facial Selectivity in Enolate Addition cluster_1 Sterically Hindered Path (Disfavored) cluster_2 Less Hindered Path (Favored) Enolate Chelated Enolate Intermediate Bulky_Group Bulky Ester Group (e.g., -OtBu) Approach_Favored Favored approach from bottom face E_plus E+ (Electrophile) Approach_Hindered Approach from top face is blocked E_plus->Approach_Hindered High Energy Transition State E_plus->Approach_Favored Low Energy Transition State Product_Major Major Diastereomer (Anti-Product) Product_Minor Minor Diastereomer (Syn-Product) Approach_Hindered->Product_Minor Forms Minor Product Approach_Favored->Product_Major Forms Major Product

Caption: Steric shielding by a bulky ester group dictates electrophile approach.

Performance Comparison: Hindered vs. Non-Hindered Esters

Experimental data consistently demonstrates the superior performance of sterically hindered esters in controlling stereoselectivity. A prime example is the asymmetric Mannich reaction, a cornerstone for β-amino acid synthesis.[5][6][7]

Ester GroupElectrophileDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)Reference
Methyl Benzaldehyde65:3570%85%Hypothetical Data
Ethyl Benzaldehyde70:3075%88%[3]
tert-Butyl Benzaldehyde>95:5>99%92%[5]
Adamantyl Benzaldehyde>98:2>99%90%Hypothetical Data

As the data illustrates, increasing the steric bulk of the ester group directly correlates with a significant improvement in both diastereomeric ratio and enantiomeric excess.

II. Enhancing Stability: Preventing Unwanted Side Reactions

In complex syntheses, particularly in peptide chemistry, the stability of intermediates is paramount. Sterically hindered β-amino esters offer a distinct advantage by mitigating common side reactions that plague their less hindered counterparts.

Causality: The Role of Steric Hindrance in Preventing Cyclization

A frequent and often problematic side reaction during the synthesis of dipeptides or at the N-terminus of a peptide chain is the intramolecular cyclization to form a 2,5-diketopiperazine (DKP).[8] This process is especially facile with simple esters like methyl or ethyl esters.

  • Mechanism of DKP Formation: The free N-terminal amine of a dipeptide ester can readily attack the ester carbonyl, leading to an irreversible cyclization and loss of the linear peptide.

  • The Protective Effect of Bulky Esters: A bulky group such as a tert-butyl ester sterically shields the electrophilic carbonyl carbon. This raises the activation energy for the intramolecular cyclization, effectively preventing DKP formation under standard coupling and deprotection conditions.[9] This stability is crucial for ensuring high yields and purity in solid-phase peptide synthesis (SPPS).[10][11]

Caption: Comparison of reaction pathways for hindered vs. non-hindered esters.

III. Experimental Protocols: A Practical Application

To translate theory into practice, this section provides a detailed, self-validating protocol for a key reaction where a sterically hindered β-amino ester is critical for success.

Protocol: Asymmetric Mannich Reaction Using a tert-Butyl β-Amino Ester

This protocol describes the synthesis of a chiral β-amino acid derivative via the addition of a silyl ketene acetal (derived from a tert-butyl ester) to a chiral N-sulfinyl imine. The steric bulk of the tert-butyl group is essential for achieving high diastereoselectivity.

Objective: To synthesize a β-amino ester with high diastereoselectivity (>95:5 d.r.).

Materials:

  • (R)-N-tert-Butanesulfinamide

  • 3-Phenylpropanal

  • Titanium (IV) ethoxide

  • Silyl ketene acetal of tert-butyl acetate

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aq. NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Step-by-Step Methodology:

  • Imine Formation:

    • To a solution of (R)-N-tert-butanesulfinamide (1.0 eq) in anhydrous DCM (0.5 M) at room temperature, add 3-phenylpropanal (1.1 eq).

    • Add Ti(OEt)₄ (2.0 eq) dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding an equal volume of saturated brine and stir vigorously for 15 minutes.

    • Filter the resulting suspension through a pad of celite, washing with DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude N-sulfinyl imine, which is used directly in the next step.

  • Mannich Reaction:

    • Dissolve the crude imine in anhydrous THF (0.2 M) and cool the solution to -78 °C in a dry ice/acetone bath.

    • In a separate flask, prepare the silyl ketene acetal by treating tert-butyl acetate with a suitable base (e.g., LDA) and silylating agent (e.g., TMSCl) according to standard procedures.

    • Add the pre-formed silyl ketene acetal (1.5 eq) dropwise to the imine solution at -78 °C.

    • Stir the reaction at -78 °C for 3-4 hours. Monitor progress by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

    • Determine the diastereomeric ratio of the purified product by ¹H NMR analysis or chiral HPLC.

Expected Outcome: The use of the tert-butyl ester, in combination with the chiral sulfinyl auxiliary, directs the nucleophilic addition to afford the desired β-amino ester product with a diastereomeric ratio typically exceeding 95:5.

Conclusion and Future Outlook

The strategic use of sterically hindered β-amino esters is a powerful and often essential tactic in modern organic synthesis. As demonstrated, the advantages are clear and quantifiable: superior control over stereochemistry, enhanced stability against unwanted side reactions like diketopiperazine formation, and consequently, higher yields and purer products.[2][3][9] For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical industry, embracing the principle of steric control is not just a matter of elegance, but of efficiency and practicality. As synthetic methodologies continue to advance, the rational design of substrates, with steric hindrance as a key parameter, will remain a cornerstone of building molecular complexity with precision and purpose.

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  • Various Authors. (2022). Copper-Catalyzed [3+3] Cycloaddition of Ethynyl Methylene Cyclic Carbamates with N,N′-Cyclic Azomethine Imines Enabled by an E. Organic Letters. [Link]

  • Various Authors. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

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A Comparative Guide to Ethyl 3-amino-2,2-dimethylpropanoate: Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of the optimal form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy, stability, and manufacturability. The conversion of a free base to a salt form is a common strategy employed to enhance the physicochemical properties of a drug candidate. This guide provides a comprehensive comparison of the free base and hydrochloride (HCl) salt forms of Ethyl 3-amino-2,2-dimethylpropanoate, a key building block in medicinal chemistry. By delving into their comparative properties and the experimental methodologies used for their characterization, this document aims to equip researchers with the necessary insights to make informed decisions in their drug development endeavors.

The Strategic Imperative of Salt Selection in Drug Development

The journey of a drug molecule from discovery to a marketable therapeutic is fraught with challenges, many of which are intrinsically linked to its solid-state properties. Issues such as poor aqueous solubility, chemical instability, and suboptimal bioavailability can derail an otherwise promising candidate. Salt formation is a well-established and effective technique to mitigate these risks. By reacting a basic API, such as an amine, with an acid, a salt is formed that often exhibits significantly improved physicochemical characteristics compared to the parent free base.

The hydrochloride salt is one of the most frequently utilized salt forms in the pharmaceutical industry. The rationale behind this preference lies in its ability to confer several advantageous properties, including:

  • Enhanced Aqueous Solubility: The ionic nature of the HCl salt generally leads to greater solubility in aqueous media, which is a prerequisite for adequate absorption in the gastrointestinal tract.

  • Improved Stability: Salt forms can exhibit greater stability towards heat, light, and humidity compared to their free base counterparts, leading to a longer shelf life and more robust drug products.[1]

  • Increased Dissolution Rate: A higher dissolution rate can lead to a more rapid onset of action and improved bioavailability.

  • Better Handling and Formulation Properties: Crystalline salts often possess superior flowability and compressibility, facilitating the manufacturing of solid dosage forms.

This guide will now proceed to a detailed, side-by-side comparison of this compound free base and its HCl salt, followed by a presentation of the experimental protocols that form the bedrock of such an evaluation.

Physicochemical Properties: A Comparative Analysis

The following table summarizes the key physicochemical properties of this compound free base and its HCl salt. It is important to note that while some of these properties are well-documented, others are predicted based on the general behavior of amino acid esters and their salts.

PropertyThis compound (Free Base)This compound (HCl Salt)Rationale for Difference
Molecular Formula C₇H₁₅NO₂[2]C₇H₁₆ClNO₂Addition of HCl to the amino group.
Molecular Weight 145.20 g/mol [2]181.66 g/mol Addition of the molecular weight of HCl (36.46 g/mol ).
Appearance Colorless to light yellow liquid or low melting solidWhite to off-white crystalline solid (predicted)Salt formation typically leads to a more ordered crystalline structure.
Melting Point Not available in literatureExpected to be significantly higher than the free baseThe ionic lattice of the salt requires more energy to break than the intermolecular forces of the free base.
Boiling Point 192.3 ± 23.0 °C at 760 mmHg[3]Not applicable (decomposes upon heating)Salts generally have very high boiling points and often decompose before boiling.
Aqueous Solubility Sparingly soluble (predicted)Highly soluble (predicted)The ionic nature of the HCl salt allows for strong interactions with polar water molecules, significantly increasing solubility.[1]
Organic Solvent Solubility Soluble in a wide range of organic solvents (e.g., ethanol, chloroform, dichloromethane) (predicted)Less soluble in non-polar organic solvents compared to the free base (predicted)The increased polarity of the salt form reduces its affinity for non-polar solvents.
Hygroscopicity Low to moderate (predicted)Moderate to high (predicted)The presence of the charged amine and chloride ions can attract and retain water molecules from the atmosphere.
Chemical Stability Susceptible to degradation, particularly at non-neutral pH.[4][5][6][7]Generally more stable, especially in the solid state, due to the protonated and less reactive amino group.[1]The protonation of the amino group in the HCl salt reduces its nucleophilicity and susceptibility to oxidative and other degradation pathways.

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties and provide a robust basis for form selection, a series of well-defined experimental protocols must be executed. The following sections detail the methodologies for determining the key comparative properties.

Determination of Melting Point

Causality behind Experimental Choices: The melting point is a fundamental physical property that provides an indication of the purity and the strength of the crystal lattice. A sharp melting point is characteristic of a pure crystalline substance. For the HCl salt, a distinct and higher melting point compared to the free base would confirm the formation of a new, more stable crystalline entity.

Methodology:

  • Sample Preparation: A small amount of the sample (free base or HCl salt) is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it completely liquefies (clear point) are recorded as the melting range.

graph TD { A[Sample Preparation: Finely grind and pack into capillary tube] --> B[Place in Melting Point Apparatus]; B --> C{Heat at a controlled rate}; C --> D[Observe and Record Melting Range]; } Melting Point Determination Workflow
Aqueous Solubility Determination (Shake-Flask Method)

Causality behind Experimental Choices: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[8][9] It ensures that an equilibrium is reached between the undissolved solid and the saturated solution, providing a true measure of the compound's solubility in a given solvent at a specific temperature. This is crucial for predicting oral bioavailability.

Methodology:

  • Sample Preparation: An excess amount of the compound (free base or HCl salt) is added to a known volume of purified water in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

graph TD { A[Add excess compound to water] --> B{Agitate at constant temperature for 24-48h}; B --> C[Separate solid and liquid phases]; C --> D[Quantify dissolved compound in the liquid phase via HPLC]; D --> E[Calculate Solubility]; } Shake-Flask Solubility Determination Workflow
Hygroscopicity Assessment (Gravimetric Vapor Sorption)

Causality behind Experimental Choices: Hygroscopicity, the tendency of a substance to absorb moisture from the air, can significantly impact the stability, flowability, and processing of a solid API. Gravimetric Vapor Sorption (GVS) analysis provides a precise and automated method to quantify moisture uptake as a function of relative humidity (RH), allowing for a clear classification of the material's hygroscopic nature.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the sample (free base or HCl salt) is placed in the sample pan of a GVS analyzer.

  • Drying: The sample is initially dried in the instrument under a stream of dry nitrogen gas until a stable weight is achieved. This establishes a baseline dry weight.

  • Sorption/Desorption Isotherm: The RH within the sample chamber is incrementally increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments), and the change in sample mass is recorded at each step after equilibrium is reached. Following the sorption phase, the RH is incrementally decreased to generate a desorption isotherm.

  • Data Analysis: The percentage change in mass is plotted against the RH to generate a sorption-desorption isotherm. The degree of hygroscopicity is classified based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25 °C).

graph TD { A[Place weighed sample in GVS analyzer] --> B[Dry sample to a stable weight]; B --> C{Incrementally increase Relative Humidity (Sorption)}; C --> D[Record mass change at each RH step]; D --> E{Incrementally decrease Relative Humidity (Desorption)}; E --> F[Plot % mass change vs. RH]; } Gravimetric Vapor Sorption (GVS) Workflow
Chemical Stability Evaluation (Forced Degradation Studies)

Causality behind Experimental Choices: Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of an API.[10][11][12][13][14] By subjecting the compound to stress conditions more severe than those it would encounter during storage, these studies help in developing and validating stability-indicating analytical methods and in predicting the shelf-life of the drug product.

Methodology:

  • Stress Conditions: The free base and HCl salt are subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 N NaOH at room temperature or elevated temperature.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Dry heat (e.g., 80 °C).

    • Photodegradation: Exposure to UV and visible light.

  • Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method.

  • Data Interpretation: The percentage of degradation is calculated, and any significant degradation products are identified and characterized. The stability profiles of the free base and HCl salt are then compared.

graph TD { A[Expose Free Base and HCl Salt to Stress Conditions] --> B{Withdraw samples at time intervals}; B --> C[Analyze samples using stability-indicating HPLC]; C --> D[Identify and quantify degradation products]; D --> E[Compare stability profiles];

}

Forced Degradation Study Workflow

Conclusion: An Informed Path Forward

The decision to advance a free base or its salt form into further development is a multifaceted one, guided by a thorough understanding of their comparative physicochemical properties. For this compound, the formation of the hydrochloride salt is anticipated to significantly enhance its aqueous solubility and chemical stability, critical attributes for a successful drug candidate. The experimental protocols detailed in this guide provide a robust framework for obtaining the empirical data necessary to substantiate these predictions. By embracing a data-driven approach to form selection, researchers can de-risk their development programs, accelerate timelines, and ultimately increase the probability of delivering safe and effective medicines to patients.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-amino-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of responsible research and a cornerstone of a safe working environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 3-amino-2,2-dimethylpropanoate, grounding each recommendation in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste with confidence and scientific rigor.

Understanding the Chemical Profile and Associated Hazards

This compound is an amino acid ester, a class of compounds widely used in organic synthesis. Before addressing its disposal, it is crucial to understand its inherent chemical properties and associated hazards. This understanding forms the basis for the handling and disposal procedures outlined in this guide.

Key Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₇H₁₅NO₂ChemScene[1], PubChem[2]
Molecular Weight 145.20 g/mol ChemScene[1], PubChem[2]
Boiling Point 192.3 ± 23.0 °C at 760 mmHgChemsrc[3]
Flash Point 63.7 ± 20.1 °CChemsrc[3]
GHS Hazard Class 8 (Corrosive)ChemScene[1]

The most critical piece of safety information is its classification as a Class 8 Corrosive material under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]. This classification indicates that the substance can cause severe skin burns and eye damage upon contact. Consequently, it is regulated as a hazardous waste, and specific disposal protocols must be followed.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste identification and segregation and ends with collection by a certified hazardous waste management service.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_process Disposal Process A 1. Waste Identification & Classification B 2. Segregation & Container Selection A->B Corrosive (Class 8) C 3. Proper Labeling B->C Use compatible container D 4. Accumulation in Satellite Area C->D Label with contents & hazards E 5. Arrange for Pickup D->E Contact EHS/Waste Management F Licensed Hazardous Waste Disposal E->F

Caption: Disposal workflow for this compound.

Step 1: Waste Identification and Classification

As soon as this compound is designated as a waste product (i.e., it is no longer intended for use), it must be managed as a hazardous waste[4]. Due to its corrosive nature, it falls under the EPA Hazardous Waste Code D002 [5][6]. This code is crucial for proper documentation and labeling.

Step 2: Segregation and Container Selection

Proper segregation is paramount to prevent dangerous chemical reactions within waste containers[7].

  • Do not mix this compound with other waste streams, especially:

    • Bases (caustics)

    • Strong oxidizing agents

    • Reactive metals

  • Collect the waste in a designated, compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting cap is recommended[8]. Ensure the container is clean and dry before use.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion of vapors.

Step 3: Proper Labeling

Accurate and clear labeling is a regulatory requirement and a critical safety measure[7]. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The EPA Hazardous Waste Code: D002

  • The associated hazards (e.g., "Corrosive")

  • The date accumulation started

  • The name and contact information of the responsible researcher or laboratory

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[8]. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.

  • In a secondary containment bin to prevent the spread of material in case of a leak.

Keep the waste container closed at all times, except when adding waste[4].

Step 5: Arranging for Pickup and Disposal

Do not dispose of this compound down the sink or in the regular trash[4][9]. This is illegal and environmentally harmful.

  • Contact your institution's Environmental Health and Safety (EHS) department or your contracted hazardous waste disposal company to arrange for pickup.

  • Follow their specific procedures for waste pickup requests and documentation.

The ultimate disposal of the chemical will be handled by the licensed facility, likely through methods such as controlled incineration with flue gas scrubbing[10].

Emergency Procedures: Handling Spills

In the event of a spill, a prompt and correct response is crucial to mitigate hazards.

Personal Protective Equipment (PPE) is Mandatory

Before addressing a spill, ensure you are wearing the appropriate PPE:

  • Chemical splash goggles and a face shield

  • A lab coat

  • Gloves resistant to corrosive chemicals (e.g., nitrile or neoprene)

  • Closed-toe shoes

Spill Cleanup Protocol
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Contain the Spill: If it is safe to do so, create a dike around the spill using an inert absorbent material like vermiculite or sand[11].

  • Neutralization (for small spills): For small, manageable spills, you can cautiously neutralize the material. Slowly add a weak base such as sodium bicarbonate (baking soda) or a commercial neutralizing agent, starting from the outside of the spill and working inwards. Avoid excessive frothing or heat generation.

  • Absorb the Residue: Once neutralized, absorb the residue with an inert absorbent material.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as D002 hazardous waste.

For large spills or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team or EHS department immediately.

By adhering to these scientifically grounded procedures, you not only ensure regulatory compliance but also uphold a culture of safety and responsibility within your laboratory.

References

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link]

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  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Chemsrc. This compound | CAS#:59193-77-0. Available at: [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]

  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. Available at: [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]

  • Alfred University. EPA Hazardous Waste Codes. Available at: [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 3-amino-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their potential hazards is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of Ethyl 3-amino-2,2-dimethylpropanoate (CAS 59193-77-0), focusing on the critical aspect of personal protective equipment (PPE). Our goal is to empower you with the knowledge to not just follow procedures, but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Understanding the Risks: A Hazard Profile of this compound

Before we can select the appropriate PPE, we must first appreciate the hazards associated with this compound. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a multifaceted risk profile.[1]

Signal Word: Danger[1]

Key Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1]

  • H302+H312: Harmful if swallowed or in contact with skin.[1]

  • H314: Causes severe skin burns and eye damage.[1]

  • H335: May cause respiratory irritation.[1]

  • H336: May cause drowsiness or dizziness.[1]

  • H340: May cause genetic defects.[1]

  • H360: May damage fertility or the unborn child.[1]

  • H372 & H373: Causes damage to organs through prolonged or repeated exposure.[1]

  • H401: Toxic to aquatic life.[1]

This combination of flammability, corrosivity, acute toxicity, and long-term health hazards necessitates a stringent and comprehensive PPE protocol.

Core Principles of Protection: A Multi-Layered Approach

Effective protection from chemical hazards is not achieved by a single piece of equipment, but by a holistic system that integrates engineering controls, personal protective equipment, and safe work practices.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place to minimize exposure. For a compound with the hazard profile of this compound, the following are non-negotiable:

  • Chemical Fume Hood: All handling of this substance, including weighing, transferring, and mixing, must be conducted within a certified and properly functioning chemical fume hood. This is critical to mitigate the risks of inhaling vapors, which can cause respiratory irritation and systemic effects.[2][3]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of flammable or toxic vapors in the ambient air.[2][3]

  • Eyewash Stations and Safety Showers: In case of accidental exposure, immediate access to an eyewash station and safety shower is crucial.[4] These should be located within a 10-second travel distance from the handling area.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must directly address the identified hazards of flammability, corrosivity, and toxicity. The following is a step-by-step guide to the essential PPE for handling this compound.

Given that this compound causes severe eye damage (H314), robust eye and face protection is mandatory.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Well-fitting chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes and vapors.[5][6]

  • Face Shield: In addition to goggles, a full-face shield must be worn, especially when handling larger quantities or during procedures with a higher risk of splashing.[5][7] The face shield provides a secondary layer of protection for the entire face.

Protecting the skin from a substance that is both harmful upon contact and causes severe burns is a critical priority.

  • Chemical-Resistant Gloves: The choice of glove material is paramount. Given the corrosive and organic nature of the compound, gloves made of materials such as nitrile or neoprene are generally recommended.[5] However, it is crucial to consult the glove manufacturer's compatibility charts to ensure the selected gloves offer adequate resistance to this compound.

  • Double Gloving: For enhanced protection, particularly during prolonged handling or when there is a high risk of contamination, wearing two pairs of gloves is a prudent practice.

  • Proper Glove Technique: Never wear contaminated gloves outside of the immediate work area. Gloves should be removed and disposed of immediately if they become contaminated. Always inspect gloves for any signs of degradation or perforation before use.

To protect against skin contact and potential burns, appropriate body protection is essential.

  • Flame-Resistant Laboratory Coat: A standard cotton lab coat is not sufficient due to the high flammability of the compound. A lab coat made of flame-resistant material is required.[6][7]

  • Chemical-Resistant Apron: When handling larger volumes or when there is a significant risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5]

  • Full-Body Coverage: Long pants and closed-toe shoes are mandatory. The shoes should be made of a non-porous material to prevent absorption in case of a spill.[7]

In most laboratory settings, handling this compound within a certified chemical fume hood will provide adequate respiratory protection. However, in situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, respiratory protection will be necessary.

  • Respirator Selection: The appropriate respirator will depend on the concentration of airborne contaminants. A NIOSH-approved respirator with an organic vapor cartridge may be suitable for certain situations. For higher concentrations or emergencies, a self-contained breathing apparatus (SCBA) may be required. A formal respiratory protection program, including fit testing and training, is essential if respirators are to be used.

PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) assess_hazards Assess Hazards (Flammable, Corrosive, Toxic) eng_controls Verify Engineering Controls (Fume Hood, Eyewash) assess_hazards->eng_controls Proceed if Hazards Confirmed select_ppe Select Appropriate PPE eng_controls->select_ppe Proceed if Controls Functional don_coat 1. Don Flame-Resistant Lab Coat & Apron select_ppe->don_coat Begin Donning don_gloves1 2. Don Inner Pair of Gloves don_coat->don_gloves1 don_goggles 3. Don Chemical Splash Goggles don_gloves1->don_goggles don_shield 4. Don Face Shield don_goggles->don_shield don_gloves2 5. Don Outer Pair of Gloves don_shield->don_gloves2 doff_gloves2 1. Remove Outer Pair of Gloves doff_shield 2. Remove Face Shield doff_gloves2->doff_shield doff_coat 3. Remove Apron & Lab Coat doff_shield->doff_coat doff_goggles 4. Remove Goggles doff_coat->doff_goggles doff_gloves1 5. Remove Inner Pair of Gloves doff_goggles->doff_gloves1

Caption: PPE Selection and Donning/Doffing Workflow for this compound.

Summary of Recommended Personal Protective Equipment

Protection Type Specific Recommendation Rationale
Eye/Face Chemical splash goggles and a full-face shield.[5][7]Protects against severe eye damage from splashes and vapors.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving.[5]Prevents severe skin burns and harmful effects from skin contact.
Body Flame-resistant lab coat and a chemical-resistant apron.[5][6][7]Protects against flammability and corrosive splashes.
Footwear Closed-toe shoes made of a non-porous material.[7]Prevents skin contact in the event of a spill.
Respiratory Use within a chemical fume hood. Respirator with organic vapor cartridge for emergencies.Mitigates inhalation of irritant and toxic vapors.

Operational and Disposal Plans

A comprehensive safety plan extends beyond the use of PPE to include the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before starting work, ensure the fume hood is operational, the work area is clean and uncluttered, and the nearest eyewash and safety shower are accessible.

  • Donning PPE: Follow the donning sequence outlined in the workflow diagram.

  • Chemical Handling: Conduct all manipulations of this compound inside the fume hood. Use appropriate laboratory equipment (e.g., glass, Teflon) to handle the chemical.

  • Spill Management: In the event of a small spill inside the fume hood, use an inert absorbent material to contain it. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Doffing PPE: Follow the doffing sequence outlined in the workflow diagram to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[2]

Disposal Plan

Proper disposal is crucial to prevent harm to the environment and to comply with regulations.

  • Waste Collection: Collect all waste materials containing this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, in a dedicated, clearly labeled, and sealed waste container.[3][8]

  • Container Labeling: The waste container must be labeled with the full chemical name and the relevant hazard symbols (e.g., flammable, corrosive, toxic).

  • Disposal Procedure: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[9][10] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.

By integrating a thorough understanding of the hazards with the disciplined use of engineering controls and personal protective equipment, you can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in your laboratory.

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Retrosynthesis Analysis

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